(Z)-Aconitic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C94H82N4O2S4 |
|---|---|
Molecular Weight |
1427.9 g/mol |
IUPAC Name |
2-[(2E)-2-[[20-[(E)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile |
InChI |
InChI=1S/C94H82N4O2S4/c1-5-9-13-17-25-59-33-41-65(42-34-59)93(66-43-35-60(36-44-66)26-18-14-10-6-2)79-53-76-80(54-75(79)89-85(93)91-81(103-89)51-69(101-91)49-77-83(63(55-95)56-96)71-29-21-23-31-73(71)87(77)99)94(67-45-37-61(38-46-67)27-19-15-11-7-3,68-47-39-62(40-48-68)28-20-16-12-8-4)86-90(76)104-82-52-70(102-92(82)86)50-78-84(64(57-97)58-98)72-30-22-24-32-74(72)88(78)100/h21-24,29-54H,5-20,25-28H2,1-4H3/b77-49+,78-50+ |
InChI Key |
HQOWCDPFDSRYRO-FBLHCOHASA-N |
Isomeric SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C/1\C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
The Biosynthesis of cis-Aconitic Acid in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of cis-aconitic acid in plants. As a critical intermediate in the tricarboxylic acid (TCA) cycle, cis-aconitic acid plays a central role in primary metabolism and cellular respiration. Beyond its canonical function, this molecule and its related enzymes are increasingly recognized for their involvement in stress responses and signaling, making them potential targets for agricultural and pharmaceutical research. This document details the core biosynthetic pathway, presents quantitative data, outlines experimental protocols, and provides visual representations of the key processes.
Core Biosynthesis Pathway of cis-Aconitic Acid
cis-Aconitic acid is synthesized in plants as an intermediate in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production. The formation and conversion of cis-aconitic acid are catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).
The process begins with citrate (B86180) , which is isomerized by aconitase into isocitrate . This reversible reaction proceeds through the formation of a bound intermediate, cis-aconitate.[1] Aconitase is an iron-sulfur protein that exists in multiple isoforms within the plant cell, primarily located in the mitochondria and the cytosol.[2]
-
Mitochondrial Aconitase : This isoform is a key component of the TCA cycle, directly participating in the respiratory chain that generates ATP.[2]
-
Cytosolic Aconitase : The cytosolic form is involved in various metabolic pathways, including the glyoxylate (B1226380) cycle and responses to oxidative stress.[2]
The biosynthesis can be summarized in two steps, both catalyzed by the same aconitase enzyme:
-
Dehydration of Citrate : Citrate is dehydrated to form the enzyme-bound intermediate, cis-aconitate.
-
Hydration of cis-Aconitate : cis-Aconitate is then hydrated to form isocitrate.
The transient nature of cis-aconitic acid as an intermediate makes its direct accumulation in large quantities uncommon under normal physiological conditions. However, its flux through the TCA cycle is critical for maintaining cellular energy homeostasis and providing precursors for various biosynthetic pathways.
Figure 1: The reversible isomerization of citrate to isocitrate via cis-aconitic acid catalyzed by aconitase.
Quantitative Data
Quantitative analysis of enzyme kinetics and metabolite concentrations is crucial for understanding the regulation and efficiency of the cis-aconitic acid biosynthesis pathway.
Enzyme Kinetic Parameters
The kinetic properties of aconitase have been studied in various plants. The Michaelis-Menten constant (Km) indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), providing insights into enzyme-substrate affinity.
| Plant Species | Isoform | Substrate | Km (mM) | Reference |
| Zea mays | Mitochondrial | Citrate | 21 | [2] |
| Zea mays | Mitochondrial | D,L-Isocitrate | 1.5 | |
| Zea mays | Cytosolic | Citrate | 9.5 | |
| Zea mays | Cytosolic | D,L-Isocitrate | 1.7 |
Note: Vmax values are often dependent on the specific experimental conditions and purification level of the enzyme and are therefore not always reported in a standardized manner.
Metabolite Concentrations
The concentration of cis-aconitic acid and related TCA cycle intermediates can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed for their quantification.
| Metabolite | Plant Species | Tissue | Concentration Range (ng/mL) | Analytical Method | Reference |
| cis-Aconitic acid | - | - | 11.72 - 12,000 | LC-MS/MS | |
| Citric acid | - | - | 122.07 - 125,000 | LC-MS/MS | |
| Isocitric acid | - | - | 29.30 - 30,000 | LC-MS/MS |
Note: The provided concentration ranges are from a general analytical method validation and may not represent the physiological concentrations in specific plant tissues.
Signaling and Regulatory Pathways
The biosynthesis of cis-aconitic acid is tightly regulated as part of the overall control of the TCA cycle. This regulation occurs at multiple levels, including gene expression and post-translational modification of aconitase, often in response to environmental stresses.
Stress-Induced Regulation of Aconitase
Abiotic stresses such as salinity and oxidative stress have been shown to modulate the activity and expression of aconitase isoforms. For instance, in maize, salt stress differentially affects the expression of genes encoding mitochondrial and cytosolic aconitase, with evidence suggesting regulation via epigenetic mechanisms like promoter methylation. Oxidative stress, mediated by reactive oxygen species (ROS) such as hydrogen peroxide (H2O2), can lead to the inactivation of aconitase by disrupting its iron-sulfur cluster. This highlights a direct link between cellular redox status and the activity of the TCA cycle.
Figure 2: Signaling pathways influencing aconitase regulation and cis-aconitic acid flux under stress conditions.
Experimental Protocols
Isolation of Mitochondria from Plant Tissue
A crucial first step for studying the mitochondrial biosynthesis of cis-aconitic acid is the isolation of intact mitochondria.
Materials:
-
Plant tissue (e.g., etiolated seedlings, leaves)
-
Grinding medium (e.g., containing buffer, osmoticum, BSA, and reducing agents)
-
Wash medium
-
Sucrose (B13894) cushion
-
Mortar and pestle
-
Muslin cloth or cheesecloth
-
Refrigerated centrifuge
Procedure:
-
Homogenize the plant tissue in ice-cold grinding medium using a mortar and pestle.
-
Filter the homogenate through layers of muslin cloth to remove cell debris.
-
Centrifuge the filtrate at a low speed (e.g., 1,000 - 4,000 x g) for 5-10 minutes to pellet chloroplasts and nuclei.
-
Carefully collect the supernatant and centrifuge at a higher speed (e.g., 10,000 - 18,000 x g) for 15-20 minutes to pellet the mitochondria.
-
Discard the supernatant and gently resuspend the mitochondrial pellet in wash medium.
-
For further purification, layer the resuspended mitochondria onto a sucrose cushion and centrifuge. The intact mitochondria will form a pellet at the bottom.
-
Resuspend the final mitochondrial pellet in a suitable buffer for downstream applications.
Aconitase Activity Assay
The activity of aconitase can be determined spectrophotometrically by measuring the conversion of isocitrate to cis-aconitate.
Principle:
This assay measures the increase in absorbance at 240 nm, which is characteristic of the double bond formed in cis-aconitate when isocitrate is used as the substrate.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Isocitrate solution (substrate)
-
UV-transparent microplate or cuvettes
-
Spectrophotometer capable of reading at 240 nm
Procedure:
-
Prepare the sample (e.g., dilute the mitochondrial suspension or cell lysate in assay buffer).
-
Add the sample to the microplate wells or cuvettes.
-
Initiate the reaction by adding the isocitrate solution.
-
Immediately measure the absorbance at 240 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 5-10 minutes).
-
The rate of change in absorbance is proportional to the aconitase activity. The activity can be calculated using the molar extinction coefficient of cis-aconitate.
Note: Commercial kits are also available for aconitase activity assays, which may use a coupled enzyme reaction leading to a colorimetric or fluorometric readout.
Quantification of cis-Aconitic Acid by LC-MS/MS
Principle:
Liquid chromatography separates the organic acids in a sample, and tandem mass spectrometry provides sensitive and specific detection and quantification.
Procedure:
-
Extraction: Extract metabolites from plant tissue using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
Chromatographic Separation: Inject the extract onto a reverse-phase LC column. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
Mass Spectrometric Detection: Use an electrospray ionization (ESI) source in negative ion mode. Monitor the specific precursor-to-product ion transitions for cis-aconitic acid and other TCA cycle intermediates.
-
Quantification: Use a standard curve generated from pure compounds to quantify the concentration of cis-aconitic acid in the sample.
Experimental Workflow
The study of the cis-aconitic acid biosynthesis pathway involves a multi-step workflow, from sample preparation to data interpretation.
Figure 3: A comprehensive experimental workflow for the investigation of the cis-aconitic acid biosynthesis pathway in plants.
This guide provides a foundational understanding of the biosynthesis of cis-aconitic acid in plants, integrating core biochemical knowledge with practical experimental approaches. Further research in this area, particularly in elucidating the intricate regulatory networks and precise in vivo kinetics, will undoubtedly uncover new avenues for enhancing plant resilience and developing novel therapeutic strategies.
References
(Z)-Aconitic Acid: A Comprehensive Technical Guide on its Natural Sources and Occurrence
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid, the cis-isomer of aconitic acid, is a tricarboxylic acid that plays a crucial role as an intermediate in the fundamental metabolic pathway known as the citric acid cycle (Krebs cycle). While its trans-isomer is often the more stable and abundant form in nature, this compound is found in a variety of natural sources, including numerous plant species and microorganisms. This technical guide provides an in-depth overview of the natural sources, occurrence, and quantification of this compound, along with detailed experimental protocols for its analysis and a visualization of its key biochemical pathways.
Natural Sources and Occurrence
This compound is biosynthesized in virtually all aerobic organisms as an intermediate in the conversion of citrate (B86180) to isocitrate by the enzyme aconitase.[1][2] Beyond its metabolic role, it is also found as a natural constituent in a range of plants.
Initial discoveries of aconitic acid were made in the 19th century from plants of the Aconitum genus, from which it derives its name. The primary natural sources where aconitic acid has been identified include:
-
Plants:
-
Microorganisms: As an intermediate in the citric acid cycle, it is present in a wide array of bacteria, archaea, and fungi. Some fungi, like Aspergillus terreus, can further metabolize this compound.
While both cis- and trans-isomers of aconitic acid exist in these sources, the trans-isomer is generally the more predominant and stable form, particularly in sugarcane.[5] However, specific cultivars of sugarcane, such as HoCP 09-804, have been noted to have a higher concentration of the cis-isomer compared to other varieties.[5]
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, cultivar, and environmental conditions. The following table summarizes available quantitative data for aconitic acid in various natural sources. It is important to note that many studies quantify total aconitic acid or the more abundant trans-isomer. Data specifically for the (Z)-isomer is limited.
| Natural Source | Plant Part | Analyte | Concentration | Reference |
| Sugarcane (Saccharum officinarum) | ||||
| Cultivar HoCP 09-804 | Juice | cis-Aconitic Acid | Higher than other tested cultivars | [5] |
| Various Cultivars | Molasses | Total Aconitic Acid | ~1% on brix solids | [9] |
| Sugarcane (Saccharum officinarum) | Cane Leaf Matter | trans-Aconitic Acid | 2.1 - 3.1 kg / ton | [6] |
Experimental Protocols
Accurate quantification of this compound requires robust analytical methodologies to separate it from its trans-isomer and other organic acids present in the complex plant matrix. Below are detailed protocols for the extraction, separation, and quantification of this compound.
Sample Preparation: Solid-Phase Extraction (SPE) of Organic Acids
This protocol describes a general procedure for the extraction and cleanup of organic acids from plant tissues using anion exchange chromatography.
a. Materials:
-
Plant tissue (fresh, frozen, or lyophilized)
-
Extraction solvent (e.g., 80% ethanol (B145695) or water)
-
Strongly acidic cation exchanger (for extraction from plant tissue)[10]
-
Anion exchange SPE cartridges (e.g., Strata-X polymeric RP or Accell Plus QMA)[4][11]
-
Conditioning solvent (e.g., methanol)[11]
-
Equilibration solvent (e.g., water)[11]
-
Wash solvent (e.g., water)[12]
-
Elution solvent (e.g., 0.1 M Sulfuric Acid or 0.1 N HCl)[12][13]
-
Homogenizer
-
Centrifuge
-
Vacuum manifold
b. Protocol:
-
Extraction:
-
Homogenize a known weight of plant tissue with the extraction solvent and a strongly acidic cation exchanger.[10]
-
Centrifuge the homogenate to pellet solid debris.
-
Collect the supernatant containing the organic acids.
-
-
SPE Cartridge Conditioning and Equilibration:
-
Sample Loading:
-
Load the extracted supernatant onto the conditioned and equilibrated SPE cartridge. The anionic organic acids will bind to the positively charged sorbent.[12]
-
-
Washing:
-
Wash the cartridge with the wash solvent to remove neutral and cationic impurities.[12]
-
-
Elution:
-
Elute the bound organic acids, including this compound, by passing the elution solvent through the cartridge. The strong acid will protonate the organic acids, releasing them from the sorbent.[12]
-
-
Sample Preparation for Analysis:
-
The eluted fraction can be directly analyzed by HPLC or further concentrated and derivatized for GC-MS analysis.
-
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for the separation and quantification of this compound using reverse-phase HPLC with UV detection.
a. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 analytical column[14]
b. Reagents:
-
Mobile Phase A: 0.1% Phosphoric acid in water[14]
-
Mobile Phase B: Methanol or Acetonitrile[14]
-
This compound standard
c. Chromatographic Conditions:
-
Mobile Phase: A typical gradient could be 3-10% Mobile Phase B in Mobile Phase A.[14]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[14]
-
Column Temperature: 30 °C
-
Injection Volume: 5-20 µL
d. Protocol:
-
Prepare a standard stock solution of this compound of known concentration.
-
Generate a calibration curve by injecting a series of dilutions of the standard solution.
-
Inject the prepared plant extract (from the SPE protocol) into the HPLC system.
-
Identify the this compound peak based on the retention time of the standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
For enhanced sensitivity and specificity, GC-MS can be employed. As organic acids are non-volatile, a derivatization step is necessary.
a. Derivatization (Silylation):
-
Evaporate the eluted sample from the SPE protocol to dryness under a stream of nitrogen.
-
Add a silylation reagent, such as a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS), to the dried sample.[15]
-
Heat the mixture (e.g., at 80°C for 45 minutes) to facilitate the derivatization of the carboxylic acid groups to their trimethylsilyl (B98337) (TMS) esters.[15]
b. GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS or ZB-1701).[16][17]
-
Carrier Gas: Helium
-
Oven Temperature Program: A suitable temperature gradient to separate the derivatized organic acids (e.g., initial temperature of 70°C, ramped to 280°C).[17]
-
MS Detector: Electron Impact (EI) ionization mode.
c. Protocol:
-
Inject the derivatized sample into the GC-MS system.
-
Identify the TMS derivative of this compound based on its retention time and mass spectrum, which can be compared to a derivatized standard or a spectral library.
-
Quantify the compound using an internal standard method for improved accuracy.
Signaling Pathways and Logical Relationships
Biosynthesis of this compound in the Citric Acid Cycle
This compound is a key intermediate in the citric acid cycle, formed from citric acid and subsequently converted to isocitric acid by the enzyme aconitase.
Caption: Formation of (Z)-Aconitate in the TCA cycle.
Metabolic Fates of this compound
In addition to its role in the citric acid cycle, this compound can be a substrate for other enzymes, leading to different metabolic products. For instance, it can be isomerized to its trans-isomer or decarboxylated to form itaconic acid in some microorganisms.
Caption: Key metabolic conversions of this compound.
Experimental Workflow for this compound Analysis
The following diagram illustrates the logical steps involved in the extraction and quantification of this compound from plant material.
Caption: Workflow for this compound analysis.
Conclusion
This compound, while often less abundant than its trans-isomer, is a significant natural product with a widespread occurrence in the plant and microbial kingdoms due to its central role in metabolism. This guide provides a foundational understanding of its natural sources and the analytical methodologies required for its accurate quantification. The provided experimental protocols and workflow diagrams offer a practical framework for researchers, scientists, and drug development professionals investigating the biological roles and potential applications of this important organic acid. Further research is warranted to expand the quantitative database of this compound across a broader range of natural sources and to explore its full pharmacological potential.
References
- 1. TargetMol [targetmol.com]
- 2. cis-Aconitic acid | C6H6O6 | CID 643757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenolic Compounds in Field Horsetail (Equisetum arvense L.) as Natural Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. "Aconitic acid from sugarcane: production and industrial application" by Nicolas Javier Gil Zapata [repository.lsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. portal.ct.gov [portal.ct.gov]
- 9. researchgate.net [researchgate.net]
- 10. dcapub.au.dk [dcapub.au.dk]
- 11. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. US6284904B1 - Purification of organic acids using anion exchange chromatography - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]
- 15. mdpi.com [mdpi.com]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Aconitase Mechanism: A Technical Guide to the Stereospecific Isomerization of Citrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitase (aconitate hydratase; EC 4.2.1.3) is a critical enzyme in the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate through the intermediate cis-aconitate.[1] This reaction is a vital step in cellular respiration, linking glycolysis to oxidative phosphorylation. The enzyme's unique catalytic mechanism is notable for its direct utilization of a [4Fe-4S] iron-sulfur cluster in a non-redox capacity, a feature that also renders it highly sensitive to oxidative stress.[2][3] This guide provides an in-depth examination of the aconitase structure, its detailed catalytic mechanism, quantitative kinetic data, and established experimental protocols for its study.
Aconitase Structure: A Four-Domain Scaffold with an Iron-Sulfur Core
Mammalian aconitase is a monomeric protein of approximately 83 kDa composed of four distinct domains.[4][5] The first three N-terminal domains are compactly arranged, while the fourth C-terminal domain is more flexible and connected by a linker peptide.[5] The juxtaposition of these domains creates a deep active site cleft that houses the catalytic machinery.[6]
At the heart of the active site lies a cubane-like [4Fe-4S] iron-sulfur cluster.[4] Unlike most Fe-S proteins where the cluster functions in electron transfer, the aconitase cluster plays a direct role in catalysis.[2] Three of the iron atoms (Fe) are coordinated by cysteine residues from the third domain.[5] The fourth iron atom, known as the labile iron (Feα), is not ligated by an amino acid residue and is exposed to the active site, allowing it to coordinate directly with the substrate.[2][7]
The enzyme exists in both active and inactive forms. The active form contains the [4Fe-4S]2+ cluster.[2] In the presence of oxidative stress, the labile Feα can be lost, converting the cluster to an inactive [3Fe-4S]+ form.[2][8] This inactivation is reversible, and the enzyme's activity can be restored by the incorporation of a ferrous iron atom.[8]
The Catalytic Cycle: A Dehydration-Hydration "Flip" Mechanism
Aconitase catalyzes the interconversion of citrate and isocitrate via a dehydration-hydration mechanism, with the planar molecule cis-aconitate as a bound intermediate. The entire process is stereospecific, ensuring the formation of the correct (2R,3S)-isocitrate product.
The catalytic cycle can be broken down into the following key steps:
-
Substrate Binding: Citrate binds to the active site, coordinating with the labile Feα of the [4Fe-4S] cluster through its Cβ-carboxyl and hydroxyl groups. This interaction positions the substrate correctly and acts as a Lewis acid, facilitating the removal of the hydroxyl group.[5]
-
Dehydration to cis-Aconitate: The reaction is initiated by a general base, Ser-642, which abstracts the pro-R proton from the Cα of citrate.[5] Concurrently, the Cβ hydroxyl group is protonated by a general acid, His-101, and is eliminated as a water molecule. This concerted elimination reaction forms a double bond, resulting in the enzyme-bound intermediate, cis-aconitate.
-
cis-Aconitate "Flip": A crucial and debated step in the mechanism is the reorientation of the cis-aconitate intermediate within the active site by 180°. This "flip" is necessary to present the opposite face of the double bond for the subsequent stereospecific hydration step. Two primary hypotheses exist for this reorientation:
-
Release and Rebinding: One theory suggests that cis-aconitate is released from the active site, reorients in solution, and then rebinds in the proper orientation for hydration to isocitrate.
-
Bound Rotation: The alternative hypothesis posits that the intermediate remains bound to the enzyme while it flips or rotates from a "citrate mode" to an "isocitrate mode".
-
-
Hydration to Isocitrate: Following the flip, the catalytic residues reverse their roles. A water molecule, activated by the now-basic His-101, attacks the Cβ of the cis-aconitate double bond. The protonated Ser-642 then donates a proton to the Cα, completing the trans-addition of water and yielding the final product, isocitrate.
The diagram below illustrates the key stages of the aconitase catalytic cycle.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of aconitase vary depending on the source organism and experimental conditions. The following table summarizes the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax) for purified aconitase from Corynebacterium glutamicum. The data highlights the enzyme's high affinity for the cis-aconitate intermediate.[1]
| Substrate | Km (μM) | Vmax (U/mg) | Reaction Catalyzed |
| Citrate | 480 ± 200 | Not specified for this direction | Citrate → cis-Aconitate + H₂O |
| Isocitrate | 552 ± 302 | Not specified for this direction | Isocitrate → cis-Aconitate + H₂O |
| cis-Aconitate | 18.5 ± 3.4 | 40.6 | cis-Aconitate + H₂O → Isocitrate |
| Data from Krömer & Bott (2011) for C. glutamicum aconitase. A unit (U) is defined as the amount of enzyme that will process 1.0 μmole of substrate per minute.[1] |
The following diagram illustrates the relationship between the enzyme's structural components and their catalytic functions.
Experimental Protocols: Assaying Aconitase Activity
The activity of aconitase can be determined using several methods. The two most common approaches are a direct spectrophotometric assay and a coupled enzyme assay.
Direct Spectrophotometric Assay
This method directly measures the formation or consumption of the cis-aconitate intermediate, which has a characteristic absorbance at 240 nm.
Principle: The formation of the double bond in cis-aconitate during the dehydration of either citrate or isocitrate results in an increase in absorbance at 240 nm. Conversely, the hydration of cis-aconitate to form either citrate or isocitrate causes a decrease in absorbance at 240 nm. The rate of change in absorbance is directly proportional to the enzyme's activity. The molar extinction coefficient for cis-aconitate under typical assay conditions is 3.6 mM⁻¹ cm⁻¹.
Detailed Protocol:
-
Sample Preparation:
-
Isolate mitochondria from tissue or cells using a standard protocol (e.g., differential centrifugation).
-
For whole-cell lysates, resuspend the cell pellet in an ice-cold preservation buffer (e.g., containing citrate to stabilize the enzyme) and lyse the cells by sonication or detergent treatment.
-
Centrifuge the lysate to remove insoluble debris and collect the supernatant containing the enzyme.
-
Determine the protein concentration of the extract using a standard method (e.g., BCA assay).
-
-
Enzyme Activation (Optional but Recommended):
-
As isolated aconitase can be partially inactive ([3Fe-4S] form), pre-incubation of the sample with a reducing agent (e.g., dithiothreitol) and ferrous iron (e.g., (NH₄)₂Fe(SO₄)₂) on ice can reactivate the enzyme to its [4Fe-4S] state.
-
-
Assay Reaction:
-
Prepare a reaction buffer (e.g., 90 mM Tris-HCl, pH 8.0).
-
Set a spectrophotometer or microplate reader to measure absorbance at 240 nm.
-
In a UV-transparent cuvette or 96-well plate, add the reaction buffer and the sample (e.g., 50-100 µg of mitochondrial protein).
-
Initiate the reaction by adding the substrate. To measure the forward reaction (citrate → isocitrate), use isocitrate as the starting substrate (e.g., final concentration of 20 mM), as the initial rate of cis-aconitate formation is readily measured.
-
Immediately begin recording the absorbance at 240 nm kinetically (e.g., every 20-30 seconds) for a period of 10-30 minutes at a constant temperature (e.g., 30°C).
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the kinetic curve.
-
Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of cis-aconitate to convert this rate into enzyme activity, typically expressed in U/mg protein, where one unit (U) is the amount of enzyme that produces 1 µmol of cis-aconitate per minute.
-
Coupled Enzyme Assay
This indirect method measures the production of isocitrate from citrate by coupling the reaction to isocitrate dehydrogenase (IDH).
Principle: Aconitase converts citrate to isocitrate. In a coupled reaction, NADP⁺-dependent isocitrate dehydrogenase uses the newly formed isocitrate as a substrate, reducing NADP⁺ to NADPH. The formation of NADPH is monitored by the increase in absorbance at 340 nm. This rate is proportional to the aconitase activity.
Detailed Protocol:
-
Sample Preparation & Activation: Follow the same steps as described in Protocol 4.1.
-
Assay Reaction:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing MnCl₂ (a cofactor for IDH), NADP⁺, and a surplus of purified isocitrate dehydrogenase.
-
In a cuvette or 96-well plate, add the reaction buffer and the sample.
-
Initiate the reaction by adding the substrate, citrate (e.g., final concentration of 2-10 mM).
-
Immediately monitor the increase in absorbance at 340 nm kinetically at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the molar extinction coefficient for NADPH (6.22 mM⁻¹ cm⁻¹) to calculate the rate of NADPH production, which corresponds to the aconitase activity.
-
The following diagram outlines the workflow for a direct spectrophotometric aconitase assay.
Conclusion
The mechanism of aconitase is a sophisticated example of enzymatic catalysis, employing a versatile iron-sulfur cluster for a non-redox reaction. Its multi-domain structure creates a precisely tuned active site where a dehydration-hydration sequence, punctuated by a critical intermediate flip, facilitates the stereospecific conversion of citrate to isocitrate. The enzyme's sensitivity to its iron-sulfur cluster's integrity makes it a key sensor of cellular oxidative stress. A thorough understanding of this mechanism, supported by robust quantitative and experimental methodologies, is essential for researchers in metabolism and professionals developing therapeutic strategies targeting cellular energy pathways.
References
- 1. Biochemical characterisation of aconitase from Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteopedia.org [proteopedia.org]
- 3. pages.cs.wisc.edu [pages.cs.wisc.edu]
- 4. Optical and EPR characterization of different species of active and inactive aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aconitase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Aconitase is the main functional target of aging in the citric acid cycle of kidney mitochondria from mice - PMC [pmc.ncbi.nlm.nih.gov]
(Z)-Aconitic Acid: A Pivotal Intermediate in Cellular Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate metabolite in the tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production.[1] This guide provides a comprehensive overview of the role of this compound, its enzymatic regulation, and its significance in metabolic pathways. It is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development who are interested in the intricacies of cellular metabolism.
The Role of this compound in the Tricarboxylic Acid Cycle
This compound serves as a transient intermediate in the conversion of citrate (B86180) to isocitrate, a critical isomerization step within the TCA cycle. This reaction is catalyzed by the enzyme aconitase (aconitate hydratase, EC 4.2.1.3).[1] The enzyme facilitates a dehydration-hydration reaction, where citrate is first dehydrated to form the enzyme-bound intermediate cis-aconitate.[1] Subsequently, aconitase catalyzes the stereospecific hydration of cis-aconitate to yield isocitrate.[1] This two-step process allows for the repositioning of a hydroxyl group on the carbon skeleton, preparing the molecule for subsequent oxidative decarboxylation in the cycle.
The equilibrium of the reaction catalyzed by aconitase favors citrate, with the mixture at equilibrium consisting of approximately 91% citrate, 6% isocitrate, and 3% aconitate.[2]
Enzymatic Regulation and Kinetics
The enzyme responsible for the interconversion of citrate, this compound, and isocitrate is aconitase. Eukaryotic cells contain two isoforms of aconitase: a mitochondrial form (mAco) and a cytosolic form (cAco).[3][4] While both catalyze the same reaction, they are encoded by different genes and exhibit distinct kinetic properties and regulatory mechanisms.[3][5]
Data Presentation: Kinetic Parameters of Aconitase Isoforms
While specific Michaelis-Menten constants (Km) and catalytic rates (kcat) for this compound are not extensively reported due to its transient nature as an enzyme-bound intermediate, the affinities for its precursor (citrate) and product (isocitrate) provide insight into the enzyme's function.
| Enzyme Isoform | Substrate | Km (mM) | Optimal pH | Source Organism | Reference |
| Mitochondrial Aconitase (mAco) | Citrate | 21 | 7.5 | Zea mays | [5] |
| D,L-Isocitrate | 1.5 | 7.5 | Zea mays | [5] | |
| Cytosolic Aconitase (cAco) | Citrate | 9.5 | 8.0 | Zea mays | [5] |
| D,L-Isocitrate | 1.7 | 8.0 | Zea mays | [5] |
Metabolic Fate and Alternative Pathways
Beyond its central role in the TCA cycle, this compound can be diverted into other metabolic pathways. In activated macrophages, for instance, cis-aconitate is decarboxylated by the enzyme cis-aconitate decarboxylase (CAD), also known as immune-responsive gene 1 (IRG1), to produce itaconate.[6][7] Itaconate has been identified as an antimicrobial and anti-inflammatory molecule, highlighting a direct link between central carbon metabolism and immune responses.[7] The intracellular concentration of itaconate in activated macrophages can reach millimolar levels, suggesting a significant flux through the this compound pool under these conditions.[7][8]
Experimental Protocols
Measurement of Aconitase Activity
Several methods are available for determining the activity of aconitase in biological samples. A common approach is a coupled enzyme assay.
Principle:
This assay measures the rate of conversion of citrate or isocitrate by aconitase. The product of the aconitase reaction, isocitrate, is then used as a substrate for isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate. This reaction is coupled to the reduction of NADP+ to NADPH. The increase in NADPH concentration is monitored spectrophotometrically at 340 nm. Alternatively, the direct conversion of isocitrate to cis-aconitate can be monitored by the increase in absorbance at 240 nm.[9]
Materials:
-
Spectrophotometer capable of measuring absorbance at 240 nm or 340 nm
-
Cuvettes or 96-well microplate
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Substrate: Citrate or D-Isocitrate solution
-
Coupling Enzyme (for 340 nm assay): Isocitrate Dehydrogenase (NADP+-dependent)
-
Cofactor (for 340 nm assay): NADP+
-
Sample: Purified enzyme, cell lysate, or mitochondrial fraction
Procedure (Coupled Assay at 340 nm):
-
Prepare a reaction mixture containing Assay Buffer, NADP+, and isocitrate dehydrogenase.
-
Add the biological sample containing aconitase to the reaction mixture.
-
Initiate the reaction by adding the substrate (citrate).
-
Immediately measure the change in absorbance at 340 nm over time.
-
The rate of NADPH formation is proportional to the aconitase activity in the sample.
Procedure (Direct Assay at 240 nm):
-
Prepare a reaction mixture containing Assay Buffer.
-
Add the biological sample containing aconitase.
-
Initiate the reaction by adding the substrate (isocitrate).
-
Immediately measure the increase in absorbance at 240 nm over time, which corresponds to the formation of cis-aconitate.[9]
Quantification of this compound and other TCA Cycle Intermediates by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of TCA cycle intermediates from biological matrices.
Principle:
This method involves the separation of metabolites by liquid chromatography followed by their detection and quantification using a mass spectrometer. The use of stable isotope-labeled internal standards is recommended for accurate quantification.
Sample Preparation (General Workflow):
-
Extraction: Metabolites are extracted from cells, tissues, or biofluids using a cold solvent mixture, typically containing methanol, acetonitrile, and water.
-
Protein Precipitation: Proteins are precipitated by the organic solvents and removed by centrifugation.
-
Derivatization (Optional): In some methods, analytes are derivatized to improve their chromatographic properties and detection sensitivity.
-
Analysis: The extracted metabolites are injected into the LC-MS/MS system.
Liquid Chromatography:
-
Column: A reversed-phase C18 column or a mixed-mode column is commonly used for the separation of polar TCA cycle intermediates.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) is typically employed.
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is generally used for the detection of TCA cycle intermediates.
-
Detection: Multiple Reaction Monitoring (MRM) is a common acquisition mode for targeted quantification, where specific precursor-to-product ion transitions are monitored for each analyte.
Mandatory Visualizations
Signaling Pathway: The Krebs Cycle
Caption: The central role of this compound in the Krebs Cycle and its diversion to Itaconate synthesis.
Experimental Workflow: Quantification of TCA Cycle Intermediates
Caption: A generalized workflow for the quantification of TCA cycle intermediates using LC-MS/MS.
Conclusion
This compound, though a transient intermediate, holds a critical position in cellular metabolism. Its role extends beyond being a simple stepping stone in the TCA cycle, as evidenced by its diversion into immunomodulatory pathways. A thorough understanding of the regulation and kinetics of aconitase and the metabolic fate of this compound is crucial for researchers in metabolic diseases and drug development. The methodologies outlined in this guide provide a starting point for the quantitative investigation of this pivotal metabolite and its associated enzymatic activities. Further research into the specific kinetic parameters of aconitase with this compound will undoubtedly provide deeper insights into the intricate regulation of central carbon metabolism.
References
- 1. Aconitase - Wikipedia [en.wikipedia.org]
- 2. EC 4.2.1.3 [iubmb.qmul.ac.uk]
- 3. Aconitase post-translational modification as a key in linkage between Krebs cycle, iron homeostasis, redox signaling, and metabolism of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Expression and properties of the mitochondrial and cytosolic forms of aconitase in maize scutellum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl Itaconate Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Control of immune cell signaling by the immuno-metabolite itaconate [frontiersin.org]
- 8. Itaconic acid is a mammalian metabolite induced during macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
Stability Showdown: A Technical Deep Dive into Cis- and Trans-Aconitic Acid
For Immediate Release
[City, State] – [Date] – In the intricate world of molecular stability and its implications for biological systems and drug development, the geometric isomers of aconitic acid, cis- and trans-aconitic acid, present a compelling case study. This technical guide provides an in-depth comparison of the stability of these two isomers, offering quantitative data, detailed experimental protocols, and visual representations of their biochemical interactions for researchers, scientists, and drug development professionals.
The core finding of this analysis is the demonstrably greater stability of trans-aconitic acid compared to its cis- counterpart. This difference in stability is not merely a theoretical curiosity but has significant ramifications for their respective roles in biological processes and their potential as therapeutic agents or targets.
Thermodynamic Landscape: A Quantitative Comparison
The inherent stability of a molecule is fundamentally dictated by its thermodynamic properties. In the case of aconitic acid isomers, the trans- configuration is energetically more favorable. This is evident from both theoretical calculations and experimental observations.
| Thermodynamic Parameter | Value | Conditions |
| Enthalpy of Isomerization (ΔHisom) | -30.66 kJ mol-1 | Isomerization of cis-aconitic anhydride (B1165640) to trans-aconitic anhydride at 450 K |
| Gibbs Free Energy of Isomerization (ΔGisom) | -27.48 kJ mol-1 | Isomerization of cis-aconitic anhydride to trans-aconitic anhydride at 450 K |
Table 1: Thermodynamic data for the isomerization of aconitic anhydride isomers.[1]
Further evidence for the lower stability of cis-aconitic acid comes from thermal analysis, which shows its decomposition point to be 60-70 K lower than that of trans-aconitic acid.[2] The initial step in the thermal decomposition of cis-aconitic acid is the loss of a water molecule to form cis-aconitic anhydride.[1]
In natural systems, trans-aconitic acid is the predominant and more stable form.[3] While the isomerization is reversible and can be facilitated by the enzyme aconitate isomerase, the equilibrium lies in favor of the trans isomer.[3]
Experimental Determination of Isomer Stability and Ratio
The investigation of the isomerization kinetics and the determination of the equilibrium ratio between cis- and trans-aconitic acid can be accomplished through a combination of controlled incubation and chromatographic analysis.
Experimental Protocol: Isomerization and Quantification by HPLC
This protocol outlines a general procedure for studying the isomerization of aconitic acid and quantifying the relative amounts of the cis and trans isomers using High-Performance Liquid Chromatography (HPLC) with ion-exclusion chromatography.
1. Objective: To determine the equilibrium ratio of cis- and trans-aconitic acid under specific conditions of pH and temperature.
2. Materials:
- cis-Aconitic acid standard
- trans-Aconitic acid standard
- Buffer solutions of desired pH (e.g., phosphate (B84403) or citrate (B86180) buffers)
- HPLC-grade water
- HPLC-grade acetonitrile (B52724) (optional, for mobile phase modification)
- Sulfuric acid or other suitable acid for mobile phase
- HPLC system with a UV detector
- Ion-exclusion HPLC column (e.g., a dual ion-exclusion column)
- Thermostated water bath or incubator
- pH meter
- Volumetric flasks and pipettes
- Autosampler vials
3. Procedure:
4. Data Analysis:
- Generate a calibration curve for each isomer by plotting peak area versus concentration.
- Using the calibration curves, determine the concentrations of cis- and trans-aconitic acid in each sample taken at different time points.
- Plot the concentrations of both isomers as a function of time to observe the approach to equilibrium.
- The equilibrium concentrations are reached when the concentrations of both isomers no longer change over time.
- Calculate the equilibrium constant (Keq) for the isomerization reaction: Keq = [trans-Aconitic Acid]eq / [cis-Aconitic Acid]eq
The isomerization has been shown to be a first-order reversible reaction, with temperature and pH being the most significant variables influencing the rate and the final equilibrium ratio.
Biological Significance and Signaling Pathways
The interconversion of these isomers is not just a chemical curiosity but a crucial aspect of cellular metabolism. Cis-aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.
In the TCA cycle, the enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate, with cis-aconitate as a bound intermediate. This reaction involves a dehydration step followed by a hydration step.
Furthermore, a separate enzyme, aconitate isomerase, facilitates the reversible isomerization between cis- and trans-aconitate. This allows for the conversion of the less stable cis-isomer to the more stable trans-form.
Conclusion
The evidence strongly indicates that trans-aconitic acid is thermodynamically more stable than cis-aconitic acid. This inherent stability is reflected in its prevalence in nature and the energetic favorability of the isomerization from the cis form. Understanding this stability difference is crucial for researchers in biochemistry, drug discovery, and food science, as it influences the behavior of these molecules in both biological and industrial contexts. The detailed experimental protocols provided herein offer a robust framework for further investigation into the kinetics and equilibrium of this important isomerization reaction.
References
The Historical Isolation of Aconitic Acid from Aconitum napellus: A Technical Review
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Aconitum napellus, commonly known as monkshood or wolfsbane, is a plant species renowned for its toxicity, primarily due to the presence of potent diterpenoid alkaloids such as aconitine (B1665448).[1][2] However, beyond these notorious compounds, the plant is also the historical source of a significant, non-toxic organic acid: aconitic acid. This technical guide provides an in-depth review of the historical discovery of aconitic acid from Aconitum napellus, detailing the pioneering work of early 19th-century chemists. The document outlines the probable experimental protocols of the era, presents physicochemical data, and illustrates the discovery workflow, offering a valuable resource for researchers in phytochemistry and the history of science.
Introduction: The Dual Chemistry of Aconitum napellus
The genus Aconitum has a long and storied history, primarily as a source of potent poisons used in hunting and warfare since ancient times.[1][2] The toxicity is attributed to a class of C19-norditerpenoid ester alkaloids, with aconitine being the most prominent, which act as potent neurotoxins and cardiotoxins.[2][3] Early chemical investigations into A. napellus were logically focused on isolating and understanding these toxic principles.
However, amidst this complex alkaloidal matrix, the plant also contains a non-toxic, crystalline organic acid. The discovery of this acid marked an important, albeit lesser-known, milestone in the field of phytochemistry. This guide focuses specifically on the historical isolation and identification of this compound, now known as aconitic acid.
The Landmark Discovery by Jacques Peschier
The first successful isolation of aconitic acid from Aconitum napellus was achieved in 1820 by the Swiss chemist and apothecary, Jacques Peschier.[4] This discovery, which he named "Aconitsäure" (aconitic acid), occurred during a period of burgeoning interest in the chemical constituents of medicinal and poisonous plants, predating the first isolation of the plant's primary alkaloid, aconitine, by Geiger in 1833.
Physicochemical Properties of Aconitic Acid
| Property | Value | Source |
| Chemical Formula | C₆H₆O₆ | [4] |
| Molar Mass | 174.11 g/mol | [4] |
| Appearance | Colorless crystals / White solid | [4] |
| Melting Point | cis-isomer: 125 °C | [1] |
| trans-isomer: ~185-208 °C (decomposes) | [1] | |
| Mixed isomers: ~190-195 °C (decomposes) | [4] | |
| Acidity (pKa) | cis-isomer: 2.78, 4.41, 6.21 | [4] |
| trans-isomer: 2.80, 4.46 | [4] |
Table 1: Modern Physicochemical Data for Aconitic Acid. Note: Data from Peschier's original 1820 work are not available.
Experimental Protocols: Reconstructing 19th-Century Methods
The precise, step-by-step protocol used by Jacques Peschier in 1820 is not detailed in readily accessible contemporary sources. However, based on the established chemical practices for isolating organic acids from plant matter in the early 19th century, a probable methodology can be reconstructed. The process would have centered on aqueous extraction, separation of the acid from other plant constituents (including alkaloids), and purification by crystallization.
Probable Protocol for the Isolation of Aconitic Acid (circa 1820)
Objective: To isolate the crystalline organic acid from the fresh or dried plant material of Aconitum napellus.
Materials:
-
Plant material (Aconitum napellus roots and/or aerial parts).
-
Water (distilled, if available).
-
Calcium hydroxide (B78521) (slaked lime) or calcium carbonate.
-
A strong mineral acid (e.g., sulfuric acid).
-
Filtration apparatus (e.g., linen or paper filters).
-
Evaporation apparatus (e.g., a shallow dish over a low heat source).
-
Crystallization vessels.
Methodology:
-
Extraction:
-
The plant material (roots and leaves of Aconitum napellus) would be macerated or crushed to increase surface area.
-
The crushed material would be subjected to prolonged boiling in a large volume of water. This aqueous extraction would draw out water-soluble components, including organic acids, sugars, gums, and some alkaloid salts.
-
-
Clarification and Precipitation:
-
The resulting aqueous extract would be filtered while hot to remove solid plant debris.
-
To the filtered extract, a slurry of calcium hydroxide (lime) would be added. This step was a common technique used to precipitate organic acids as their less soluble calcium salts. The addition of lime would raise the pH, causing the aconitic acid to form calcium aconitate, which would precipitate out of the solution. This step would also precipitate other plant acids and some impurities.
-
-
Isolation of the Calcium Salt:
-
The solution containing the precipitate would be allowed to stand, and the solid calcium aconitate salt would be collected by filtration.
-
The collected salt would likely be washed with water to remove residual soluble impurities.
-
-
Liberation of the Free Acid:
-
The collected calcium aconitate precipitate would be re-suspended in water.
-
A strong mineral acid, such as sulfuric acid, would be carefully added to the suspension. This would protonate the aconitate anion, regenerating the free aconitic acid in solution, while precipitating the calcium as insoluble calcium sulfate (B86663) (gypsum). Reaction:Ca₃(C₆H₃O₆)₂(s) + 3H₂SO₄(aq) → 2H₃C₆H₃O₆(aq) + 3CaSO₄(s)
-
-
Purification and Crystallization:
-
The mixture would be filtered to remove the precipitated calcium sulfate.
-
The resulting filtrate, now an aqueous solution of impure aconitic acid, would be concentrated by slow evaporation.
-
As the solution became more concentrated, the aconitic acid would crystallize. The process of repeated crystallization (recrystallization) from water was the primary method of purification available at the time to achieve a purer, crystalline product.[5]
-
-
Characterization:
-
The final product would be characterized by its physical properties, such as crystalline form, taste (likely acidic), and potentially its melting point, though the routine use of melting points for characterization became more widespread after 1830.[1]
-
Visualizing the Discovery Process
The logical workflow from the raw plant material to the identification of a new chemical entity can be represented as a clear, sequential process.
Conclusion
The discovery of aconitic acid in Aconitum napellus by Jacques Peschier in 1820 represents a significant event in the early history of phytochemistry. It demonstrated that even intensely poisonous plants could be sources of novel, non-toxic compounds. While the original experimental minutiae are not widely available, a probable protocol can be reconstructed based on the chemical knowledge of the era, highlighting the ingenuity of early researchers in isolating and identifying natural products. This historical achievement underscores the importance of comprehensive chemical investigation of natural sources, a principle that continues to drive discovery in modern drug development and natural product science.
References
- 1. homepages.uc.edu [homepages.uc.edu]
- 2. Research progress of aconitine toxicity and forensic analysis of aconitine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use, history, and liquid chromatography/mass spectrometry chemical analysis of Aconitum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitic acid - Wikipedia [en.wikipedia.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
(Z)-Aconitic Acid: An Endogenous Human Metabolite at the Crossroads of Energy Metabolism and Immune Regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid, also known as cis-aconitate, is a key endogenous human metabolite that holds a critical position in central metabolism. As a transient intermediate in the tricarboxylic acid (TCA) cycle, it is fundamental to cellular energy production. Beyond this canonical role, this compound serves as the direct precursor to itaconate, a molecule with significant immunomodulatory functions. This guide provides a comprehensive overview of the biochemical pathways involving this compound, quantitative data on its presence in the human body, detailed experimental protocols for its study, and visualizations of the core pathways.
Biochemical Pathways Involving this compound
This compound is primarily involved in two significant metabolic pathways in human cells: the Tricarboxylic Acid (TCA) Cycle and the Itaconate Synthesis Pathway.
Role in the Tricarboxylic Acid (TCA) Cycle
The TCA cycle, or Krebs cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins. This compound is an essential, albeit short-lived, intermediate in this cycle.
The enzyme aconitase (aconitate hydratase; EC 4.2.1.3) catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate.[1][2] This reaction occurs in two steps, with this compound as the intermediate:
-
Dehydration of Citrate: Aconitase removes a molecule of water from citrate to form the enzyme-bound intermediate, this compound (cis-aconitate).[2]
-
Hydration of this compound: The same enzyme then adds a molecule of water to this compound in a different orientation to form isocitrate.[1]
This isomerization is crucial as it repositions the hydroxyl group of citrate, allowing for the subsequent oxidative decarboxylation steps in the cycle.[2]
Aconitase exists in two isoforms in mammalian cells: the mitochondrial aconitase (ACO2), which is a key component of the TCA cycle, and a cytosolic aconitase (ACO1).[3] Both isoforms contain a [4Fe-4S] iron-sulfur cluster that is essential for their catalytic activity.[3] This cluster makes aconitase sensitive to oxidative stress, and its activity can be used as a biomarker for mitochondrial oxidative damage.[3]
Branch Point to the Itaconate Synthesis Pathway
In activated immune cells, particularly macrophages, this compound can be diverted from the TCA cycle to produce itaconate. This diversion is catalyzed by the mitochondrial enzyme cis-aconitate decarboxylase (ACOD1) , also known as immune-responsive gene 1 (IRG1).[4][5] ACOD1 decarboxylates this compound to form itaconate, a dicarboxylic acid with potent anti-inflammatory and antimicrobial properties.[5]
The production of itaconate represents a significant metabolic reprogramming event in immune cells, linking cellular metabolism directly to immune responses.[4] Itaconate exerts its effects by inhibiting enzymes such as succinate (B1194679) dehydrogenase (SDH) in the TCA cycle and by activating the Nrf2 antioxidant response pathway.[5]
Data Presentation: Quantitative Levels of this compound
The quantification of this compound in biological samples is important for studying metabolic status and certain disease states. The following tables summarize available data on the concentration of this compound (cis-aconitate) in human urine. Data for plasma and mitochondrial concentrations in healthy adults are not consistently reported in the literature.
Table 1: Urinary this compound Concentrations in Healthy Individuals
| Population | Concentration Range | Units | Notes |
| Children (1-13 years) | 32.4 - 76.6 (Mean: 54.5) | µmol/mmol creatinine | Data from a study on a healthy Swiss pediatric population. |
| Infants (0-1 year) | 8 - 40.7 | µmol/mmol creatinine | Samples collected from infants aged 7-12 months. |
| General (Optimal Range) | 10 - 36 | mmol/mol creatinine | Reference range provided by a commercial laboratory. |
| General (Optimal Range) | 0 - 40.54 | µg/mg creatinine | Reference range provided by a commercial laboratory. |
Table 2: Mitochondrial Tricarboxylic Acid (TCA) Cycle Intermediate Ratios
| Tissue Type | Citrate:cis-Aconitate:Isocitrate Ratio | Implication |
| Most Mammalian Tissues | ~88 : 4 : 8 | Indicates that aconitase is not typically a rate-limiting enzyme.[6] |
| Citrate-producing Normal Prostate Glands | ~30 : 1 (Citrate:Isocitrate) | Suggests a limiting mitochondrial aconitase activity in these specific cells.[6] |
Experimental Protocols
Accurate measurement of this compound and the activity of related enzymes is crucial for research in metabolism and immunology. Below are detailed methodologies for key experiments.
Quantification of this compound in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of organic acids, including this compound, in urine.
a. Sample Preparation and Extraction:
-
Thaw frozen urine samples in a water bath and mix thoroughly.
-
Transfer a specific volume of urine (e.g., a volume equivalent to a set amount of creatinine) into a clean glass tube. Adjust the total volume to 2 mL with distilled water.
-
Acidify the sample by adding 6 drops of 5M HCl to ensure the pH is less than 2.
-
Add solid sodium chloride to saturate the solution and mix using a vortex mixer.
-
Perform a sequential liquid-liquid extraction by adding an organic solvent (e.g., ethyl acetate), vortexing for 1 minute, and centrifuging at 10,000 RPM for 3 minutes.
-
Carefully transfer the supernatant (the organic layer) to a new glass vial.
-
Repeat the extraction step with the same or a different organic solvent (e.g., diethyl ether) and combine the supernatants.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at a controlled temperature (e.g., 35-40°C).
b. Derivatization:
-
To the dried residue, add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.
-
Incubate the mixture at a specific temperature (e.g., 70-90°C) for a set time (e.g., 15-30 minutes) to convert the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives.
c. GC-MS Analysis:
-
Transfer the derivatized sample to a GC-MS autosampler vial with an insert.
-
Inject a small volume (e.g., 1 µL) of the sample into the GC-MS system.
-
The separation is typically performed on a capillary column (e.g., a DB-5ms column).
-
The mass spectrometer is operated in electron ionization (EI) mode, and data is collected in full scan or selected ion monitoring (SIM) mode for quantification.
-
Identification of this compound is based on its retention time and mass spectrum compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.
In-Gel Activity Assay for Aconitase
This method allows for the simultaneous detection and semi-quantification of both mitochondrial (ACO2) and cytosolic (ACO1) aconitase activities.
a. Sample Preparation:
-
Homogenize cells or tissues in an ice-cold extraction buffer (e.g., Triton-citrate or RIPA-citrate buffer) containing protease inhibitors. The citrate in the buffer helps to stabilize the iron-sulfur cluster of aconitase.
-
Centrifuge the homogenate to pellet cellular debris. The resulting supernatant contains the total cell lysate.
b. Non-Denaturing Polyacrylamide Gel Electrophoresis (PAGE):
-
Load equal amounts of protein from each sample onto a non-denaturing polyacrylamide gel.
-
Perform electrophoresis at a constant voltage (e.g., 170 V) at 4°C for 2-4 hours to separate the aconitase isoforms based on their native charge and size.
c. In-Gel Staining for Activity:
-
After electrophoresis, incubate the gel in an aconitase activity staining solution at 37°C. This solution typically contains:
-
cis-aconitate: The substrate for aconitase.
-
Isocitrate dehydrogenase (IDH): A coupling enzyme that uses the product of the aconitase reaction (isocitrate).
-
NADP+: A cofactor for IDH.
-
Thiazolyl blue tetrazolium bromide (MTT) or Nitroblue tetrazolium (NBT): A chromogenic substrate that is reduced by NADPH.
-
Phenazine methosulfate (PMS): An electron carrier.
-
-
The reaction cascade is as follows: Aconitase converts cis-aconitate to isocitrate. IDH then oxidizes isocitrate, reducing NADP+ to NADPH. NADPH, in the presence of PMS, reduces MTT to a colored formazan (B1609692) precipitate.
-
The appearance of colored bands on the gel indicates the location and activity of the aconitase isoforms.
d. Quantification:
-
Scan the gel and quantify the intensity of the bands using densitometry software (e.g., ImageJ). The band intensity is proportional to the aconitase activity.
Spectrophotometric Assay for cis-Aconitate Decarboxylase (ACOD1) Activity
This protocol describes a high-throughput method to measure the activity of ACOD1 by quantifying the production of itaconate.
a. Enzymatic Reaction:
-
Prepare a reaction mixture containing a suitable buffer (e.g., HEPES or phosphate (B84403) buffer at a specific pH, typically around 6.5-7.5), purified ACOD1 enzyme, and the substrate, cis-aconitate.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
b. Quantification of Itaconate (Fürth-Herrmann Reaction):
-
Stop the enzymatic reaction.
-
Quantify the itaconate produced using the Fürth-Herrmann reaction, which leverages the distinct absorbance ratios of cis-aconitate and itaconate at 386 nm and 440 nm.
-
Alternatively, the itaconate produced can be measured by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
c. Data Analysis:
-
Calculate the amount of itaconate produced based on a standard curve.
-
Determine the specific activity of the ACOD1 enzyme (e.g., in nmol of itaconate produced per minute per mg of protein).
Mandatory Visualization
The following diagrams illustrate the key biochemical pathways and a representative experimental workflow involving this compound.
Caption: The isomerization of citrate to isocitrate via this compound in the TCA cycle.
Caption: The synthesis of itaconate from this compound.
Caption: A typical workflow for the quantification of this compound in urine.
References
- 1. Plasma metabolomics reveals a diagnostic metabolic fingerprint for mitochondrial aconitase (ACO2) deficiency | PLOS One [journals.plos.org]
- 2. cis-Aconitate - Organix Comprehensive Profile - Urine - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 6. Mitochondrial aconitase and citrate metabolism in malignant and nonmalignant human prostate tissues - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of cis-Aconitic Acid in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-aconitic acid is a key tricarboxylic acid intermediate in cellular metabolism. As a transient component of the tricarboxylic acid (TCA) cycle, it is formed via the dehydration of citric acid by the enzyme aconitase and is subsequently converted to isocitrate.[1][2][3] Beyond its role in central carbon metabolism, cis-aconitic acid serves as the direct precursor for the synthesis of itaconic acid, an immunomodulatory metabolite produced during inflammatory responses through the action of cis-aconitate decarboxylase (ACOD1/IRG1).[4][5] Given its pivotal position linking energy metabolism with immune function, the accurate quantification of cis-aconitic acid in biological samples is crucial for studying metabolic reprogramming in diseases such as cancer, inflammatory disorders, and inherited metabolic conditions.
This application note provides a detailed protocol for the sensitive and specific quantification of cis-aconitic acid in biological matrices, such as plasma and cell extracts, using an ion-pairing liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Biochemical Pathway of cis-Aconitic Acid
cis-Aconitic acid occupies a critical branch point in the mitochondrial TCA cycle. The enzyme aconitase facilitates its formation from citrate (B86180) and its subsequent isomerization to isocitrate. In immune cells like macrophages, mitochondrial cis-aconitate can be transported to the cytosol and decarboxylated by the enzyme cis-aconitate decarboxylase (ACOD1) to produce itaconic acid, a key anti-inflammatory and antimicrobial molecule.
Experimental Protocols
This protocol describes an ion-pairing reversed-phase LC-MS/MS method for the quantification of cis-aconitic acid, adapted from established methods for TCA cycle intermediates. This approach provides excellent retention and separation from isomers without the need for chemical derivatization.
1. Materials and Reagents
-
Standards: cis-Aconitic acid (Sigma-Aldrich or equivalent), stable isotope-labeled internal standard (e.g., ¹³C₆-Citric Acid).
-
Solvents: LC-MS grade methanol (B129727), acetonitrile, and water.
-
Ion-Pairing Agent: Tributylamine (TrBA).
-
Acid: Formic acid.
-
Biological Matrices: Plasma, serum, cell culture extracts, or tissue homogenates.
-
Equipment: Vortex mixer, refrigerated centrifuge, analytical balance, Class A volumetric flasks, pipettes, 96-well plates, LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer).
2. Sample Preparation
Stable under recommended storage conditions, typically -20°C for long-term storage. Avoid multiple freeze-thaw cycles.
a) Plasma/Serum Samples:
-
Thaw samples on ice.
-
To 50 µL of plasma, add 200 µL of cold extraction solvent (80:20 Methanol:Water containing the internal standard).
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or LC vial for analysis.
b) Cell Extracts:
-
Culture cells to the desired density. For adherent cells, wash with cold phosphate-buffered saline (PBS).
-
Add 1 mL of cold 80% methanol per 1-2 million cells and scrape. For suspension cells, pellet and resuspend in 80% methanol.
-
Lyse the cells by vortexing and freeze-thawing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (containing metabolites) to a new tube, dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Method
a) Liquid Chromatography Conditions:
-
Column: Porous graphitic carbon column (e.g., Hypercarb™, 2.1 x 100 mm, 5 µm) or a C18 column.
-
Mobile Phase A: 10 mM Tributylamine with 15 mM formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.25 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 0% B
-
1-5 min: 0-50% B
-
5-6 min: 50-95% B
-
6-7 min: 95% B
-
7.1-10 min: 0% B (Re-equilibration)
-
b) Mass Spectrometry Conditions:
-
System: Triple Quadrupole Mass Spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Analyte: cis-Aconitic Acid
-
Precursor Ion (Q1): 173.0 m/z
-
Product Ion (Q3): 129.0 m/z (quantifier), 85.0 m/z (qualifier)
-
Internal Standard (e.g., ¹³C₆-Citric Acid):
-
Precursor Ion (Q1): 197.0 m/z
-
Product Ion (Q3): 93.0 m/z
-
-
Key Parameters: Optimize capillary voltage, source temperature, and collision energy for the specific instrument used.
Experimental Workflow
The overall workflow from sample receipt to data analysis is a multi-step process requiring careful execution to ensure data quality and reproducibility.
Data Presentation: Method Performance
The following tables summarize the typical performance characteristics of LC-MS/MS methods for quantifying small organic acids like cis-aconitic acid. Data is representative and compiled from methods employing similar analytical strategies.
Table 1: Calibration and Sensitivity
| Parameter | Typical Value |
|---|---|
| Linearity Range | 0.1 ng/mL - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | ~0.01 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.049 µM - 0.098 µM |
Table 2: Precision and Accuracy
| Parameter | Specification | Typical Value (%CV) |
|---|---|---|
| Precision | ||
| Intra-day | Repeatability (n=6) | < 10% |
| Inter-day | Intermediate Precision (3 days) | < 15% |
| Accuracy | (% Recovery) | 90 - 105% |
Conclusion
The described ion-pairing LC-MS/MS method provides a robust, sensitive, and specific protocol for the quantification of cis-aconitic acid in a variety of biological samples. The simple sample preparation and high-throughput capability make it suitable for clinical research and drug development applications. This method enables researchers to accurately probe the metabolic alterations involving the TCA cycle and its link to inflammatory pathways, facilitating a deeper understanding of cellular bioenergetics and disease pathophysiology.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. Aconitic acid - Wikipedia [en.wikipedia.org]
- 4. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of (Z)-Aconitic Acid in Biological Matrices using LC-MS/MS
Introduction
(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the tricarboxylic acid (TCA) cycle. Its accumulation or depletion in biological systems can be indicative of metabolic dysregulation in various diseases. Accurate and sensitive quantification of this compound is crucial for researchers in metabolic studies, drug development, and clinical diagnostics. This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological samples such as cell extracts and culture media.
Analytical Approach
The method utilizes ion-pairing reversed-phase liquid chromatography for the separation of this compound from its isomers and other matrix components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). This approach offers high selectivity and sensitivity for reliable quantification.
Key Performance Characteristics
The described methodology provides a reliable and sensitive assay for this compound.[1][2] A summary of the quantitative performance is provided in the table below.
| Parameter | Value | Matrix |
| Lower Limit of Quantification (LLOQ) | 0.049 µM | Surrogate Matrix |
| Limit of Quantification (LOQ) | 30 pg on column | Cell Extract & Media |
| Linearity Range | 0.049 - 12.5 µM | Surrogate Matrix |
| Interday Precision | <15% | Surrogate Matrix |
| Interday Accuracy | ±15% | Surrogate Matrix |
Experimental Protocols
Sample Preparation (Cell Extract and Culture Media)
This protocol is adapted from a validated method for cis-aconitate in RAW264.7 cell extracts and media.[1][2][3]
Materials:
-
80% Methanol (B129727) in water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., ¹³C-labeled citric acid)
-
Centrifuge capable of 4°C
-
96-well collection plates
Procedure:
-
Cell Lysis:
-
For adherent cells, aspirate the culture medium.
-
Add 1 mL of ice-cold 80% methanol to each well of a 6-well plate.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, remove the supernatant, and resuspend the cell pellet in ice-cold 80% methanol.
-
-
Protein Precipitation:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
-
Culture Medium:
-
Centrifuge the culture medium to remove any cell debris.
-
Take an aliquot of the supernatant and dilute it with an equal volume of 80% methanol containing the internal standard.
-
LC-MS/MS Analysis
This protocol integrates aspects from established methods for aconitic acid isomers.
Liquid Chromatography:
| Parameter | Condition |
| Column | Kinetex C18 reversed-phase column |
| Mobile Phase A | Water with 0.2% (v/v) formic acid |
| Mobile Phase B | Methanol with 0.2% (v/v) formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | A suitable gradient to separate this compound from its isomers. For example: Start at 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 5% B for 3 min. |
Mass Spectrometry:
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 173.0 |
| Product Ion (m/z) | 129.0 and/or 85.0 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Metabolic context and analytical workflow for this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in biological matrices. The detailed protocol for sample preparation and the optimized analytical conditions make this method suitable for high-throughput metabolic studies, aiding researchers in understanding the role of the TCA cycle in health and disease.
References
- 1. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Protocols for the Separation of Aconitic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the separation of cis- and trans-aconitic acid isomers using High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). Aconitic acid, a tricarboxylic acid, exists as two geometric isomers, cis-aconitic acid, an intermediate in the Krebs cycle, and the more stable trans-aconitic acid.[1] The accurate separation and quantification of these isomers are crucial in various fields, including biochemistry, food science, and pharmaceutical development. This document outlines methodologies using reversed-phase, ion-exchange, and aqueous normal-phase chromatography, complete with experimental parameters, and summarizes quantitative data for easy comparison.
Introduction
Aconitic acid isomers play significant roles in biological systems and industrial processes. Cis-aconitic acid is a key intermediate in the tricarboxylic acid (TCA) cycle, formed from the dehydration of citric acid.[2] The trans isomer is often found in sugarcane and other plants and can have divergent biological activities from its cis counterpart.[1] Due to their structural similarity, separating these isomers can be challenging.[3] This note details robust HPLC and UPLC methods to achieve baseline separation and accurate quantification.
Experimental Protocols
Several HPLC and UPLC methods have been successfully employed for the separation of aconitic acid isomers. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
Method 1: Reversed-Phase HPLC with UV Detection
This is a widely applicable method for the analysis of aconitic acid isomers.
-
Column: A C18 stationary phase is commonly used.[4] For enhanced retention of these polar compounds, a polar-embedded reversed-phase column is recommended.[5][6] An example is the Inertsil ODS-3 C18 column (4.6 x 250 mm, 5 µm).[4]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous solution. For instance, a mobile phase of methanol and 0.1% phosphoric acid solution in a ratio of 3:97 (v/v) has been shown to be effective.[4]
-
Flow Rate: A flow rate of 0.8 mL/min is suitable for a 4.6 mm ID column.[4]
-
Column Temperature: Maintaining a constant column temperature, for example at 35°C, ensures reproducible retention times.[4]
-
Detection: UV detection at 210 nm provides good sensitivity for aconitic acid.[4]
-
Sample Preparation: Samples should be dissolved in the aqueous component of the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.
Method 2: UPLC-MS for Enhanced Selectivity and Sensitivity
For complex matrices or when high sensitivity is required, UPLC coupled with mass spectrometry (MS) is the preferred method.
-
Column: An ACQUITY Premier CSH Phenyl-Hexyl column can provide excellent separation.[3]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid (for MS compatibility), is typically used.[7]
-
Detection: Mass spectrometry, particularly with an electrospray ionization (ESI) source in negative ion mode, offers high selectivity and sensitivity. The [M-H]⁻ ion for aconitic acid is m/z 173.[3][8]
Method 3: Ion-Exchange and Aqueous Normal Phase Chromatography
-
Ion-Exchange Chromatography: Anion-exchange columns, such as the IC SI-35 4D, can effectively separate cis- and trans-aconitic acid along with other tricarboxylic acids.[9]
-
Aqueous Normal Phase (ANP) Chromatography: This technique uses a high organic mobile phase and is suitable for polar compounds. A Cogent Diamond Hydride™ column with a gradient of acetonitrile and water with 0.1% ammonium (B1175870) acetate (B1210297) has been used.[8]
-
Bridge Ion Separation Technology (BIST™): This novel technique uses a multi-charged positive buffer to retain anionic analytes on a negatively-charged cation-exchange column.[2][10]
Data Presentation
The following table summarizes typical chromatographic parameters and performance data for the separation of aconitic acid isomers based on the described methods.
| Parameter | Method 1: Reversed-Phase HPLC-UV | Method 2: UPLC-MS | Method 3: Ion-Exchange |
| Column | Inertsil ODS-3 C18 (4.6 x 250mm, 5µm)[4] | ACQUITY Premier CSH Phenyl-Hexyl[3] | IC SI-35 4D[9] |
| Mobile Phase | Methanol:0.1% Phosphoric Acid (3:97)[4] | Acetonitrile/Water with Formic Acid[7] | Not specified |
| Flow Rate | 0.8 mL/min[4] | Not specified | Not specified |
| Detection | UV at 210 nm[4] | ESI-MS (m/z 173)[3][8] | Not specified |
| Separation | Baseline separation of cis and trans isomers[4] | Baseline separation of cis and trans isomers[3] | Separation of cis and trans isomers[9] |
Experimental Workflow
The logical workflow for the HPLC analysis of aconitic acid isomers is depicted in the following diagram.
Caption: Workflow for HPLC analysis of aconitic acid isomers.
References
- 1. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Aconitic Acid on BIST A+ | SIELC Technologies [sielc.com]
- 3. waters.com [waters.com]
- 4. CN107894473B - HPLC method for detecting aconitic acid content in pinellia ternata - Google Patents [patents.google.com]
- 5. akjournals.com [akjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. Separation of trans-Aconitic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Citric, Aconitic & Maleic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 9. shodex.com [shodex.com]
- 10. HPLC Method for Analysis of Maleic Acid, Nicotinic Acid, Aconitic Acid and Fumaric Acid on BIST™ A+ Column | SIELC Technologies [sielc.com]
Application of (Z)-Aconitic Acid in Metabolic Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(Z)-Aconitic acid, also known as cis-aconitate, is a key intermediate in the central metabolic pathway, the Krebs cycle (also known as the tricarboxylic acid or TCA cycle).[1] Its position as the intermediate in the isomerization of citrate (B86180) to isocitrate, catalyzed by the enzyme aconitase, places it at a critical metabolic juncture.[1] The analysis of cis-aconitate levels and the activity of associated enzymes provide valuable insights into the state of cellular metabolism, energy production, and oxidative stress. Furthermore, cis-aconitate is the direct precursor for the synthesis of itaconate, an immunomodulatory metabolite, through the action of cis-aconitate decarboxylase (ACOD1, also known as IRG1).[2][3][4] This positions cis-aconitate at the crossroads of metabolism and innate immunity.
Key Applications:
-
Assessment of Krebs Cycle Activity: The concentration of cis-aconitate can serve as an indicator of the flux through the Krebs cycle. Alterations in its levels may signify metabolic reprogramming in various physiological and pathological states, including cancer and metabolic disorders.
-
Biomarker of Oxidative Stress: Aconitase, the enzyme responsible for the interconversion of citrate, cis-aconitate, and isocitrate, possesses an iron-sulfur cluster that is highly susceptible to oxidative damage. A decrease in aconitase activity, which can be inferred from altered cis-aconitate levels, is a reliable marker of mitochondrial and cellular oxidative stress.
-
Investigation of Immune Response: As the precursor to itaconate, cis-aconitate is pivotal in the study of immunometabolism. Analysis of the cis-aconitate to itaconate conversion can elucidate the mechanisms of immune cell activation and the anti-inflammatory roles of itaconate.
-
Metabolic Flux Analysis: Utilizing stable isotope-labeled substrates, such as 13C-glucose, allows for the tracing of carbon atoms through the Krebs cycle. Measuring the isotopic enrichment in cis-aconitate and other Krebs cycle intermediates enables the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism.
-
Drug Development and Screening: Aconitase and cis-aconitate decarboxylase are potential targets for therapeutic intervention. Assays monitoring cis-aconitate levels or enzyme activity can be used for high-throughput screening of small molecules that modulate these enzymes for the treatment of metabolic and inflammatory diseases.
Quantitative Data Summary
The following tables summarize key quantitative data related to the analysis of this compound and associated enzymes.
| Parameter | Value | Organism/System | Reference |
| Aconitase Assay | |||
| Linear Detection Range | 0.5 to 100 U/L (for 20 min reaction) | General Assay Kit | |
| cis-Aconitate Decarboxylase (ACOD1/IRG1) Kinetics | |||
| KM for cis-aconitate | ~1.5 mM | Human | |
| kcat | ~1.0 s-1 | Human | |
| KM for cis-aconitate | ~1.7 mM | Murine | |
| kcat | ~3.5 s-1 | Murine | |
| LC-MS/MS Quantification | |||
| Lower Limit of Quantification (LLOQ) for cis-aconitate | 0.049 µM (in 50 µL samples) | HPLC-MS/MS Assay | |
| Lower Limit of Quantification (LOQ) for itaconate | 30 pg on column | Ion Pairing LC-MS/MS |
Table 1: Quantitative parameters for this compound-related assays. This table provides a summary of the detection limits and kinetic constants for key enzymes and analytical methods involved in the analysis of cis-aconitate.
Experimental Protocols
Protocol 1: Aconitase Activity Assay in Cell Lysates (Colorimetric)
This protocol is adapted from commercially available kits and measures the production of NADPH, which is proportional to aconitase activity.
Materials:
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
Substrate Solution (containing citrate)
-
Isocitrate Dehydrogenase (IDH)
-
NADP+
-
MTT (or other colorimetric probe)
-
Cell Lysis Buffer (e.g., RIPA buffer with citrate to stabilize the Fe-S cluster)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 565 nm
Procedure:
-
Sample Preparation (Cell Lysate): a. Harvest cells by centrifugation (e.g., 2,000 x g for 5 minutes at 4°C). For adherent cells, use a cell scraper. b. Wash the cell pellet with cold PBS. c. Resuspend the cell pellet in an appropriate volume of cold Cell Lysis Buffer. d. Incubate on ice for 10-30 minutes with intermittent vortexing. e. Centrifuge the lysate at >16,000 x g for 10 minutes at 4°C to pellet cellular debris. f. Collect the supernatant (protein extract) for the assay. Determine the protein concentration of the lysate.
-
Assay Protocol: a. Prepare a reaction mix containing Assay Buffer, Substrate Solution, IDH, NADP+, and MTT. b. Add 20 µL of cell lysate to a 96-well microplate. Include a blank control with lysis buffer only. c. Add the reaction mix to each well. d. Incubate the plate at 25°C for 20-30 minutes, protected from light. e. Measure the absorbance at 565 nm at multiple time points.
-
Data Analysis: a. Subtract the absorbance of the blank from all readings. b. Calculate the rate of change in absorbance (ΔOD/min). c. Aconitase activity (U/L) can be calculated based on the extinction coefficient of the final colored product and the protein concentration of the lysate.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a method for the sensitive and specific quantification of cis-aconitate in biological samples.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
-
Mobile Phase A: 0.2% Formic Acid in Water
-
Mobile Phase B: 0.2% Formic Acid in Methanol
-
Extraction Solvent: Methanol/Acetonitrile/Water (2:2:1, v/v/v)
-
Internal Standard (e.g., 13C6-cis-aconitate)
Procedure:
-
Sample Preparation: a. To 50 µL of sample (e.g., plasma, cell extract), add 1000 µL of ice-cold Extraction Solvent containing the internal standard. b. Vortex for 30 seconds. c. Incubate at -20°C for at least 2 hours to precipitate proteins. d. Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C. e. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute the dried extract in a suitable volume of Mobile Phase A.
-
LC-MS/MS Analysis: a. Inject the reconstituted sample onto the LC-MS/MS system. b. Chromatography: Elute the analytes using a gradient of Mobile Phase A and B. A typical gradient might be: 0-6 min, 1% B; 6-7 min, 1-90% B; 7-8 min, 90% B; 8.01-11 min, 1% B, at a flow rate of 0.4 mL/min. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the specific precursor-to-product ion transitions for cis-aconitate and its internal standard (Multiple Reaction Monitoring - MRM).
-
Data Analysis: a. Integrate the peak areas for cis-aconitate and the internal standard. b. Calculate the ratio of the analyte peak area to the internal standard peak area. c. Quantify the concentration of cis-aconitate in the sample by comparing the peak area ratio to a standard curve prepared with known concentrations of cis-aconitate.
Protocol 3: Metabolic Flux Analysis of the Krebs Cycle using 13C-labeled Glucose
This protocol outlines a general workflow for using stable isotope tracers to measure the flux through the Krebs cycle, with a focus on this compound.
Materials:
-
Cell culture medium containing [U-13C6]glucose
-
Cultured cells of interest
-
Quenching solution (e.g., ice-cold saline)
-
Extraction solvent (as in Protocol 2)
-
LC-MS/MS or GC-MS system
Procedure:
-
Isotope Labeling: a. Culture cells in a medium where the primary glucose source is replaced with [U-13C6]glucose. b. Allow the cells to reach a metabolic and isotopic steady state (typically requires several cell doubling times).
-
Metabolite Extraction: a. Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold quenching solution. b. Immediately add ice-cold extraction solvent to the cells. c. Scrape the cells and collect the cell extract. d. Proceed with the sample preparation steps as described in Protocol 2 (steps 1c-1f).
-
Mass Spectrometry Analysis: a. Analyze the extracted metabolites using LC-MS/MS or GC-MS. b. In addition to quantifying the total amount of cis-aconitate, determine the mass isotopomer distribution (MID) of cis-aconitate and other Krebs cycle intermediates. This reveals the number of 13C atoms incorporated into each molecule.
-
Data Analysis and Flux Calculation: a. The MID data is used as an input for metabolic flux analysis software. b. A metabolic network model of the central carbon metabolism is required. c. The software uses computational algorithms to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured MIDs.
Visualizations
Caption: The Krebs Cycle and the Itaconate Pathway branch point.
Caption: Experimental workflow for the Aconitase Activity Assay.
Caption: Workflow for Metabolic Flux Analysis using LC-MS/MS.
References
Laboratory Synthesis of (Z)-Aconitic Acid from Citric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Z)-Aconitic acid, a key intermediate in the citric acid cycle, is of significant interest in biochemical and pharmaceutical research.[1][2][3] Its synthesis from the readily available precursor, citric acid, presents a common yet challenging objective in laboratory settings. The primary challenge lies in the stereoselective synthesis of the desired (Z)-isomer (cis-aconitic acid) over the more thermodynamically stable (E)-isomer (trans-aconitic acid). This document provides detailed application notes and experimental protocols for the synthesis of an isomeric mixture of aconitic acid from citric acid via sulfuric acid-catalyzed dehydration and discusses methods for the separation and characterization of the (Z)-isomer.
Introduction
Aconitic acid exists as two geometric isomers: this compound (cis-aconitic acid) and (E)-aconitic acid (trans-aconitic acid).[4] The cis-isomer is a crucial intermediate in the Krebs cycle, formed by the enzymatic dehydration of citric acid by the enzyme aconitase.[3][5] Due to its biological relevance, the availability of pure this compound is essential for various research applications, including enzyme kinetics and drug discovery.
The most common laboratory-scale synthesis involves the dehydration of citric acid using a strong acid catalyst, typically sulfuric acid.[2][4][6] This method, however, yields a mixture of both (Z)- and (E)-isomers.[2] The subsequent isolation of the pure (Z)-isomer is a non-trivial step, as the (E)-isomer is generally more stable and its formation is often favored, particularly during product work-up involving heat.[7] This protocol outlines the synthesis of the isomeric mixture and provides guidance on the chromatographic separation of the desired (Z)-isomer.
Chemical Transformation Pathway
The dehydration of citric acid proceeds through the elimination of a water molecule to form a carbon-carbon double bond, resulting in the formation of both (Z)- and (E)-aconitic acid. The reaction mechanism is influenced by the stereochemistry of the starting material and the reaction conditions.
Caption: Dehydration of citric acid to (Z)- and (E)-aconitic acid.
Experimental Protocols
Protocol 1: Synthesis of an Isomeric Mixture of Aconitic Acid from Citric Acid
This protocol is adapted from the well-established procedure found in Organic Syntheses.[8]
Materials and Equipment:
-
Citric acid monohydrate
-
Concentrated sulfuric acid
-
Glacial acetic acid
-
Concentrated hydrochloric acid
-
1-L round-bottomed flask with reflux condenser
-
Oil bath
-
Shallow dish
-
Suction funnel and filter flask
-
Beakers
-
Stirring rods
-
Ice bath
Procedure:
-
In a 1-L round-bottomed flask equipped with a reflux condenser, place 210 g (1 mole) of powdered citric acid monohydrate.
-
Carefully add a solution of 210 g (115 mL) of concentrated sulfuric acid in 105 mL of water to the flask.
-
Heat the mixture in an oil bath maintained at a temperature of 140–145°C for seven hours.
-
After heating, pour the light brown solution into a shallow dish and rinse the flask with 10 mL of hot glacial acetic acid, adding the rinse to the dish.
-
Allow the solution to cool slowly to 41–42°C with occasional stirring to break up the solid mass of aconitic acid that separates.
-
Collect the solid product by suction filtration. Press and drain the material thoroughly until it is practically dry.
-
Transfer the crude product to a beaker and stir it into a homogeneous paste with 70 mL of concentrated hydrochloric acid, cooled in an ice bath.
-
Collect the solid again by suction filtration, wash it with two 10-mL portions of cold glacial acetic acid, and suck it thoroughly dry.
-
Spread the product in a thin layer on a porous plate or paper for final drying.
Expected Yield: The procedure should yield 71–77 g (41–44% of the theoretical amount) of a mixture of aconitic acid isomers.[8]
Protocol 2: Purification by Recrystallization (Enrichment of the (E)-Isomer)
This procedure will primarily yield the more stable (E)-isomer.
Procedure:
-
Dissolve the crude aconitic acid mixture in approximately 150 mL of hot glacial acetic acid.
-
Filter the hot solution through an acid-resistant filter to remove any insoluble impurities.
-
Allow the filtrate to cool, which will cause aconitic acid to crystallize as small, colorless needles.
-
Collect the crystals by suction filtration.
-
The mother liquor can be concentrated under reduced pressure to one-third of its volume to obtain a second crop of crystals.
-
Dry the crystals in the air and then in a desiccator containing sodium hydroxide (B78521) to remove all traces of acetic acid.
Note: This recrystallization will likely enrich the final product in the more stable (E)-isomer.
Protocol 3: Separation of (Z)- and (E)-Aconitic Acid Isomers by High-Performance Liquid Chromatography (HPLC)
Analytical and preparative HPLC are effective methods for separating the cis and trans isomers of aconitic acid.[1][9][10] The following provides a general guideline for developing an HPLC separation method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reverse-phase C18 column or a specialized organic acid analysis column (e.g., Acclaim Organic Acid column).[11]
Mobile Phase Development:
-
A common mobile phase for the separation of organic acids is a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a low pH) and an organic modifier like acetonitrile (B52724) or methanol.
-
The exact composition of the mobile phase will need to be optimized to achieve baseline separation of the two isomers.
General Procedure (Analytical Scale):
-
Prepare a standard solution of the synthesized aconitic acid mixture in the mobile phase.
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and monitor the elution profile at a suitable wavelength (typically in the range of 210-220 nm for non-conjugated carboxylic acids).
-
Identify the peaks corresponding to the (Z)- and (E)-isomers by comparing their retention times with those of commercially available standards, if available.
Scaling to Preparative HPLC: Once an effective analytical separation is achieved, the method can be scaled up to a preparative HPLC system to isolate larger quantities of the (Z)-isomer. This involves using a larger-diameter column and optimizing the loading amount and fraction collection parameters.
Data Presentation
Table 1: Physical Properties of Aconitic Acid Isomers
| Property | This compound (cis) | (E)-Aconitic Acid (trans) |
| Molecular Formula | C₆H₆O₆ | C₆H₆O₆ |
| Molar Mass | 174.11 g/mol | 174.11 g/mol |
| Melting Point | 125 °C | 194-195 °C (decomposes) |
| Appearance | White crystalline solid | White crystalline solid |
| Solubility in Water | Soluble | Soluble |
Table 2: Summary of Synthesis and Purification Data
| Parameter | Value | Reference |
| Starting Material | Citric Acid Monohydrate | [8] |
| Catalyst | Concentrated Sulfuric Acid | [8] |
| Reaction Temperature | 140-145 °C | [8] |
| Reaction Time | 7 hours | [8] |
| Crude Yield (Isomer Mixture) | 41-44% | [8] |
| Purification Method for Isomer Separation | HPLC | [1][9][10] |
Characterization of this compound
Confirmation of the isolated this compound should be performed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure and stereochemistry of the double bond.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid functional groups and the C=C double bond.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.
Workflow Diagram
Caption: Workflow for the synthesis and isolation of this compound.
Conclusion
The synthesis of aconitic acid from citric acid is a straightforward dehydration reaction. However, achieving a high yield of the pure (Z)-isomer is challenging due to the inherent formation of a more stable (E)-isomer. The protocol provided for the synthesis of the isomeric mixture is robust and well-documented. For the isolation of pure this compound, chromatographic techniques such as HPLC are recommended. Careful characterization of the final product is crucial to confirm its identity and purity. Further research into stereoselective synthesis methods could provide a more direct route to this compound.
References
- 1. shodex.com [shodex.com]
- 2. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. Aconitic acid - Wikipedia [en.wikipedia.org]
- 5. The conversion of citrate into cis-aconitate and isocitrate in the presence of aconitase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzymatic characterization and gene identification of aconitate isomerase, an enzyme involved in assimilation of trans-aconitic acid, from Pseudomonas sp. WU-0701 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Separation of trans-Aconitic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. waters.com [waters.com]
- 11. ercatech.ch [ercatech.ch]
(Z)-Aconitic Acid: Application Notes and Protocols for Glutamate Decarboxylase Inhibition Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Aconitic acid, also known as cis-aconitic acid, has been identified as an inhibitor of glutamate (B1630785) decarboxylase (GAD), the primary enzyme responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) from glutamate.[1] The balance between excitatory glutamatergic and inhibitory GABAergic neurotransmission is crucial for normal brain function. Consequently, modulators of GAD activity are valuable tools for neuroscience research and potential therapeutic agents for neurological disorders characterized by an imbalance in this system. These application notes provide an overview of this compound and detailed protocols for studying its inhibitory effects on GAD.
Data Presentation
Table 1: Inhibitory Activity of this compound against Glutamate Decarboxylase (GAD)
| Compound | Target Enzyme | Inhibition Parameter | Reported Value | Reference |
| This compound | Glutamate Decarboxylase (GAD) | IC50 | Data not available | [Endo & Kitahara, 1977][1] |
| This compound | Glutamate Decarboxylase (GAD) | Ki | Data not available | [Endo & Kitahara, 1977][1] |
| This compound | Glutamate Decarboxylase (GAD) | Type of Inhibition | Competitive (presumed) | [Endo & Kitahara, 1977][1] |
Researchers are advised to perform kinetic studies to determine these values.
Signaling Pathway
The conversion of glutamate to GABA by GAD is a critical step in neurotransmission. Inhibition of GAD by this compound leads to a decrease in GABA synthesis, which can subsequently alter the excitatory/inhibitory balance in the nervous system.
Caption: Inhibition of GAD by this compound.
Experimental Protocols
Two common methods for assaying GAD activity and its inhibition are the spectrophotometric method, which measures the consumption of glutamate, and the HPLC method, which directly quantifies the production of GABA.
Protocol 1: Spectrophotometric Assay for GAD Inhibition
This protocol is adapted from established colorimetric methods for measuring GAD activity. It relies on the change in pH resulting from the decarboxylation of glutamate.
Materials:
-
Purified GAD enzyme or brain tissue homogenate
-
L-Glutamic acid (substrate)
-
This compound (inhibitor)
-
Pyridoxal-5-phosphate (PLP) (co-factor)
-
Sodium acetate (B1210297) buffer (e.g., 20 mM, pH 4.8)
-
Bromocresol green (pH indicator)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of L-glutamic acid in sodium acetate buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
Prepare a working solution of GAD enzyme in buffer containing PLP.
-
Prepare the assay buffer containing sodium acetate and bromocresol green.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer to each well.
-
Add varying concentrations of this compound to the test wells. Add buffer to the control wells.
-
Add the GAD enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measure:
-
Initiate the reaction by adding the L-glutamic acid solution to all wells.
-
Immediately place the plate in a microplate reader pre-set to 37°C.
-
Measure the change in absorbance at 620 nm over time (e.g., every minute for 15-30 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the inhibitor.
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value.
-
Protocol 2: HPLC-Based Assay for GAD Inhibition
This protocol allows for the direct and sensitive quantification of GABA produced by GAD, providing a more direct measure of enzyme activity.
Materials:
-
Purified GAD enzyme or brain tissue homogenate
-
L-Glutamic acid
-
This compound
-
Pyridoxal-5-phosphate (PLP)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0)
-
Derivatizing agent (e.g., o-phthalaldehyde (B127526) (OPA) or dansyl chloride)
-
HPLC system with a C18 column and a fluorescence or UV detector
-
Reaction termination solution (e.g., perchloric acid)
Procedure:
-
Enzymatic Reaction:
-
Prepare reaction mixtures in microcentrifuge tubes containing phosphate buffer, PLP, and varying concentrations of this compound.
-
Add the GAD enzyme solution to each tube.
-
Pre-incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding L-glutamic acid.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding the termination solution.
-
Centrifuge to pellet precipitated protein.
-
-
Derivatization of GABA:
-
Take an aliquot of the supernatant from each reaction tube.
-
Add the derivatizing agent and incubate according to the manufacturer's protocol to form a fluorescent or UV-absorbent GABA derivative.
-
-
HPLC Analysis:
-
Inject the derivatized samples onto the HPLC system.
-
Separate the GABA derivative using an appropriate mobile phase gradient.
-
Detect the derivative using the fluorescence or UV detector.
-
-
Data Analysis:
-
Quantify the amount of GABA produced in each reaction by comparing the peak area to a standard curve of derivatized GABA.
-
Calculate the percent inhibition for each concentration of this compound.
-
Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates a typical workflow for screening and characterizing inhibitors of glutamate decarboxylase.
Caption: Workflow for GAD Inhibition Studies.
Conclusion
This compound serves as a valuable research tool for investigating the role of GAD and GABAergic neurotransmission in health and disease. The provided protocols offer robust methods for characterizing its inhibitory effects. Further research to determine the precise kinetic parameters of this inhibition will be crucial for its application in developing novel therapeutic strategies for neurological disorders.
References
Application Notes and Protocols for In Vivo Administration of (Z)-Aconitic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution and administration of (Z)-Aconitic acid for in vivo experiments. The following sections offer guidance on solvent selection, preparation of formulations for oral and intravenous routes, and relevant safety and handling information.
Physicochemical Properties of this compound
This compound, also known as cis-Aconitic acid, is a tricarboxylic acid with the molecular formula C₆H₆O₆ and a molecular weight of 174.11 g/mol . It is an intermediate in the Krebs cycle. Its acidic nature, with pKa values of 2.78, 4.41, and 6.21, necessitates careful consideration of pH in aqueous formulations to ensure stability and physiological compatibility.
Solubility Data
This compound exhibits solubility in a variety of solvents. The choice of solvent will depend on the intended route of administration and the desired concentration.
| Solvent | Solubility | Notes |
| Water | 400 mg/mL | High solubility makes it suitable for aqueous formulations. The resulting solution will be acidic and may require pH adjustment. |
| DMSO | ~34-35 mg/mL | A common solvent for preparing stock solutions. Further dilution into an aqueous vehicle is necessary for most in vivo applications. |
| Ethanol | Soluble | Can be used as a co-solvent to aid in the dissolution of this compound. |
| Phosphate (B84403) Buffered Saline (PBS) | Soluble, but stability may be pH-dependent. | The stability of aconitic acid in PBS can be influenced by the pH of the buffer. |
Experimental Protocols
3.1. Protocol for Oral Administration (Solution)
This protocol is adapted from a general method for preparing a clear solution for oral administration in mice, with dosages ranging from 10-90 mg/kg.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound: Based on the desired dosage (e.g., 30 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.
-
Prepare the vehicle: The vehicle consists of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline. For 1 mL of vehicle, mix:
-
50 µL DMSO
-
300 µL PEG300
-
50 µL Tween 80
-
600 µL Saline
-
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to dissolve the powder completely. Gentle warming or sonication can be used to aid dissolution.
-
Add the PEG300 to the DMSO solution and vortex until clear.
-
Add the Tween 80 and vortex until the solution is clear.
-
Finally, add the saline and vortex thoroughly to ensure a homogenous solution.
-
-
Administration: Administer the solution to the animals via oral gavage at the calculated volume.
3.2. Protocol for Oral Administration (Suspension)
For higher concentrations or when a solution is not feasible, a suspension can be prepared using Sodium Carboxymethyl Cellulose (Na-CMC).
Materials:
-
This compound powder
-
Sodium Carboxymethyl Cellulose (Na-CMC)
-
Sterile water for injection
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Sterile container
Procedure:
-
Prepare the Na-CMC vehicle:
-
For a 0.5% (w/v) Na-CMC solution, weigh 0.5 g of Na-CMC powder.
-
Slowly add the Na-CMC powder to 100 mL of sterile water while stirring vigorously with a magnetic stirrer to prevent clumping.
-
Continue stirring until the Na-CMC is fully dissolved and the solution is clear and viscous. This may take several hours.
-
-
Prepare the this compound suspension:
-
Weigh the required amount of this compound.
-
Levigate the powder with a small amount of the Na-CMC vehicle in a mortar and pestle to form a smooth paste.
-
Gradually add the remaining Na-CMC vehicle to the paste while continuously stirring or homogenizing until a uniform suspension is achieved.
-
-
Administration: Administer the suspension via oral gavage. Ensure the suspension is well-mixed before each administration.
3.3. Protocol for Intravenous (IV) Administration
Due to the acidic nature of this compound, direct injection of an unbuffered aqueous solution can cause irritation and potential physiological distress. Therefore, a buffered and pH-adjusted formulation is recommended for intravenous administration. Phosphate buffer is a common choice for parenteral formulations.
Materials:
-
This compound powder
-
Sterile water for injection
-
Sodium Phosphate Monobasic (NaH₂PO₄)
-
Sodium Phosphate Dibasic (Na₂HPO₄)
-
Sodium Chloride (NaCl) for isotonicity adjustment
-
pH meter
-
Sterile 0.22 µm syringe filter
-
Sterile vials
Procedure:
-
Prepare a Phosphate Buffer (e.g., 10 mM, pH 7.4):
-
Prepare stock solutions of 10 mM Sodium Phosphate Monobasic and 10 mM Sodium Phosphate Dibasic in sterile water for injection.
-
To a sterile beaker, add a volume of the monobasic solution and titrate with the dibasic solution while monitoring the pH with a calibrated pH meter until a pH of 7.4 is reached.
-
-
Dissolve this compound and adjust pH:
-
Weigh the desired amount of this compound and dissolve it in a small volume of the prepared phosphate buffer.
-
The addition of the acidic compound will lower the pH. Carefully adjust the pH back to a physiologically acceptable range (ideally 7.0-7.4) by adding small volumes of a suitable base, such as a dilute solution of Sodium Hydroxide (e.g., 0.1 N NaOH). Monitor the pH continuously during this process.
-
-
Ensure Isotonicity:
-
Parenteral solutions should be isotonic with blood (approximately 285-310 mOsm/L).
-
Calculate the osmolarity of the buffered drug solution. If it is hypotonic, add a suitable tonicity-adjusting agent like Sodium Chloride. For a rough estimation, a 0.9% (w/v) NaCl solution is isotonic. The final concentration of NaCl may need to be adjusted based on the concentration of the drug and buffer salts.
-
-
Final Preparation and Sterilization:
-
Bring the final solution to the desired volume with the phosphate buffer.
-
Sterilize the final solution by filtering it through a sterile 0.22 µm syringe filter into a sterile vial.
-
-
Administration: Administer the sterile solution intravenously at the appropriate volume and rate for the animal model.
Signaling Pathways and Experimental Workflows
Diagram 1: Workflow for Preparation of this compound for In Vivo Administration
Application Notes and Protocols for Microbial Production of cis-Aconitic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cis-aconitic acid is a tricarboxylic acid and a key intermediate in the tricarboxylic acid (TCA) cycle. It holds potential as a platform chemical for the synthesis of various valuable molecules. Microbial fermentation offers a promising and sustainable route for the production of cis-aconitic acid. This document provides detailed application notes and protocols for the production of cis-aconitic acid using two primary microbial hosts: the filamentous fungus Aspergillus terreus and the bacterium Escherichia coli. The core strategy for accumulating cis-aconitic acid involves the metabolic engineering of these organisms to block the downstream conversion of cis-aconitic acid to itaconic acid.
Metabolic Pathways for cis-Aconitic Acid Production
The microbial production of cis-aconitic acid is intrinsically linked to the central carbon metabolism, specifically the TCA cycle. In both Aspergillus terreus and Escherichia coli, glucose is catabolized via glycolysis to pyruvate (B1213749), which is then converted to acetyl-CoA and enters the TCA cycle. Within the cycle, citrate (B86180) is isomerized to isocitrate via the intermediate cis-aconitate, a reaction catalyzed by the enzyme aconitase.
To achieve accumulation of cis-aconitic acid, the metabolic pathway is engineered to disrupt the subsequent enzymatic step. In A. terreus, a natural producer of itaconic acid, the key enzyme cis-aconitate decarboxylase (CadA) converts cis-aconitic acid to itaconic acid. In engineered E. coli, a heterologously expressed cadA gene serves the same function. By knocking out or downregulating the cadA gene, the metabolic flux is dammed at cis-aconitic acid, leading to its accumulation and secretion.
Further metabolic engineering strategies can be employed to enhance the flux towards cis-aconitic acid. In E. coli, knocking out the isocitrate dehydrogenase gene (icd) prevents the conversion of isocitrate to α-ketoglutarate, thereby increasing the pool of precursors for cis-aconitic acid.[1]
Data Presentation: Quantitative Production of Aconitic Acid and Related Metabolites
The following tables summarize the quantitative data for the production of aconitic acid and the related downstream product, itaconic acid, in various microbial systems. High titers of itaconic acid are indicative of a high flux towards its precursor, cis-aconitic acid. The data for trans-aconitic acid production in an engineered A. terreus strain, where the itaconic acid pathway is blocked, provides a strong benchmark for achievable aconitic acid titers.
| Microorganism Strain | Genetic Modification | Fermentation Scale | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Aspergillus terreus (Engineered) | Blocking itaconic acid biosynthesis, heterologous expression of aconitate isomerase | 20 m³ fermenter | Not specified | 60 (trans-aconitic acid) | Not specified | Not specified | [2] |
| Escherichia coli (Engineered) | Expression of cadA, inactivation of icd, overexpression of acnB | Jar fermenter | LB medium + 3% glucose | 4.34 (itaconic acid) | Not specified | ~0.04 | [1] |
| Escherichia coli (Engineered) | CRISPRi targeting pyruvate kinase and isocitrate dehydrogenase | Fed-batch cultivation | Not specified | 0.623 (aconitic acid) | Not specified | Not specified | [3] |
| Aspergillus terreus (Industrial Strain) | Overexpression of cadA | Shake flasks | Not specified | 88.1 (itaconic acid) | Not specified | Not specified | [4] |
| Aspergillus niger (Engineered) | Expression of A. terreus itaconic acid cluster | Shake flasks | Not specified | 7.1 (itaconic acid) | Not specified | Not specified | [2] |
Experimental Protocols
Protocol 1: Production of cis-Aconitic Acid in Engineered Aspergillus terreus
This protocol describes the production of cis-aconitic acid using a genetically modified strain of A. terreus in which the cis-aconitate decarboxylase gene (cadA) has been knocked out.
1.1 Strain Maintenance and Inoculum Preparation:
-
Maintain the A. terreus cadA knockout strain on potato dextrose agar (B569324) (PDA) plates at 30°C for 5-7 days until sporulation.
-
Prepare a spore suspension by washing the surface of the agar plate with sterile 0.9% (w/v) NaCl solution containing 0.01% (v/v) Tween 80.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10⁸ spores/mL.
1.2 Fermentation Medium:
-
Seed Medium (per liter): 50 g glucose, 2 g NH₄NO₃, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O. Adjust pH to 3.0.
-
Production Medium (per liter): 150 g glucose, 3 g NH₄NO₃, 0.5 g KH₂PO₄, 1 g MgSO₄·7H₂O, 0.01 g FeSO₄·7H₂O, 0.004 g CuSO₄·5H₂O. Adjust pH to 3.5.
1.3 Fermentation Conditions:
-
Inoculate 100 mL of seed medium in a 500 mL baffled flask with the spore suspension to a final concentration of 1 x 10⁶ spores/mL.
-
Incubate at 37°C with shaking at 200 rpm for 24 hours.
-
Transfer the seed culture to the production fermenter (5% v/v inoculum).
-
Maintain the fermentation at 37°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300-500 rpm.
-
Control the pH at 3.5 by the automated addition of 2 M NaOH.
-
Monitor glucose consumption and cis-aconitic acid production by taking samples periodically.
-
The fermentation is typically run for 7-10 days.
Protocol 2: Production of cis-Aconitic Acid in Engineered Escherichia coli
This protocol outlines the production of cis-aconitic acid using an engineered E. coli strain with an icd gene knockout and expressing a codon-optimized cadA gene under an inducible promoter (the expression of CadA is to demonstrate the potential for itaconic acid production, for cis-aconitic acid accumulation, a strain without cadA expression or with a knockout would be used).
2.1 Strain and Plasmid:
-
Host Strain: E. coli BW25113 with a deletion of the icd gene.
-
Plasmid: A suitable expression vector (e.g., pET series) containing the A. terreus cadA gene under the control of an inducible promoter (e.g., T7 promoter). For cis-aconitic acid accumulation, a similar strain without the cadA expression plasmid would be used.
2.2 Culture Media:
-
Luria-Bertani (LB) Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.
-
M9 Minimal Medium (per liter): 6.8 g Na₂HPO₄, 3 g KH₂PO₄, 0.5 g NaCl, 1 g NH₄Cl, 2 mL of 1 M MgSO₄, 0.1 mL of 1 M CaCl₂, 10 g glucose, and appropriate antibiotics.
2.3 Fermentation Protocol:
-
Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking at 250 rpm.
-
Inoculate 100 mL of M9 minimal medium in a 500 mL baffled flask with the overnight culture to an initial OD₆₀₀ of 0.1.
-
Grow the culture at 37°C with shaking at 250 rpm.
-
For high-density fed-batch fermentation, start with a batch phase in a fermenter with defined medium.
-
Once the initial carbon source is depleted (indicated by a sharp increase in dissolved oxygen), initiate a fed-batch strategy with a concentrated glucose and nutrient solution to maintain a constant growth rate.
-
Maintain the temperature at 30°C and the pH at 7.0 by adding NH₄OH.
-
Dissolved oxygen should be maintained above 20% by adjusting the agitation and aeration rate.
-
Collect samples periodically to measure cell density, glucose concentration, and cis-aconitic acid concentration.
Protocol 3: Quantification of cis-Aconitic Acid by HPLC
3.1 Sample Preparation:
-
Collect 1 mL of fermentation broth.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the sample with the mobile phase as necessary to fall within the standard curve range.
3.2 HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: 0.005 M H₂SO₄ in ultrapure water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 20 µL.
3.3 Quantification:
-
Prepare a series of standard solutions of cis-aconitic acid of known concentrations.
-
Generate a standard curve by plotting the peak area against the concentration of the standards.
-
Quantify the cis-aconitic acid in the samples by comparing their peak areas to the standard curve.
Protocol 4: Purification of cis-Aconitic Acid from Fermentation Broth
This protocol provides a general procedure for the purification of cis-aconitic acid from the fermentation supernatant.
4.1 Removal of Impurities:
-
After separating the biomass, adjust the pH of the supernatant to approximately 7.0 with NaOH.
-
Add activated carbon (1-2% w/v) to the supernatant and stir for 1 hour at room temperature to remove colored impurities.
-
Remove the activated carbon by filtration.
4.2 Ion-Exchange Chromatography:
-
Pack a column with a strong anion-exchange resin (e.g., Dowex 1x8) and equilibrate it with deionized water.
-
Load the decolorized supernatant onto the column.
-
Wash the column with several column volumes of deionized water to remove unbound impurities.
-
Elute the bound organic acids with a gradient of a strong acid, such as 0.1-1 M HCl or H₂SO₄.
-
Collect fractions and analyze them for the presence of cis-aconitic acid using HPLC.
-
Pool the fractions containing pure cis-aconitic acid.
4.3 Crystallization:
-
Concentrate the pooled fractions under reduced pressure to increase the concentration of cis-aconitic acid.
-
Acidify the concentrated solution with a strong acid (e.g., H₂SO₄) to a pH below 2.0.
-
Cool the solution to 4°C to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of ice-cold water.
-
Dry the crystals under vacuum. Recrystallization from a suitable solvent like glacial acetic acid can be performed for higher purity.[1]
Conclusion
The microbial production of cis-aconitic acid is a viable and promising approach. Through targeted metabolic engineering of microorganisms like Aspergillus terreus and Escherichia coli, it is possible to achieve significant accumulation of this valuable chemical. The protocols provided here offer a comprehensive guide for researchers to establish and optimize their own cis-aconitic acid production processes, from strain development and fermentation to product analysis and purification. Further research into the optimization of fermentation conditions, downstream processing, and the exploration of other microbial hosts will continue to advance the field of bio-based chemical production.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synergistic effects on itaconic acid production in engineered Aspergillus niger expressing the two distinct biosynthesis clusters from Aspergillus terreus and Ustilago maydis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rewiring a secondary metabolite pathway towards itaconic acid production in Aspergillus niger - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Anti-inflammatory Properties of (Z)-Aconitic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the anti-inflammatory properties of (Z)-Aconitic acid. This document outlines its mechanism of action, key experimental procedures, and expected outcomes, serving as a valuable resource for researchers in immunology, pharmacology, and drug discovery.
Introduction
This compound, an isomer of aconitic acid, has demonstrated notable anti-inflammatory effects in various preclinical models. Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. By reducing the phosphorylation of IκB-α, this compound prevents the nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and mediators. These properties suggest its potential as a therapeutic agent for inflammatory conditions such as arthritis and gout.
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting the canonical NF-κB signaling pathway. In response to inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκB-α. This phosphorylation event marks IκB-α for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB (p50/p65) dimer. The freed NF-κB then translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of various pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.
This compound has been shown to reduce the phosphorylation of IκB-α, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm. This inhibitory action effectively blocks the downstream inflammatory cascade.
Figure 1: Inhibition of the NF-κB signaling pathway by this compound.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Cell Line | Stimulant | Parameter Measured | Concentration of this compound | Result | Reference |
| THP-1 macrophages | LPS | TNF-α release | 10-90 µM | Dose-dependent reduction | [1] |
| THP-1 macrophages | LPS | IκB-α phosphorylation | 10-90 µM | Reduction observed | [1] |
Table 2: In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Disease Induction | Treatment | Dosage | Key Findings | Reference |
| Mice | Antigen-Induced Arthritis | This compound (oral) | 10-90 mg/kg | Reduced total leukocytes and neutrophils in synovial cavity, decreased MPO activity and CXCL-1 levels. | [1] |
| Mice | Monosodium Urate-Induced Gout | This compound (oral) | 30 mg/kg | Significantly reduced total leukocyte and neutrophil accumulation in the synovial cavity. | [1] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory properties of this compound.
Protocol 1: In Vitro Inhibition of TNF-α Release in LPS-Stimulated THP-1 Macrophages
Objective: To determine the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in a human macrophage cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.
-
Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Differentiate the monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, remove the PMA-containing medium and wash the adherent macrophages with sterile PBS.
-
-
Treatment with this compound:
-
Prepare various concentrations of this compound (e.g., 10, 30, 90 µM) in fresh RPMI-1640 medium.
-
Add the different concentrations of this compound to the wells containing the differentiated macrophages and incubate for 2 hours.
-
-
LPS Stimulation:
-
Following the pre-treatment, stimulate the cells with 1 µg/mL LPS for 4-6 hours to induce an inflammatory response. Include a vehicle control group (no this compound) and a negative control group (no LPS stimulation).
-
-
Sample Collection and Analysis:
-
After the incubation period, collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Protocol 2: In Vivo Monosodium Urate (MSU)-Induced Gout Model in Mice
Objective: To evaluate the anti-inflammatory efficacy of this compound in an acute model of gouty arthritis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Monosodium urate (MSU) crystals
-
This compound
-
Sterile PBS
-
Calipers for joint measurement
-
Myeloperoxidase (MPO) activity assay kit
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into experimental groups: Vehicle control, MSU + Vehicle, MSU + this compound (e.g., 30 mg/kg).
-
-
Induction of Gouty Arthritis:
-
Induce acute gouty arthritis by intra-articular injection of 100 µg of MSU crystals in 10 µL of sterile PBS into the right knee joint of the mice. The contralateral knee can be injected with sterile PBS as a control.
-
-
Treatment:
-
Administer this compound orally (p.o.) 15 hours after the MSU injection. The vehicle control group receives the corresponding vehicle.
-
-
Assessment of Inflammation:
-
Measure the knee joint diameter using calipers at various time points (e.g., 0, 6, 12, 24 hours) after MSU injection to assess swelling.
-
At the end of the experiment (e.g., 24 hours), euthanize the mice and collect the synovial fluid by washing the joint cavity with PBS.
-
-
Leukocyte Count and MPO Activity:
-
Perform a total and differential leukocyte count on the collected synovial fluid.
-
Harvest the periarticular tissue and measure the MPO activity as an indicator of neutrophil infiltration using a commercially available kit.
-
-
Data Analysis:
-
Compare the joint swelling, leukocyte counts, and MPO activity between the different treatment groups.
-
Protocol 3: In Vivo Antigen-Induced Arthritis (AIA) Model in Mice
Objective: To assess the therapeutic potential of this compound in a T-cell dependent model of chronic inflammatory arthritis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Methylated bovine serum albumin (mBSA)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Sterile saline
Procedure:
-
Immunization:
-
On day 0, immunize the mice with an emulsion of 100 µg of mBSA in CFA via subcutaneous injection at the base of the tail.
-
-
Induction of Arthritis:
-
On day 21, induce arthritis by intra-articular injection of 10 µg of mBSA in 10 µL of sterile saline into the right knee joint.
-
-
Treatment:
-
Administer this compound orally (p.o.) daily, starting from 24 hours after the antigen challenge, for a specified duration (e.g., 7 days).
-
-
Evaluation of Arthritis:
-
Monitor joint swelling using calipers at regular intervals.
-
Assess mechanical hypernociception using von Frey filaments.
-
At the end of the treatment period, euthanize the mice and collect the knee joints for histological analysis.
-
-
Histological Analysis:
-
Fix, decalcify, and embed the knee joints in paraffin.
-
Prepare sections and stain with Hematoxylin and Eosin (H&E) to evaluate synovial inflammation, cartilage damage, and bone erosion.
-
-
Data Analysis:
-
Score the histological sections for the severity of arthritis. Compare the joint swelling, hypernociception, and histological scores among the treatment groups.
-
Experimental Workflow
The investigation of the anti-inflammatory properties of this compound typically follows a multi-step approach, starting from in vitro screening to in vivo validation.
Figure 2: General experimental workflow for investigating this compound.
Conclusion
This compound presents a promising profile as an anti-inflammatory agent, with a clear mechanism of action involving the inhibition of the NF-κB pathway. The provided protocols offer a robust framework for researchers to further investigate its therapeutic potential in various inflammatory disease models. The quantitative data supports its efficacy in reducing key inflammatory markers both in vitro and in vivo. Further studies may explore its effects on other inflammatory pathways, such as the MAPK pathway, and its pharmacokinetic and pharmacodynamic properties to facilitate its translation into clinical applications.
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Separation of Aconitic Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the chromatographic separation of cis- and trans-aconitic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating cis- and trans-aconitic acid?
The primary challenges in separating these isomers stem from their structural similarity. Key difficulties include:
-
Achieving Baseline Separation: Due to their similar physicochemical properties, obtaining complete separation between the cis and trans isomers can be difficult, often resulting in co-elution.[1][2]
-
Peak Tailing: As acidic compounds, they can interact with active sites on the stationary phase, leading to poor peak shape and tailing.[3]
-
Isomerization: trans-Aconitic acid can isomerize to the cis form during sample processing, particularly under certain pH and temperature conditions.[4]
-
Matrix Effects: Complex sample matrices can introduce co-eluting compounds, interfering with the accurate quantification of the isomers.[1]
Q2: What type of chromatography is best suited for separating aconitic acid isomers?
Several HPLC and UHPLC techniques can be employed, with the choice depending on the sample matrix and available instrumentation:
-
Reversed-Phase (RP) HPLC: This is a common starting point. Columns like C18 are often used with an acidic mobile phase to ensure the analytes are in their protonated form.[5][6][7]
-
Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer enhanced selectivity for organic acids.[7][8]
-
Ion-Exchange Chromatography (IEC): Anion-exchange columns are effective for separating acidic compounds.[9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique can be an alternative for separating these polar compounds, although it may present challenges with peak shape and reproducibility.[10][11]
Q3: Why is the pH of the mobile phase so critical for this separation?
The mobile phase pH directly influences the ionization state of the carboxylic acid groups on the aconitic acid isomers.[4][7] Controlling the pH is crucial for:
-
Retention: At a pH below the pKa of the analytes, they will be in their less polar, protonated form, leading to increased retention on a reversed-phase column.
-
Peak Shape: Suppressing the ionization of silanol (B1196071) groups on silica-based columns by using an acidic mobile phase can minimize peak tailing.[3]
-
Selectivity: Subtle differences in the pKa values of the isomers can be exploited by fine-tuning the mobile phase pH to improve separation.
Q4: Can mass spectrometry (MS) alone differentiate between cis- and trans-aconitic acid?
No, mass spectrometry alone is generally insufficient to distinguish between these isomers as they have the same mass and often produce similar fragmentation patterns.[2] Therefore, chromatographic separation prior to MS detection is essential for accurate identification and quantification.[10][11][12][13]
Troubleshooting Guide
Issue 1: Poor Resolution or Co-elution of Isomers
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Composition | 1. Adjust pH: Lower the pH of the mobile phase (e.g., using formic acid or phosphoric acid) to suppress ionization and increase retention.[5][7] 2. Optimize Organic Modifier: Vary the concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol). A lower concentration will generally increase retention on a reversed-phase column. 3. Change Buffer Concentration: The buffer concentration can affect the selectivity of the separation.[7] |
| Unsuitable Stationary Phase | 1. Switch Column Chemistry: If a standard C18 column is not providing adequate separation, consider a different stationary phase such as a phenyl-hexyl column or a mixed-mode column.[1][8] 2. Consider a Different Particle Size: Smaller particle sizes (e.g., in UHPLC) can lead to higher efficiency and better resolution.[5] |
| Elevated Column Temperature | While higher temperatures can improve efficiency, they can also alter selectivity. Experiment with different column temperatures (e.g., in the range of 25-40°C) to see if resolution improves.[4] |
Issue 2: Peak Tailing
| Possible Cause | Suggested Solution |
| Secondary Interactions with Stationary Phase | 1. Lower Mobile Phase pH: Ensure the mobile phase pH is low enough to suppress the ionization of residual silanol groups on the column. 2. Use a Modern, End-capped Column: Newer columns are designed to have fewer active sites. 3. Add a Competing Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can help if metal contamination is suspected. |
| Column Overload | Inject a smaller sample volume or dilute the sample to see if peak shape improves.[14] |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent to remove contaminants. 2. Replace the Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.[15] |
Issue 3: Irreproducible Retention Times
| Possible Cause | Suggested Solution |
| Inconsistent Mobile Phase Preparation | 1. Precise pH Measurement: Use a calibrated pH meter for accurate and consistent mobile phase preparation. A small change in pH can cause significant shifts in retention time.[16] 2. Fresh Mobile Phase: Prepare fresh mobile phase daily, as the pH of buffered solutions can change over time. Aqueous buffers are also prone to microbial growth.[17] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature.[17] |
| System Leaks or Pump Issues | Check the HPLC system for any leaks and ensure the pump is delivering a consistent flow rate.[15][17] |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Aconitic Acid Isomer Separation
This protocol is a general starting point for the separation of cis- and trans-aconitic acid using reversed-phase HPLC.
-
Column: Acclaim™ Organic Acid (OA) column or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 100 mM Formic acid in water.[6]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 2% B
-
5-15 min: 2-15% B
-
15-20 min: 15% B
-
20.1-25 min: 2% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 25°C.[6]
-
Injection Volume: 5 µL.
Protocol 2: Mixed-Mode Chromatography for Enhanced Separation
This method utilizes a mixed-mode column for improved resolution of organic acids.
-
Column: Atlantis™ PREMIER BEH C18 AX Column (e.g., 2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase A: Water with 50 mM ammonium (B1175870) formate (B1220265) and 0.9% formic acid (pH ≈ 2.9).[7]
-
Mobile Phase B: Acetonitrile with 0.9% formic acid.[7]
-
Gradient: Isocratic or a shallow gradient, depending on the complexity of the sample. Start with a low percentage of mobile phase B (e.g., 2-5%) and optimize as needed.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 2 µL.
-
Detection: Mass Spectrometry (ESI-).[7]
Data Presentation
Table 1: Example Chromatographic Conditions for Aconitic Acid Separation
| Parameter | Method 1 (Reversed-Phase) | Method 2 (Ion-Exchange) | Method 3 (UPLC-MS/MS) |
| Column | Newcrom R1 | Shodex IC SI-35 4D | ACQUITY Premier CSH Phenyl-Hexyl |
| Mobile Phase | Acetonitrile, Water, Phosphoric Acid[5] | Sodium Carbonate/Bicarbonate Buffer | Water/Acetonitrile with 0.1% Formic Acid[13] |
| Detection | UV | Conductivity | MS/MS (ESI-)[13] |
| Separated Analytes | trans-Aconitic Acid | cis- and trans-Aconitic Acid, Citric Acid, Isocitric Acid[9] | cis- and trans-Aconitic Acid, and other TCA cycle acids[1][13] |
Visualizations
References
- 1. waters.com [waters.com]
- 2. Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 5. Separation of trans-Aconitic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ercatech.ch [ercatech.ch]
- 7. lcms.cz [lcms.cz]
- 8. helixchrom.com [helixchrom.com]
- 9. shodex.com [shodex.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Cis-Aconitic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. lcms.cz [lcms.cz]
- 14. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 15. lcms.cz [lcms.cz]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. HPLC Method for Analysis of Aconitic Acid on BIST A+ | SIELC Technologies [sielc.com]
Technical Support Center: (Z)-Aconitic Acid in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of (Z)-Aconitic acid in aqueous solutions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
The main stability issue for this compound, also known as cis-Aconitic acid, in aqueous solutions is its isomerization to the more thermodynamically stable trans-isomer.[1][2] This conversion is a reversible, first-order reaction.[1]
Q2: What factors influence the rate of isomerization of this compound?
The two primary factors affecting the isomerization of this compound are temperature and pH .[1]
-
Temperature: Higher temperatures accelerate the rate of isomerization to the trans-form.[1]
-
pH: The pH of the solution influences the equilibrium ratio of the cis and trans isomers.
Q3: Are there other degradation pathways for this compound besides isomerization?
Yes, under specific conditions, another degradation pathway has been observed. At low pH values and elevated temperatures, this compound can undergo decarboxylation to form itaconic acid.
Q4: How should aqueous solutions of this compound be prepared and stored to minimize degradation?
To minimize degradation, it is recommended to prepare fresh solutions and use them promptly. If storage is necessary, stock solutions should be stored at low temperatures, such as -20°C for up to one month or -80°C for up to six months. For aqueous stock solutions, it is advisable to filter and sterilize them using a 0.22 μm filter before use.
Q5: What analytical techniques are suitable for monitoring the stability of this compound and quantifying its isomers?
High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying this compound and its trans-isomer. Ion-exclusion chromatography coupled with UV detection has been successfully used for this purpose.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution due to improper storage or handling. | Prepare fresh solutions of this compound before each experiment. If using a stock solution, ensure it has been stored at the recommended temperature and for the appropriate duration. Verify the integrity of the compound by analyzing a sample of the stock solution using a validated stability-indicating method like HPLC. |
| Shift in the expected cis/trans isomer ratio | The pH of the aqueous solution may have changed over time, or the solution was exposed to elevated temperatures. | Regularly monitor and adjust the pH of your solutions, especially if they are stored for extended periods. Store solutions at low temperatures (e.g., 2-8°C for short-term, or frozen for long-term) and protect them from heat sources. |
| Appearance of unexpected peaks in chromatograms | This could indicate the formation of degradation products other than the trans-isomer, such as itaconic acid, particularly if the solution was acidic and exposed to heat. | Re-evaluate the storage and handling conditions of your solution, paying close attention to pH and temperature. Consider performing forced degradation studies to identify potential degradation products under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). |
| Difficulty in separating cis and trans isomers by HPLC | The chromatographic method may not be optimized for the separation of these isomers. | Refer to the detailed experimental protocol below for a validated HPLC method. Key parameters to optimize include the mobile phase composition, pH, column temperature, and the type of stationary phase. Ion-exclusion columns are often effective. |
Data Presentation
While specific kinetic data for the isomerization of this compound is highly dependent on the exact experimental conditions (pH, temperature, buffer system), the following table summarizes the qualitative effects of these parameters.
| Parameter | Effect on this compound Stability | Notes |
| Temperature | Increased temperature significantly accelerates the rate of isomerization to trans-Aconitic acid. | For long-term storage, it is crucial to maintain low temperatures. |
| pH | The pH of the solution dictates the equilibrium ratio of cis- to trans-isomers. | The specific pH at which the equilibrium favors one isomer over the other should be determined experimentally for your specific system. |
| Ionic Strength | Has been found to be a relatively unimportant factor in the isomerization process. | Minor variations in salt concentration are unlikely to be a major source of instability. |
| Cations (monovalent and divalent) | The presence of common cations at concentrations typically found in biological systems has little effect on the rate of isomerization. | Standard buffer components are generally not a concern for stability. |
Experimental Protocols
Protocol for a Stability-Indicating HPLC Method
This protocol provides a general framework for developing a stability-indicating HPLC method to separate and quantify this compound and its trans-isomer.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A dual ion-exclusion column is recommended for optimal separation.
-
Mobile Phase: A simple acidic mobile phase, such as a dilute solution of a strong acid (e.g., sulfuric acid or perchloric acid) in water, is often effective. The exact concentration should be optimized to achieve good resolution.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintaining a consistent column temperature, for example, 30°C, can improve peak shape and reproducibility. For enhanced resolution, different column temperatures can be explored.
-
Detection: UV detection at a wavelength around 210 nm is suitable for aconitic acid.
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a suitable aqueous buffer.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject a known volume of the sample onto the HPLC system.
-
Identify the peaks for this compound and trans-Aconitic acid based on their retention times, which should be determined using pure standards of each isomer.
-
Quantify the amount of each isomer by integrating the peak areas and comparing them to a calibration curve generated from standards of known concentrations.
-
Protocol for Forced Degradation Studies
To understand the potential degradation pathways and to confirm the specificity of the analytical method, forced degradation studies are recommended.
-
Acid Hydrolysis: Incubate a solution of this compound in a dilute strong acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Incubate a solution of this compound in a dilute strong base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Treat a solution of this compound with a suitable oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal Degradation: Expose a solid sample or a solution of this compound to high temperatures (e.g., 80°C) for an extended period.
-
Photolytic Degradation: Expose a solution of this compound to a light source, such as a UV lamp, for a defined period.
After each stress condition, analyze the samples using the validated stability-indicating HPLC method to identify and quantify any degradation products formed.
Visualizations
Caption: Degradation pathways of this compound in aqueous solutions.
Caption: General experimental workflow for stability testing of this compound.
References
How to improve mass spectrometry detection sensitivity for cis-aconitic acid
Welcome to the technical support center for the mass spectrometry analysis of cis--aconitic acid. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals enhance the detection sensitivity and overcome common challenges in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the analysis of cis-aconitic acid.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | 1. Poor Ionization Efficiency: cis-Aconitic acid, like other small carboxylic acids, can exhibit poor ionization in electrospray ionization (ESI)[1][2]. 2. Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor detection. 3. Sample Degradation: Spontaneous decarboxylation can occur due to changes in temperature and pH during sample processing[1]. | 1. Optimize Ionization Source: Operate in negative ion mode (ESI-) for carboxylic acids[3]. Consider alternative ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI)[3]. 2. Method Development: Optimize MS parameters, including desolvation temperature and gas flows. Utilize Multiple Reaction Monitoring (MRM) for targeted analysis to enhance sensitivity and specificity. 3. Sample Handling: Maintain samples at -80°C for stability. Process samples quickly and on ice to minimize degradation. |
| Poor Chromatographic Peak Shape | 1. Secondary Interactions: Analyte interactions with the stationary phase or column hardware can cause peak tailing. 2. Inappropriate Mobile Phase: The mobile phase composition may not be optimal for the analyte and column chemistry. | 1. Use of Ion-Pairing Agents: Incorporate an ion-pairing agent like tributylamine (B1682462) with formic acid into the mobile phase to improve peak shape. 2. Column Selection: Consider a Hypercarb™ guard column, which has been shown to improve peak shape for related compounds. |
| Inconsistent Retention Times | 1. Column Equilibration: Insufficient column equilibration time between injections. 2. Mobile Phase Instability: Changes in mobile phase composition over time. 3. Temperature Fluctuations: Variations in column oven temperature. | 1. Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before each injection. 2. Fresh Mobile Phase: Prepare fresh mobile phases daily. 3. Stable Temperature Control: Use a reliable column oven to maintain a constant temperature. |
| Isomer Co-elution | cis-Aconitic acid has isomers such as trans-aconitic acid, itaconic acid, and citraconic acid that can be difficult to separate chromatographically. | Chromatographic Optimization: Employ a validated LC method capable of baseline separating the isomers. An ion-pairing LC-MS/MS method has been shown to separate itaconate, citraconate, and cis-aconitate without derivatization. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting compounds from the sample matrix can interfere with the ionization of cis-aconitic acid, leading to inaccurate quantification. | Effective Sample Preparation: Implement a robust sample preparation protocol to remove interfering matrix components. Use of Internal Standards: Incorporate a stable isotope-labeled internal standard to compensate for matrix effects. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store samples for cis-aconitic acid analysis?
For optimal stability, samples should be stored at -80°C.
Q2: Should I use positive or negative ion mode for the detection of cis-aconitic acid?
Negative ion mode (ESI-) is generally preferred for the analysis of carboxylic acids like cis-aconitic acid as it promotes the formation of the [M-H]⁻ ion.
Q3: Is derivatization necessary to improve the sensitivity of cis-aconitic acid detection?
While not always necessary, derivatization can significantly improve sensitivity. Techniques using phenylenediamine or 4-bromo-N-methylbenzylamine can enhance ionization efficiency. However, be aware that some derivatization methods, such as those using pentafluorobenzyl bromide, may cause artefactual conversion of related metabolites into isomers of itaconate. An ion-pairing LC-MS/MS method has been developed that allows for sensitive detection without derivatization.
Q4: What are the typical MRM transitions for cis-aconitic acid?
The precursor ion for cis-aconitic acid in negative ion mode is m/z 173.0. Common product ions for quantification and qualification are m/z 85.0 and m/z 129.0.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (V) |
| cis-Aconitic Acid | 173.0 | 85.0 | 129.0 | 9 |
| Data from a study using a mixed-mode chromatography-mass spectrometry method. |
Q5: How can I separate cis-aconitic acid from its isomers?
An ion-pairing LC-MS/MS method using tributylamine/formic acid as ion-pairing agents has been shown to achieve baseline separation of cis-aconitate, itaconate, and citraconate. Reversed-phase chromatography with a C18 column and a formic acid-containing mobile phase has also been successfully used.
Experimental Protocols
Protocol 1: Ion-Pairing LC-MS/MS without Derivatization
This protocol is based on a method that demonstrated good peak shape and sensitivity for cis-aconitate and its isomers without the need for derivatization.
1. Sample Preparation (Cell Extracts):
-
Extract metabolites from cell pellets using an 80% methanol (B129727)/water solution.
-
Vortex thoroughly and centrifuge to pellet protein and cellular debris.
-
Collect the supernatant for LC-MS/MS analysis. A direct analysis of the supernatant avoids a dry-down step.
2. Liquid Chromatography:
-
Column: A C18 reversed-phase column. A Hypercarb™ guard column can be used to improve peak shape.
-
Mobile Phase A: Water with tributylamine and formic acid as ion-pairing agents.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Optimize the gradient to achieve separation of cis-aconitic acid from its isomers.
-
Flow Rate: A typical flow rate for a standard analytical column would be in the range of 0.2-0.5 mL/min.
3. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Monitor the transition from m/z 173.0 to appropriate product ions (e.g., m/z 85.0 and 129.0).
-
Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Protocol 2: Derivatization with Phenylenediamine for Enhanced Sensitivity
This protocol is based on a method for quantifying carboxylic acid-containing metabolites, which can be adapted for cis-aconitic acid.
1. Sample Preparation:
-
Extract metabolites from biological samples (e.g., plasma, tissue homogenates) using a suitable solvent like methanol or acetonitrile.
-
Evaporate the solvent to dryness under a stream of nitrogen.
2. Derivatization:
-
Reconstitute the dried extract in a solution containing o-phenylenediamine (B120857) (o-PD) in the presence of concentrated hydrochloric acid.
-
Heat the reaction mixture to facilitate the condensation reaction, forming a 2-substituted benzimidazole (B57391) derivative.
-
Neutralize the reaction and dilute the sample for LC-MS/MS analysis.
3. Liquid Chromatography:
-
Column: A C18 reversed-phase column.
-
Mobile Phase A: Water with a small percentage of formic acid (e.g., 0.1%).
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: Develop a gradient to separate the derivatized cis-aconitic acid from other derivatized compounds.
4. Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode (due to the basic nature of the benzimidazole derivative).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Determine the specific MRM transition for the derivatized cis-aconitic acid. For a related dicarboxylic acid derivative, an MRM pair of (Q1 > Q3; 281.288 > 166.06) was used. The exact transition for cis-aconitic acid derivative would need to be determined experimentally.
Visualizations
References
Technical Support Center: Preventing Aconitase Inactivation by Peroxynitrite In Vitro
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the prevention of aconitase inactivation by peroxynitrite in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of aconitase inactivation by peroxynitrite?
A1: Peroxynitrite (ONOO⁻) primarily inactivates aconitase by targeting its catalytically essential [4Fe-4S]²⁺ iron-sulfur cluster.[1][2] Low concentrations of peroxynitrite can cause the conversion of the active [4Fe-4S]²⁺ cluster to the inactive [3Fe-4S]¹⁺ form, which involves the loss of a labile iron atom.[1] Additionally, peroxynitrite can mediate the oxidation of critical cysteine residues, such as Cys385 which is a ligand to the Fe-S cluster, and the nitration of tyrosine residues near the active site, leading to conformational changes that disrupt enzyme activity.[1][3]
Q2: How can I protect aconitase from peroxynitrite-mediated inactivation in my experiments?
A2: The substrate of aconitase, citrate (B86180), offers significant protection against peroxynitrite-induced inactivation.[1][4] Citrate binds to the active site, sterically hindering the access of peroxynitrite to the vulnerable [4Fe-4S] cluster.[1][4] Glutathione has also been shown to modulate aconitase activity under conditions of oxidative and nitrative stress, suggesting a protective role.[1][3]
Q3: What is the role of tyrosine nitration in aconitase inactivation by peroxynitrite?
A3: Peroxynitrite can cause the nitration of specific tyrosine residues, such as Tyr151 and Tyr472.[1][3] While tyrosine nitration is a marker of peroxynitrite exposure, its direct contribution to inactivation is complex. Some studies suggest that nitration of tyrosine residues adjacent to the active site can lead to conformational changes that disrupt the enzyme's function.[1][3] However, another study indicated that tyrosine nitration did not directly contribute to the inactivation, which was primarily due to the reaction with the [4Fe-4S] cluster.[5]
Q4: Can aconitase activity be restored after inactivation by peroxynitrite?
A4: Yes, under certain conditions, aconitase activity can be recovered. Post-incubation with thiols and ferrous iron can lead to the reconstitution of the [4Fe-4S] cluster and restoration of enzymatic activity.[6]
Q5: Which is a more potent inactivator of aconitase: peroxynitrite or its precursor, nitric oxide?
A5: Peroxynitrite is a much more potent and rapid inactivator of aconitase than nitric oxide (•NO).[6][7] While high concentrations of •NO can cause a moderate and reversible inhibition, peroxynitrite inactivates the enzyme at a significantly faster rate and the damage is often irreversible without specific reactivation procedures.[6][7]
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| High variability in aconitase activity measurements. | Sample degradation due to repeated freeze-thaw cycles. | Aliquot protein extracts and avoid repeated freezing and thawing.[1] Use fresh extracts whenever possible. |
| Instability of the [4Fe-4S] cluster during sample preparation. | Include citrate or isocitrate in the extraction and electrophoresis buffers to stabilize the cluster.[1] | |
| No detectable aconitase activity in the in-gel assay. | Insufficient protein concentration in the extract. | Use a concentrated protein extract (20–40 µg/µL is a good starting point).[1] |
| Loss of enzyme activity during the procedure. | Keep all reagents, cell pellets, and extracts at 0–4 °C throughout the sample preparation process.[1] | |
| Faint or no bands in nitrotyrosine Western blot. | Insufficient nitration of the protein. | Ensure adequate exposure to peroxynitrite. Use a positive control of a known nitrated protein to validate the antibody and detection system. |
| Low antibody concentration or incubation time. | Optimize the primary antibody concentration (e.g., 0.5-2 µg/mL) and consider an overnight incubation at 4°C.[5] | |
| High background in nitrotyrosine Western blot. | Inadequate blocking of the membrane. | Block the membrane for 30-60 minutes at room temperature with 3% nonfat dry milk in PBS.[5] |
| Non-specific binding of the secondary antibody. | Ensure thorough washing steps after both primary and secondary antibody incubations. |
Quantitative Data Summary
Table 1: Peroxynitrite-Mediated Inactivation of Aconitase
| Parameter | Condition | Value | Reference |
| Half-maximal inhibition (IC₅₀) | Without citrate | ~3 µM | [1][4] |
| Half-maximal inhibition (IC₅₀) | With citrate | ~200 µM | [4] |
| Fold-protection by citrate | ~66-fold | [1][4] |
Table 2: Rate Constants for the Reaction of Various Species with Aconitase
| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |
| Peroxynitrite (ONOO⁻) | 1.1 x 10⁵ | [5] |
| Peroxynitrite (ONOO⁻) | 1.4 x 10⁵ | [6][7] |
| Peroxynitrite (ONOO⁻) | 10⁵ | [8] |
| Superoxide (O₂⁻) | ~10⁷ | [2] |
| Superoxide (O₂⁻) | (3.5 ± 2) x 10⁶ | [6] |
| Hydrogen Peroxide (H₂O₂) | 10² | [8] |
| Carbonate Radical (CO₃⁻) | 3 x 10⁸ | [5] |
| Nitric Oxide (•NO) | 0.65 (irreversible) | [5] |
Key Experimental Protocols
In Vitro Treatment of Aconitase with Peroxynitrite
This protocol describes the general procedure for treating purified aconitase or cell lysates with peroxynitrite to study its inactivation.
Materials:
-
Purified aconitase or cell lysate containing aconitase
-
Peroxynitrite solution (commercially available or freshly synthesized)
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
(Optional) Citrate solution
-
Ice
Procedure:
-
Prepare the aconitase sample (purified enzyme or lysate) in the reaction buffer. Keep the sample on ice.
-
If testing the protective effect of citrate, add the desired concentration of citrate to the aconitase sample and incubate for a few minutes on ice.
-
Rapidly add various concentrations of peroxynitrite to the aconitase solution while vortexing to ensure immediate and uniform mixing.
-
Incubate the reaction mixture on ice for a specified period (e.g., 1-5 minutes).
-
Immediately after incubation, proceed with the aconitase activity assay or prepare the sample for other analyses like Western blotting or LC/MS/MS.
Aconitase Activity Assay (Microplate Reader)
This protocol is adapted from commercially available kits and allows for the quantification of aconitase activity in a 96-well plate format.[9][10][11][12][13][14][15]
Materials:
-
Sample (treated and untreated aconitase)
-
Aconitase assay buffer
-
Substrate (e.g., isocitrate or citrate)
-
Coupling enzyme (e.g., isocitrate dehydrogenase)
-
NADP⁺
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mix containing the assay buffer, substrate, coupling enzyme, and NADP⁺.
-
Add a specific volume of the sample (e.g., 50 µL) to the wells of the microplate. Include a buffer-only control for background subtraction.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm at regular intervals (e.g., every 20-30 seconds) for a set period (e.g., 30 minutes) at a constant temperature (e.g., 25°C).
-
Calculate the rate of NADPH formation (increase in absorbance at 340 nm per minute). The aconitase activity is proportional to this rate.
In-Gel Aconitase Activity Assay
This method allows for the visualization and semi-quantification of mitochondrial and cytosolic aconitase activities separately after non-denaturing polyacrylamide gel electrophoresis (PAGE).[1][2][4][16][17]
Materials:
-
Protein extracts
-
Non-denaturing PAGE reagents
-
Aconitase activity staining solution containing:
-
cis-aconitate (substrate)
-
NADP-dependent isocitrate dehydrogenase
-
NADP⁺
-
Thiazolyl blue tetrazolium bromide (MTT) or Nitro blue tetrazolium (NBT)
-
Phenazine methosulfate (PMS)
-
Buffer (e.g., Tris-HCl)
-
Procedure:
-
Prepare protein extracts in a buffer containing citrate to preserve aconitase activity.[1]
-
Perform non-denaturing PAGE to separate the cytosolic and mitochondrial aconitase isoforms.
-
After electrophoresis, incubate the gel in the aconitase activity staining solution in the dark at room temperature.
-
Aconitase activity will appear as dark formazan (B1609692) bands. The intensity of the bands corresponds to the enzyme activity.
-
Quantify the band intensity using densitometry.
Western Blot for Nitrotyrosine
This protocol is for the detection of nitrated tyrosine residues in proteins, a marker of peroxynitrite exposure.[3][5][6]
Materials:
-
Protein samples (treated with peroxynitrite)
-
SDS-PAGE reagents
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST)
-
Primary antibody: anti-nitrotyrosine
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Separate the protein samples by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.[18]
-
Incubate the membrane with the anti-nitrotyrosine primary antibody (e.g., at a 1:1000 dilution) overnight at 4°C.[18]
-
Wash the membrane thoroughly with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
Sample Preparation for LC/MS/MS Analysis
This is a general guideline for preparing protein samples for mass spectrometry to identify specific amino acid modifications.[19][20][21][22][23]
Materials:
-
Protein sample (e.g., purified aconitase band excised from an SDS-PAGE gel)
-
Destaining solution
-
Reduction and alkylation reagents (e.g., DTT and iodoacetamide)
-
Trypsin (or another protease)
-
Extraction buffer (e.g., containing formic acid and acetonitrile)
-
C18 Zip-tips for desalting
Procedure:
-
If the protein is in a gel, excise the band and destain it.
-
Reduce the disulfide bonds with DTT and alkylate the free cysteines with iodoacetamide.
-
Digest the protein into peptides using trypsin overnight.
-
Extract the peptides from the gel slices.
-
Desalt and concentrate the peptides using C18 Zip-tips.
-
The purified peptides are now ready for analysis by LC/MS/MS to identify post-translational modifications such as nitration of tyrosine and oxidation of cysteine residues.
Visualizations
Caption: Mechanism of aconitase inactivation by peroxynitrite.
Caption: Protective mechanism of citrate against peroxynitrite.
Caption: General workflow for studying aconitase inactivation.
References
- 1. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-Gel Activity Assay of Mammalian Mitochondrial and Cytosolic Aconitases, Surrogate Markers of Compartment-Specific Oxidative Stress and Iron Status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. badrilla.com [badrilla.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Aconitase is readily inactivated by peroxynitrite, but not by its precursor, nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redox sensitive human mitochondrial aconitase and its interaction with frataxin: In vitro and in silico studies confirm that it takes two to tango [ri.conicet.gov.ar]
- 9. abcam.com [abcam.com]
- 10. abcam.com [abcam.com]
- 11. abcam.com [abcam.com]
- 12. apexbt.com [apexbt.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. cohesionbio.com [cohesionbio.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. abcam.co.jp [abcam.co.jp]
- 19. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 20. Protein preparation for LC-MS/MS analysis [protocols.io]
- 21. ucd.ie [ucd.ie]
- 22. e-b-f.eu [e-b-f.eu]
- 23. youtube.com [youtube.com]
Optimizing fermentation conditions for microbial aconitic acid production
A Technical Support Center for Microbial Aconitic Acid Production
Welcome to the technical support center for optimizing fermentation conditions for microbial aconitic acid production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.
Troubleshooting Guides
This section addresses specific issues that may arise during the fermentation process for aconitic acid production.
Issue 1: Low or No Aconitic Acid Yield
Question: My fermentation is complete, but HPLC analysis shows a very low or zero yield of aconitic acid. What are the potential causes and how can I fix this?
Answer: Low or non-existent aconitic acid yield is a common problem, often stemming from metabolic flux issues, suboptimal fermentation conditions, or strain viability.
Possible Causes and Solutions:
-
Metabolic Conversion to Byproducts: Your microbial strain might be converting the aconitic acid intermediate into other products. In many fungi, such as Aspergillus terreus, cis-aconitate is a precursor to itaconic acid via the enzyme cis-aconitate decarboxylase (CadA).[1][2][3]
-
Suboptimal pH: The pH of the fermentation medium is a critical factor that influences enzyme activity and microbial metabolism.[6] For aconitic acid production using Aspergillus species, a low pH range of 1.5 to 4.0 is often required.[7] If the pH is too high, the metabolic pathway may shift towards biomass production or other organic acids.
-
Solution: Monitor and control the pH throughout the fermentation. Start with an initial pH of around 3.0 and, in some cases, a pH-shift strategy (e.g., maintaining it at 2.5 after 48 hours) can enhance production.[8]
-
-
Inadequate Aeration: Aconitic acid production is an aerobic process. Insufficient dissolved oxygen can limit the activity of the TCA cycle, from which the precursor is derived. High oxygen levels are generally beneficial for production in strains like A. terreus.[4][9]
-
Solution: Increase the agitation speed or the aeration rate to ensure the dissolved oxygen (DO) level is maintained, ideally above 20% saturation.[10]
-
-
Nutrient Limitation Incorrectly Applied: Overproduction of organic acids is often induced by limiting a key nutrient (like nitrogen) while providing an excess of the carbon source.[4][10] If nitrogen is not the limiting factor, the carbon source may be directed towards cell growth instead of product formation.
-
Solution: Re-evaluate your medium composition. Ensure a high carbon-to-nitrogen (C/N) ratio. Use a growth-limiting concentration of the nitrogen source (e.g., ammonium (B1175870) sulfate) while ensuring the carbon source (e.g., glucose) is in excess.
-
Issue 2: High Levels of Unwanted Byproducts
Question: My fermentation is producing aconitic acid, but I am also getting significant quantities of itaconic acid and/or isocitric acid. How can I improve the selectivity?
Answer: The presence of byproducts indicates that metabolic pathways are competing with your desired production pathway.
Possible Causes and Solutions:
-
Itaconic Acid Production: As mentioned above, this is the most common byproduct in wild-type A. terreus strains due to the activity of cis-aconitate decarboxylase.[1][11]
-
Isocitric Acid Accumulation: In some microorganisms, particularly yeast like Yarrowia lipolytica, isocitric acid can be a significant byproduct.[10][12] This occurs when the enzyme aconitase, which equilibrates citrate, isocitrate, and cis-aconitate, favors isocitrate accumulation.
-
Solution: Strain selection and optimization of fermentation conditions are key. Screen different strains for a higher aconitic-to-isocitric acid ratio. Fine-tuning the pH and temperature may also shift the metabolic balance.
-
-
Other Organic Acids (Citric, Succinic, etc.): Accumulation of other TCA cycle intermediates can occur if downstream enzymes are inhibited or if metabolic flux is not efficiently directed.
-
Solution: Adding specific metabolic inhibitors may help. For example, the addition of zinc salts has been found to increase aconitic acid yields in some Aspergillus strains.[7] Also, optimizing the C/N ratio can help channel carbon flux more specifically.
-
Issue 3: Slow Fermentation or Stalled Growth
Question: The fermentation started, but biomass production is very slow, and the carbon source is not being consumed. What could be wrong?
Answer: Slow or stalled fermentation can be caused by inhibitory substances in the medium, harsh environmental conditions, or poor inoculum quality.
Possible Causes and Solutions:
-
Product Inhibition: Aconitic acid itself can be inhibitory to microbial growth, especially at high concentrations and low pH.[13][14] The undissociated form of the acid, which is more prevalent at low pH, can diffuse into the cells and disrupt metabolism.[15]
-
Solution: Control the pH to be within the optimal range for your strain, avoiding excessively low levels if possible.[7] If inhibition is severe, consider in-situ product recovery methods or fed-batch fermentation to keep the aconitic acid concentration below the inhibitory threshold.
-
-
Inhibitors in Feedstock: If you are using complex, non-purified substrates like molasses or agricultural hydrolysates, they may contain inhibitory compounds (e.g., furfural, phenolic compounds, heavy metals).[6][13]
-
Solution: Pretreat your feedstock to remove inhibitors. Methods like overliming, activated carbon treatment, or ion exchange can be effective.
-
-
Suboptimal Temperature: Each microorganism has an optimal temperature range for growth.[16] Deviating from this can significantly slow down metabolic activity. For Aspergillus terreus, this range is typically 28°C to 42°C.[7]
-
Solution: Ensure your incubator or bioreactor is maintaining a constant, optimal temperature for your specific strain.
-
-
Poor Inoculum: A low-quality or insufficient inoculum (low cell density, poor viability) will lead to a long lag phase and slow fermentation.
-
Solution: Prepare a fresh, healthy inoculum. Ensure the spore suspension or vegetative culture is in the exponential growth phase before inoculating the production medium.
-
Frequently Asked Questions (FAQs)
Q1: What are the best microbial strains for aconitic acid production? A1: Strains of Aspergillus terreus and Aspergillus itaconicus are commonly used.[7] Crucially, these should be mutant strains lacking the cis-aconitate decarboxylase (cadA) gene to prevent the conversion of aconitic acid to itaconic acid.[4][5] Genetically engineered strains of E. coli and Yarrowia lipolytica are also being developed.[17][18]
Q2: What is the role of pH in the fermentation process? A2: pH is a critical parameter. A low pH (typically 1.5 - 4.0 for Aspergillus) is generally required to favor aconitic acid accumulation and suppress the formation of other byproducts.[7][8] However, very low pH can also inhibit microbial growth.[6] The undissociated form of aconitic acid, which is more prevalent at low pH, can be inhibitory to some microbes.[15][19]
Q3: How do aeration and agitation affect production? A3: High oxygen availability is crucial as aconitic acid is a product of the aerobic TCA cycle.[9] Inadequate oxygen can limit yield. High agitation helps ensure homogenous mixing of nutrients and maintains a high dissolved oxygen transfer rate. However, excessive shear stress from very high agitation can damage mycelial morphology in filamentous fungi.[18]
Q4: What are the most effective carbon and nitrogen sources? A4:
-
Carbon Sources: Purified sugars like glucose and sucrose (B13894) are commonly used for high yields.[7] For cost-effectiveness, agricultural waste products and molasses are also viable feedstocks, though they may require pretreatment.[13][19]
-
Nitrogen Sources: A key strategy for inducing organic acid overproduction is nitrogen limitation.[4][10] Sources like ammonium sulfate (B86663) or corn steep liquor are used in growth-limiting concentrations to create a high C/N ratio.[4]
Q5: Why is product recovery so challenging for aconitic acid? A5: Recovery is a major cost contributor in the overall process.[20][21] The fermentation broth is a complex mixture containing residual sugars, proteins, cells, and other organic acids, making purification difficult.[22] Common recovery methods include solvent extraction, precipitation, and chromatography, each with its own challenges in terms of efficiency, cost, and environmental impact.[13]
Data Presentation: Optimized Fermentation Parameters
The following table summarizes typical parameter ranges for aconitic acid production using Aspergillus species. Optimal values will vary depending on the specific strain.
| Parameter | Recommended Range | Notes |
| Microorganism | Aspergillus terreus (mutant) | Strains should have the cadA gene deleted to prevent itaconic acid formation.[4][5] |
| Temperature | 28°C - 42°C | Optimal growth and production are typically found within this range.[7] |
| pH | 1.5 - 4.0 | A low pH is critical for directing metabolic flux towards aconitic acid.[7] |
| Aeration | High (DO > 20%) | Essential for the aerobic TCA cycle.[10] |
| Carbon Source | Glucose, Sucrose | Typically used at high concentrations (e.g., 100-150 g/L).[12] |
| Nitrogen Source | Ammonium Salts, CSL | Used in limiting concentrations to achieve a high C/N ratio.[4] |
| Additives | Zinc Salts (e.g., ZnSO₄) | Can act as a metabolic inhibitor to increase aconitic acid yield.[7] |
| Fermentation Time | 2 - 7 days | Duration depends on the strain and conditions to achieve maximum titer.[7] |
Experimental Protocols
Protocol 1: General Batch Fermentation for Aconitic Acid Production
This protocol provides a general methodology for shake flask fermentation using a cadA mutant strain of Aspergillus terreus.
1. Inoculum Preparation (Spore Suspension): a. Grow the A. terreus strain on a Potato Dextrose Agar (PDA) plate for 5-7 days at 30°C until sporulation is abundant. b. Harvest spores by adding 10 mL of sterile 0.1% Tween-80 solution to the plate and gently scraping the surface with a sterile loop. c. Filter the suspension through sterile glass wool to remove mycelial fragments. d. Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.
2. Production Medium Preparation: a. Prepare the fermentation medium. A sample medium composition could be (per liter): 150 g Glucose, 2 g (NH₄)₂SO₄, 0.5 g KH₂PO₄, 0.5 g MgSO₄·7H₂O, 10 mg ZnSO₄·7H₂O.[7] b. Adjust the initial pH to 3.0 using HCl. c. Dispense 50 mL of the medium into 250 mL baffled Erlenmeyer flasks. d. Autoclave the flasks at 121°C for 20 minutes.
3. Fermentation: a. Inoculate each flask with 1 mL of the prepared spore suspension. b. Incubate the flasks at 32°C in a rotary shaker at 200 rpm for 5-7 days.[23] c. Withdraw samples aseptically every 24 hours for analysis.
4. Monitoring: a. Cell Growth: Measure the dry cell weight by filtering a known volume of broth, washing the biomass with distilled water, and drying it at 80°C to a constant weight. b. Substrate and Product Analysis: Analyze the supernatant for residual glucose and organic acid concentrations using HPLC (see Protocol 2). c. pH: Monitor the pH of the broth and adjust if necessary, depending on the experimental design.
Protocol 2: HPLC Analysis of Organic Acids
This protocol describes the quantification of aconitic acid and other organic acids from the fermentation broth.
1. Sample Preparation: a. Withdraw a 1 mL sample from the fermentation flask. b. Centrifuge the sample at 10,000 x g for 10 minutes to pellet the biomass. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions: a. HPLC System: A standard HPLC system with a UV detector (set at 210 nm) or a Refractive Index (RI) detector.[11] b. Column: Bio-Rad Aminex HPX-87H column (300 mm x 7.8 mm).[11] c. Mobile Phase: 4 mM or 5 mM H₂SO₄.[11] d. Flow Rate: 0.6 mL/min.[11] e. Column Temperature: 35°C - 50°C.[11] f. Injection Volume: 10-20 µL.
3. Quantification: a. Prepare standard solutions of aconitic acid, itaconic acid, citric acid, succinic acid, and glucose with known concentrations (e.g., 0.1, 0.5, 1, 5, 10 g/L). b. Run the standards on the HPLC to generate a calibration curve (Peak Area vs. Concentration) for each compound. c. Run the prepared samples. d. Quantify the concentration of each organic acid in the samples by comparing their peak areas to the respective calibration curves.
Visualizations
Caption: Metabolic pathway for aconitic acid production in a cadA mutant strain.
Caption: Troubleshooting decision tree for low aconitic acid yield.
Caption: General experimental workflow for optimizing aconitic acid production.
References
- 1. Enhancing itaconic acid production by Aspergillus terreus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. World market and biotechnological production of itaconic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microbial production of trans-aconitic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Engineering robust microorganisms for organic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4740464A - Fermentation process and microorganism for producing aconitic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. real.mtak.hu [real.mtak.hu]
- 10. mdpi.com [mdpi.com]
- 11. Improving itaconic acid production through genetic engineering of an industrial Aspergillus terreus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 17. Efficient trans-aconitic acid production using systematically metabolic engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Engineering Yarrowia lipolytica to Produce Itaconic Acid From Waste Cooking Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Roles and Applications of Aconitic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 20. researchgate.net [researchgate.net]
- 21. Recovery Processes of Organic Acids from Fermentation Broths in the Biomass-Based Industry [jmb.or.kr]
- 22. cetjournal.it [cetjournal.it]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Feedback Inhibition in Aconitic Acid Fermentation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to feedback inhibition by aconitic acid during fermentation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My aconitic acid production has stalled, or the final titer is lower than expected. What are the likely causes?
A1: Stagnation in aconitic acid production is a common issue, often attributable to feedback inhibition. The primary mechanisms include:
-
Low Extracellular pH: Aconitic acid, like other organic acids, is more inhibitory in its undissociated form, which is prevalent at low pH.[1][2] This form can more easily cross the cell membrane, leading to a drop in intracellular pH and increased cellular stress.[3]
-
Enzyme Inhibition: High concentrations of trans-aconitate can competitively inhibit aconitase, a key enzyme in the TCA cycle that produces cis-aconitate, the precursor to aconitic acid in some pathways.[1][4]
-
Cellular Toxicity: The accumulation of intracellular anions can disrupt the cellular membrane potential and inhibit nutrient transport and other essential metabolic functions.
Troubleshooting Steps:
-
Monitor and Control pH: Maintain the fermentation pH above 4.5 to keep the aconitic acid in its less inhibitory dissociated form.
-
Analyze Intracellular Aconitate Levels: If possible, measure the intracellular concentration of aconitic acid to confirm if it is accumulating to toxic levels.
-
Assess Cell Viability: Check the viability of your microbial culture to determine if the stalled production is due to cell death.
-
Consider In-Situ Product Removal (ISPR): Implement techniques to remove aconitic acid from the broth as it is produced.
Q2: How can I mitigate the effects of low pH during my aconitic acid fermentation?
A2: Controlling the pH is a critical factor in overcoming feedback inhibition. Here are several strategies:
-
Automated pH Control: Utilize a bioreactor with an automated pH control system that adds a base (e.g., NaOH, KOH, or Ca(OH)₂) to maintain the pH at a setpoint, typically between 5.0 and 6.5.
-
Fed-Batch Fermentation: A fed-batch strategy can help to control the rate of substrate consumption and, consequently, the rate of acid production, preventing a rapid drop in pH.
-
Acid-Tolerant Strains: Employ strains that are naturally more resistant to acidic conditions or develop acid-tolerant strains through adaptive laboratory evolution (ALE).
Q3: My production strain is showing signs of stress (e.g., reduced growth rate, morphological changes). Could this be related to aconitic acid toxicity?
A3: Yes, these are classic signs of cellular stress that can be induced by high concentrations of organic acids. The accumulation of undissociated aconitic acid within the cell can lead to a variety of detrimental effects, including:
-
Disruption of the proton motive force.
-
Inhibition of essential enzymes beyond those in the direct biosynthetic pathway.
-
Increased energy expenditure to pump out excess protons, depleting ATP reserves needed for growth.
Troubleshooting Steps:
-
Reduce Initial Aconitic Acid Concentration (if applicable): If using a medium that contains aconitic acid, consider lowering its initial concentration.
-
Implement a Two-Stage Fermentation: Use an initial phase focused on biomass production under optimal growth conditions, followed by a production phase where conditions are shifted to favor aconitic acid synthesis while managing its concentration.
-
Enhance Product Efflux: Genetically engineer the production strain to overexpress efflux pumps or transporters that can actively export aconitic acid out of the cell, thereby reducing intracellular toxicity.
Q4: What are some advanced strategies to overcome feedback inhibition of aconitic acid?
A4: Beyond pH control, several advanced strategies can significantly improve aconitic acid titers:
-
Metabolic Engineering:
-
Enzyme Modification: Engineer key enzymes in the biosynthetic pathway, such as citrate (B86180) synthase, to be less sensitive to feedback inhibition by downstream metabolites.
-
Transporter Engineering: Overexpress genes encoding mitochondrial and plasma membrane transporters (e.g., MttA and MfsA in Aspergillus terreus) to facilitate the export of aconitic acid from the mitochondria (its site of synthesis) and out of the cell.
-
-
In-Situ Product Removal (ISPR):
-
Adsorption: Use resins in the fermentation vessel to bind and remove aconitic acid from the broth as it's produced.
-
Liquid-Liquid Extraction: Employ a biocompatible organic solvent to continuously extract aconitic acid from the fermentation broth.
-
Electrodialysis: Use an electric field to selectively remove aconitate ions from the fermentation medium.
-
Data Presentation: pH-Dependent Inhibition
The inhibitory effect of aconitic acid is strongly dependent on the pH of the medium, as this determines the ratio of the more toxic undissociated form to the less toxic dissociated form.
| pH | Predominant Form of Aconitic Acid | Relative Inhibitory Effect | Reference |
| < 3.0 | Undissociated (H₃A) | High | |
| 3.0 - 4.5 | Mix of H₃A and H₂A⁻ | Moderate to High | |
| > 4.5 | Dissociated (H₂A⁻, HA²⁻, A³⁻) | Low |
Experimental Protocols
Protocol 1: Quantification of Aconitic Acid in Fermentation Broth by HPLC
Objective: To accurately measure the concentration of extracellular aconitic acid in a fermentation sample.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column or a suitable ion-exchange column (e.g., Aminex HPX-87H).
-
0.22 µm syringe filters.
-
Aconitic acid standard.
-
Mobile phase: e.g., 10 mM potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.8) with 5% acetonitrile.
-
Fermentation broth sample.
Procedure:
-
Sample Preparation: a. Withdraw a sample of the fermentation broth. b. Centrifuge the sample to pellet the cells. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Standard Curve Preparation: a. Prepare a stock solution of aconitic acid of known concentration. b. Create a series of dilutions to generate a standard curve (e.g., 0.1, 0.5, 1, 2, 5 g/L).
-
HPLC Analysis: a. Set the HPLC conditions:
- Column: C18 reversed-phase.
- Mobile Phase: 10 mM KH₂PO₄ (pH 2.8) with 5% acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection Wavelength: 215 nm. b. Inject the standards to generate a standard curve. c. Inject the prepared fermentation samples.
-
Data Analysis: a. Integrate the peak corresponding to aconitic acid in the chromatograms. b. Use the standard curve to calculate the concentration of aconitic acid in the samples.
Protocol 2: Adaptive Laboratory Evolution (ALE) for Aconitic Acid Tolerance
Objective: To develop a production strain with increased tolerance to high concentrations of aconitic acid.
Materials:
-
Production microorganism.
-
Appropriate growth medium.
-
Aconitic acid stock solution.
-
Shake flasks or a continuous culture system.
Procedure:
-
Determine Initial Inhibitory Concentration: a. Grow the parent strain in various concentrations of aconitic acid to determine the sub-lethal concentration that causes a significant reduction in growth rate.
-
Serial Batch Culture Adaptation: a. Inoculate a fresh culture in a medium containing the determined sub-lethal concentration of aconitic acid. b. Incubate until the culture reaches the late exponential or early stationary phase. c. Transfer a small aliquot of this culture to a fresh medium with a slightly higher concentration of aconitic acid. d. Repeat this process for many generations, gradually increasing the aconitic acid concentration.
-
Isolation of Tolerant Mutants: a. After a significant increase in tolerance is observed, streak the final culture onto solid medium to isolate single colonies. b. Screen individual colonies for their growth and production performance at high aconitic acid concentrations.
-
Characterization: a. Characterize the best-performing mutants in terms of growth rate, substrate utilization, and aconitic acid production.
Visualizations
Signaling Pathway: Feedback Inhibition of Aconitase
Caption: Competitive inhibition of aconitase by high concentrations of trans-aconitic acid.
Experimental Workflow: In-Situ Product Removal (ISPR) using Adsorption Resins
Caption: Workflow for ISPR of aconitic acid using adsorption resins.
Logical Relationships: Factors Affecting Aconitic Acid Yield
References
Technical Support Center: Aconitic Acid Removal in Sugarcane Processing
Welcome to the technical support center for aconitic acid removal during sugarcane processing. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental removal of aconitic acid from sugarcane derivatives like molasses and juice.
Frequently Asked Questions (FAQs)
Q1: What is aconitic acid and why is its removal from sugarcane products important?
Aconitic acid, predominantly found as trans-aconitic acid, is a major organic acid in sugarcane.[1] Its accumulation in byproducts like molasses can be as high as 3-7%.[1] High concentrations of aconitic acid can interfere with sugar crystallization, contribute to scale formation in evaporators, and may inhibit certain fermentation processes.[2] Its removal can improve the efficiency of sugar production and the quality of downstream products. Furthermore, recovered aconitic acid is a valuable chemical precursor for biopolymers and plasticizers.
Q2: What are the primary methods for removing aconitic acid from sugarcane derivatives?
The three main techniques for aconitic acid removal at a laboratory and pilot scale are:
-
Liquid-Liquid Extraction (LLE): This method uses a solvent to selectively extract aconitic acid from an acidified aqueous solution of molasses or juice.
-
Ion Exchange Chromatography (IEX): This technique involves passing the sugarcane derivative solution through a resin that selectively binds the charged aconitate ions, which are later eluted.
-
Precipitation: This method involves the addition of chemicals, typically lime (calcium hydroxide) and calcium chloride, to precipitate aconitic acid as a salt.[2][3]
Q3: Which removal method offers the highest purity of recovered aconitic acid?
Liquid-liquid extraction with ethyl acetate (B1210297) has been reported to yield aconitic acid with a purity of up to 99.9%. However, the choice of method often involves a trade-off between purity, yield, cost, and the intended downstream application.
Q4: Can aconitic acid be removed from fermented sugarcane products?
Yes, aconitic acid can be recovered from fermented molasses (vinasse or stillage). Studies have shown that liquid-liquid extraction and ion exchange can be effectively applied to these feedstocks. Interestingly, the yield and purity of aconitic acid extracted from unfermented and fermented molasses have been found to be very similar.
Troubleshooting Guides
Liquid-Liquid Extraction (LLE)
Issue: Low Yield of Extracted Aconitic Acid
-
Potential Cause 1: Incorrect pH of the aqueous phase.
-
Solution: Ensure the pH of the diluted molasses or juice is adjusted to approximately 2.0 using an acid like sulfuric acid. Aconitic acid is a tricarboxylic acid, and a low pH is necessary to ensure it is in its undissociated form, which is more soluble in organic solvents.
-
-
Potential Cause 2: Inefficient mixing of the aqueous and organic phases.
-
Solution: Use an incubator shaker or a similar apparatus to ensure thorough mixing of the two phases for the specified extraction time. However, overly vigorous shaking can lead to emulsion formation.
-
-
Potential Cause 3: Suboptimal solvent-to-feed ratio.
-
Solution: A common solvent-to-molasses ratio is 3:1. If yields are consistently low, consider optimizing this ratio for your specific feedstock.
-
-
Potential Cause 4: Insufficient extraction time or temperature.
-
Solution: Extraction efficiency generally increases with time and temperature. Experiments have been conducted for 1 to 6 hours at temperatures ranging from 30°C to 40°C. Consider performing a time-course and temperature optimization study.
-
Issue: Emulsion Formation Between the Aqueous and Organic Layers
-
Potential Cause 1: High concentration of surfactant-like compounds in the molasses.
-
Solution:
-
Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the separation funnel to increase the surface area of contact without causing excessive emulsification.
-
Salting Out: Add a saturated solution of sodium chloride (brine) to the mixture. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.
-
Filtration: In some cases, filtering the mixture through a bed of glass wool or Celite can help break the emulsion.
-
-
Issue: Low Purity of Crystallized Aconitic Acid
-
Potential Cause 1: Co-extraction of other organic acids and impurities.
-
Solution:
-
Solvent Selection: While ethyl acetate is known for its high selectivity, other solvents like butanol may extract more aconitic acid but with lower purity. Ensure you are using a solvent appropriate for your purity requirements.
-
Decolorization: After the initial crystallization, dissolve the crude aconitic acid and treat the solution with activated carbon to remove color bodies and other impurities before recrystallizing.
-
-
-
Potential Cause 2: Incomplete removal of the extraction solvent.
-
Solution: Use a rotary evaporator to ensure complete removal of the solvent before proceeding with crystallization.
-
Ion Exchange Chromatography (IEX)
Issue: Low Binding of Aconitic Acid to the Resin
-
Potential Cause 1: Incorrect pH of the feed stream.
-
Solution: For anion exchange resins, the pH of the sugarcane juice or stillage should be adjusted to a level where the aconitic acid is in its anionic (charged) form. A pH of around 4.5 has been shown to be effective.
-
-
Potential Cause 2: Competition from other anions.
-
Solution: High concentrations of other anions, such as chlorides and sulfates, can compete with aconitate for binding sites on the resin. Consider a pre-treatment step, such as electrodialysis, to reduce the concentration of these competing ions.
-
Issue: Low Purity of Eluted Aconitic Acid
-
Potential Cause 1: Co-elution of other organic acids or colored compounds.
-
Solution:
-
Optimized Elution Gradient: If using a gradient elution, optimize the concentration of the eluent (e.g., weak sulfuric acid) to achieve better separation of aconitic acid from other bound compounds.
-
Resin Selection: Different resins have different selectivities. A non-ionic adsorbent resin like Dowex Optipore SD-2 has been shown to be effective for aconitic acid recovery.
-
-
-
Potential Cause 2: Fouling of the ion exchange resin.
-
Solution: Sugarcane juice and molasses contain various organic and inorganic compounds that can foul the resin over time, reducing its efficiency. Implement a regular resin regeneration and cleaning protocol.
-
Issue: Inefficient Resin Regeneration
-
Potential Cause 1: Incomplete removal of bound aconitate.
-
Solution: Use an appropriate regenerant solution. For anion exchange resins used in organic acid recovery, a solution of a strong base like sodium hydroxide (B78521) (e.g., 4-8% NaOH) is typically used to elute the bound anions and regenerate the resin.
-
-
Potential Cause 2: Organic fouling.
-
Solution: For resins fouled with organic matter, a more intensive cleaning procedure may be necessary. This can include a pre-cleaning step with a salt solution (e.g., 4-8% NaCl) or specialized resin cleaners. A "cross-regeneration" involving a wash with both acid and base can also be effective in removing stubborn organic foulants.
-
Precipitation
Issue: Low Yield of Precipitated Aconitic Acid Salt
-
Potential Cause 1: Insufficient addition of precipitating agents.
-
Solution: Ensure that an adequate amount of lime (calcium hydroxide) and calcium chloride are added to the diluted molasses. The process typically involves diluting the molasses, followed by the addition of these chemicals.
-
-
Potential Cause 2: Suboptimal pH for precipitation.
-
Solution: The pH of the solution is critical for the precipitation of calcium-magnesium aconitate. Monitor and adjust the pH as necessary during the addition of lime.
-
Issue: Difficulty in Separating the Precipitate
-
Potential Cause 1: Fine particle size of the precipitate.
-
Solution:
-
Controlled Precipitation: Optimize the rate of addition of the precipitating agents and the mixing speed to encourage the formation of larger, more easily filterable crystals.
-
Centrifugation: Use centrifugation to effectively separate the fine precipitate from the supernatant.
-
-
Data Presentation
Table 1: Comparison of Aconitic Acid Removal Techniques
| Feature | Liquid-Liquid Extraction | Ion Exchange Chromatography | Precipitation |
| Principle | Differential solubility | Reversible electrostatic interaction | Formation of an insoluble salt |
| Typical Feedstock | Molasses, Vinasse | Juice, Stillage, Vinasse | Molasses |
| Key Reagents | Organic solvent (e.g., ethyl acetate), Acid (e.g., H₂SO₄) | Anion exchange resin, Eluent (e.g., H₂SO₄), Regenerant (e.g., NaOH) | Lime (Ca(OH)₂), Calcium Chloride (CaCl₂) |
| Reported Yield | 34-69% | 86-88% (from stillage) | High, but often as a mixed salt |
| Reported Purity | Up to 99.9% | Can be high with optimization, but may require further purification | Lower purity as a mixed salt |
| Primary Advantages | High purity achievable | High recovery rates possible | Relatively simple and low-cost |
| Common Challenges | Emulsion formation, Solvent recovery | Resin fouling, Competition from other ions | Lower purity of the final product |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Aconitic Acid from Sugarcane Molasses
-
Preparation of Molasses Solution: Dilute high-Brix molasses (e.g., 80°Brix) to a lower concentration (e.g., 40°Brix) with deionized water.
-
Acidification: Adjust the pH of the diluted molasses solution to 2.0 using concentrated sulfuric acid.
-
Extraction:
-
Transfer the acidified molasses to a separation funnel or a suitable extraction vessel.
-
Add ethyl acetate at a solvent-to-molasses ratio of 3:1 (v/v).
-
Agitate the mixture in an incubator shaker for a specified duration (e.g., 1-6 hours) and temperature (e.g., 30-40°C).
-
-
Phase Separation:
-
Allow the mixture to stand until the aqueous and organic layers have separated.
-
If an emulsion forms, refer to the troubleshooting guide.
-
For clearer separation, the mixture can be centrifuged (e.g., at 1800 rpm for 10 minutes).
-
-
Solvent Recovery:
-
Carefully separate and collect the organic (ethyl acetate) layer.
-
Evaporate the ethyl acetate using a rotary evaporator to obtain the crude aconitic acid extract.
-
-
Crystallization and Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent like acetic acid and allow it to crystallize.
-
For further purification, dissolve the crystals, treat the solution with activated carbon for decolorization, and then recrystallize.
-
-
Analysis: Analyze the purity of the final product using HPLC.
Protocol 2: Ion Exchange Chromatography for Aconitic Acid Removal
-
Resin Preparation and Equilibration:
-
Select a suitable anion exchange resin (e.g., a weak base anion resin).
-
Pack the resin into a chromatography column.
-
Equilibrate the resin by passing a buffer solution at the desired pH (e.g., pH 4.5) through the column until the pH of the effluent matches the influent.
-
-
Sample Preparation and Loading:
-
Adjust the pH of the sugarcane juice or stillage to the equilibration pH (e.g., 4.5).
-
Filter the sample to remove any particulate matter.
-
Load the prepared sample onto the equilibrated column at a controlled flow rate.
-
-
Washing:
-
Wash the column with the equilibration buffer to remove any unbound components, such as sugars. Monitor the effluent to ensure all non-adsorbed substances have been washed out.
-
-
Elution:
-
Elute the bound aconitic acid from the resin using a suitable eluent, such as a weak solution of sulfuric acid. The elution can be performed isocratically or with a gradient of increasing acid concentration.
-
Collect fractions of the eluate.
-
-
Resin Regeneration:
-
After elution, regenerate the resin for reuse.
-
Wash the column with deionized water.
-
Pass a solution of a strong base (e.g., 4-8% NaOH) through the column to remove any remaining bound ions and restore the resin's exchange capacity.
-
Rinse the column thoroughly with deionized water until the pH of the effluent is neutral.
-
-
Analysis: Analyze the collected fractions for aconitic acid concentration and purity using HPLC.
Visualizations
References
Preventing isomerization of cis- to trans-aconitic acid during storage
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the isomerization of cis-aconitic acid to trans-aconitic acid during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between cis- and trans-aconitic acid?
cis- and trans-aconitic acid are geometric isomers with the same molecular formula (C₆H₆O₆) but different spatial arrangements of their carboxyl groups around the carbon-carbon double bond.[1] In the cis-isomer, the main functional groups are positioned on the same side of the double bond, whereas in the trans-isomer, they are on opposite sides.[1][2] This structural difference leads to distinct physical, chemical, and biological properties.[1] The trans-isomer is the more energetically favored and stable form.[3][4]
Q2: Why is it critical to prevent the isomerization of cis-aconitic acid?
In biological systems, the isomers have different roles. cis-Aconitic acid (as its conjugate base, cis-aconitate) is a key intermediate in the tricarboxylic acid (TCA) cycle, where it is converted from citrate (B86180) and subsequently to isocitrate by the enzyme aconitase.[1][3][5] The trans-isomer is not an intermediate in this central metabolic pathway. Therefore, for studies involving the TCA cycle or specific enzymatic assays, the presence of the trans-isomer can lead to inaccurate and misleading results.
Q3: What are the ideal storage conditions for solid cis-aconitic acid?
To minimize isomerization and degradation, solid cis-aconitic acid should be stored under controlled conditions. It is known to be hygroscopic (absorbs moisture) and light-sensitive.[1][6][7]
| Storage Duration | Temperature | Conditions |
| Short-Term (Days to Weeks) | 0 - 4°C | Dry, dark, tightly sealed container. |
| Long-Term (Months to Years) | -20°C | Dry, dark, tightly sealed container.[1][8] |
Q4: What primary factors promote the isomerization of cis- to trans-aconitic acid?
The isomerization is a reversible, first-order reaction primarily influenced by temperature and pH.[9]
| Factor | Effect on Isomerization |
| Temperature | Higher temperatures significantly accelerate the rate of isomerization towards the more stable trans-form.[9] cis-Aconitic acid is markedly less thermally stable than its trans-counterpart.[1][10] |
| pH | pH affects the equilibrium ratio of the two isomers.[9] At low pH and high temperatures, cis-aconitic acid can also undergo decarboxylation to form itaconic acid.[9] |
| Ionic Strength | This has been found to be a relatively unimportant factor in the isomerization process.[9] |
| Cations | The presence of common monovalent and divalent cations typically has little effect on the rate of isomerization.[9] |
Q5: How can I verify the isomeric purity of my cis-aconitic acid sample?
The most common method for separating and quantifying cis- and trans-aconitic acid is High-Performance Liquid Chromatography (HPLC).[9] Techniques such as ion-exclusion chromatography with UV detection or ion-pairing liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide excellent separation and sensitivity for accurate quantification.[9][11][12]
Troubleshooting Guide
Problem: My freshly prepared cis-aconitic acid solution already contains a significant amount of the trans-isomer.
-
Possible Cause 1: Purity of the solid material. The starting material may have degraded during shipping or previous storage. Some suppliers ship products at room temperature, which, while often acceptable for short periods, can contribute to initial degradation.[5]
-
Solution: Always check the certificate of analysis and test the purity of a new batch upon receipt using a validated analytical method like HPLC (see Protocol section).
-
-
Possible Cause 2: Isomerization during dissolution. Using hot solvents or preparing the solution at elevated temperatures to aid dissolution will accelerate isomerization.
-
Solution: Prepare solutions in a cold room or on ice using pre-chilled solvents. Avoid heating the solution.
-
-
Possible Cause 3: pH of the solvent. If the solvent is highly acidic or basic, it can affect the equilibrium between the isomers.[9]
-
Solution: Use a neutral, buffered solvent (e.g., phosphate (B84403) buffer, pH 7.0) for dissolution if compatible with your experiment.
-
Problem: The concentration of trans-aconitic acid in my stock solution is increasing over time.
-
Possible Cause: Improper storage of the solution. Storing aqueous solutions at room temperature or even at 4°C for extended periods will allow for gradual isomerization to the more stable trans-form.
-
Solution: For short-term use (a few days), store aqueous solutions at 0-4°C. For longer-term storage, flash-freeze aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Problem: I am observing a third, unexpected peak in my chromatogram, especially after sample processing at high temperatures.
-
Possible Cause: Decarboxylation. At low pH and high temperatures, cis-aconitic acid can decarboxylate to form itaconic acid.[9]
-
Solution: Review your sample preparation steps. If high temperatures are required, ensure the pH is not acidic. If possible, perform heating steps at a neutral pH to minimize this side reaction.
-
References
- 1. Buy cis-Aconitic acid | 499-12-7 | >98% [smolecule.com]
- 2. Aconitic acid - Wikipedia [en.wikipedia.org]
- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Cis-aconitic acid [chembk.com]
- 7. CIS-ACONITIC ACID | 585-84-2 [chemicalbook.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. A study of the isomerisation of aconitic acid with reference to sugarcane processing. [researchspace.ukzn.ac.za]
- 10. akjournals.com [akjournals.com]
- 11. shodex.com [shodex.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimized Sample Preparation for cis-Aconitic Acid Analysis in Biofluids
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sample preparation for the analysis of cis-aconitic acid in various biofluids. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.
Comparative Analysis of Sample Preparation Techniques
The selection of an appropriate sample preparation method is critical for the accurate quantification of cis-aconitic acid, as it directly impacts recovery, matrix effects, and overall assay sensitivity. Below is a summary of quantitative data for the most common techniques.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 50-90% (Analyte dependent)[1] | 77.4% (for general organic acids)[2] | 84.1% (for general organic acids)[2] |
| Matrix Effect | High (minimal cleanup)[1] | Moderate to High | Low to Moderate (more selective)[1] |
| Throughput | High | Low to Medium | Medium to High |
| Cost per Sample | Low | Low to Medium | High |
| Protocol Simplicity | Simple | Moderate | Complex |
Experimental Protocols & Workflows
Detailed methodologies for the three primary sample preparation techniques are provided below.
Protein Precipitation (PPT)
Protein precipitation is a straightforward and rapid method for removing proteins from biofluid samples. Acetonitrile is a commonly used solvent for this purpose.
Protocol:
-
To 100 µL of biofluid sample (e.g., plasma, serum), add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains cis-aconitic acid, for LC-MS analysis.
Liquid-Liquid Extraction (LLE)
LLE separates analytes based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Protocol:
-
To 100 µL of biofluid sample, add an internal standard and acidify with 10 µL of 1M HCl.
-
Add 600 µL of ethyl acetate (B1210297) to the sample.
-
Vortex the mixture for 2 minutes to facilitate the extraction of cis-aconitic acid into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) on the remaining aqueous layer to improve recovery.
-
Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable solvent for LC-MS analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective method that uses a solid sorbent to isolate analytes from a complex matrix. For acidic compounds like cis-aconitic acid, an anion exchange sorbent is often employed.
Protocol:
-
Conditioning: Condition a strong anion exchange (SAX) SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of biofluid with 400 µL of water and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the bound cis-aconitic acid with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for LC-MS analysis.
Troubleshooting Guide
This section addresses common issues encountered during the analysis of cis-aconitic acid.
Q1: Why am I observing low recovery of cis-aconitic acid?
-
A1: Inefficient Extraction:
-
PPT: Ensure the correct ratio of organic solvent to sample is used. Overly diluted samples may lead to poor precipitation and analyte loss.[3]
-
LLE: The pH of the aqueous phase is crucial for extracting acidic compounds. Ensure the sample is adequately acidified to protonate cis-aconitic acid, making it more soluble in the organic solvent. Multiple extractions of the aqueous phase can also improve recovery.
-
SPE: Incomplete conditioning of the SPE cartridge or an inappropriate elution solvent can lead to poor recovery. Ensure the elution solvent is strong enough to disrupt the interaction between cis-aconitic acid and the sorbent.
-
-
A2: Analyte Instability:
-
cis-Aconitic acid may be unstable under certain conditions. It is advisable to process samples promptly and store them at low temperatures to minimize degradation.[4] Consider performing stability experiments under your specific sample handling and storage conditions.
-
Q2: I am experiencing significant matrix effects (ion suppression or enhancement). How can I mitigate this?
-
A1: Improve Sample Cleanup:
-
If using PPT, which provides minimal cleanup, consider switching to a more selective technique like SPE.[1] SPE can effectively remove phospholipids (B1166683) and other interfering matrix components.
-
For LLE, optimizing the extraction solvent and pH can help minimize the co-extraction of interfering substances.
-
-
A2: Chromatographic Separation:
-
Optimize your LC method to achieve better separation of cis-aconitic acid from co-eluting matrix components. This may involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
-
A3: Use of an Internal Standard:
-
A stable isotope-labeled internal standard for cis-aconitic acid is highly recommended to compensate for matrix effects.[5] If a labeled standard is unavailable, a structural analog can be used, but its effectiveness in mimicking the behavior of the analyte should be carefully validated.
-
Q3: My chromatographic peak shape for cis-aconitic acid is poor (e.g., tailing, splitting). What could be the cause?
-
A1: Column Issues:
-
Column contamination or degradation can lead to poor peak shape.[6] Ensure proper column washing and storage. If the problem persists, the column may need to be replaced.
-
Secondary interactions between the acidic analyte and the stationary phase can cause peak tailing. Using a mobile phase with an appropriate pH and ionic strength can help to minimize these interactions.
-
-
A2: Injection Solvent Mismatch:
-
Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.[7] Ideally, the sample should be dissolved in the initial mobile phase or a weaker solvent.
-
-
A3: System Contamination:
-
Contamination in the LC system, including tubing, injector, or the MS source, can lead to peak shape issues.[8] Regular system cleaning and maintenance are essential.
-
Frequently Asked Questions (FAQs)
Q1: Which biofluids are suitable for cis-aconitic acid analysis?
-
A1: cis-Aconitic acid can be measured in a variety of biofluids, including plasma, serum, and urine.[9][10] The choice of biofluid may depend on the specific research question and the expected concentration of the analyte.
Q2: Is derivatization necessary for the analysis of cis-aconitic acid?
-
A2: For LC-MS analysis, derivatization is generally not required for cis-aconitic acid as it is a polar compound that can be readily ionized.[11] However, for GC-MS analysis, derivatization is necessary to increase its volatility and thermal stability.[12] Common derivatization agents for organic acids include silylating agents like BSTFA.
Q3: How should I store my biofluid samples before analysis?
-
A3: To ensure the stability of cis-aconitic acid, it is recommended to store biofluid samples at -80°C for long-term storage.[4] For short-term storage, 4°C may be acceptable, but stability should be verified. Avoid repeated freeze-thaw cycles as this can lead to analyte degradation.[4]
Q4: What are the key considerations for method validation for a cis-aconitic acid assay?
-
A4: A robust method validation should include an assessment of linearity, accuracy, precision, selectivity, recovery, matrix effects, and stability.[13] It is particularly important to evaluate matrix effects from multiple sources of the biofluid to ensure the method is reliable for different patient or subject samples.[14]
References
- 1. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ejbiotechnology.info [ejbiotechnology.info]
- 4. mdpi.com [mdpi.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. zefsci.com [zefsci.com]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Cis-Aconitic Acid | Rupa Health [rupahealth.com]
- 10. Cis-Aconitic Acid - Metabolic Analysis Markers (Urine) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. Development of ion pairing LC-MS/MS method for itaconate and cis-aconitate in cell extract and cell media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. diverdi.colostate.edu [diverdi.colostate.edu]
- 13. Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citraconate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Impact of pH on (Z)-Aconitic acid stability and solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability and solubility of (Z)-Aconitic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability and solubility important?
This compound, also known as cis-aconitic acid, is a tricarboxylic acid that serves as an intermediate in the Krebs cycle.[1][2] Its stability and solubility are critical for various applications, including its use as a flavoring agent, its role in biochemical assays, and its potential as a building block in drug development.[1] Understanding its behavior in different pH environments is essential for accurate experimental design, formulation development, and ensuring the integrity of research results.
Q2: What are the pKa values of this compound?
This compound is a triprotic acid, meaning it has three ionizable protons. The reported pKa values for the three carboxylic acid groups are approximately 2.78, 4.41, and 6.21.[2] These values are crucial as they indicate the pH ranges in which the molecule will exist in different ionic forms, significantly influencing its solubility and interaction with other molecules.
Q3: How does pH affect the solubility of this compound?
The solubility of this compound in aqueous solutions is highly dependent on pH. As a carboxylic acid, its solubility significantly increases as the pH of the solution rises above its pKa values. This is due to the deprotonation of the carboxylic acid groups, forming the more polar and thus more water-soluble carboxylate ions. At a pH below its first pKa, the acid is in its least soluble, fully protonated form.
Q4: What is the general solubility of this compound in water?
This compound is generally considered soluble in water. Some sources indicate a solubility of 1 gram in 2 milliliters of water at 25°C, which is equivalent to 500 mg/mL.[3] Another source states a solubility of 400 mg/mL. However, these values do not specify the pH of the final solution. Given its acidic nature, dissolving this compound in water will result in an acidic solution. For example, a 1 mM solution has a pH of approximately 3.05, a 10 mM solution has a pH of about 2.21, and a 100 mM solution has a pH of around 1.55.
Q5: How does pH affect the stability of this compound?
Q6: What are the common degradation products of this compound?
The primary degradation product of this compound in solution is its geometric isomer, (E)-Aconitic acid (trans-aconitic acid). Under certain conditions, such as high temperatures, decarboxylation can also occur.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected solubility of this compound.
-
Possible Cause: The pH of the solvent is too low.
-
Troubleshooting Step: this compound is least soluble at low pH. To increase solubility, adjust the pH of the aqueous solution to be above the second or third pKa value (e.g., pH > 5) by adding a suitable base like sodium hydroxide (B78521) or a buffer.
-
-
Possible Cause: The concentration of the acid is too high for the given pH.
-
Troubleshooting Step: Refer to the general solubility information and consider that achieving very high concentrations may require a significant pH adjustment. Try preparing a more dilute solution or increase the pH of your current solution.
-
-
Possible Cause: The temperature of the solvent is too low.
-
Troubleshooting Step: Like many organic acids, the solubility of this compound is expected to increase with temperature. Gentle warming of the solution may aid in dissolution. However, be cautious as elevated temperatures can also accelerate degradation.
-
Issue 2: Variability in experimental results over time when using this compound solutions.
-
Possible Cause: Isomerization of this compound to (E)-Aconitic acid.
-
Troubleshooting Step: This is a common stability issue. Prepare fresh solutions of this compound for each experiment. If solutions must be stored, even for a short period, store them at low temperatures (2-8 °C) and protect them from light. Consider the pH of your stock solution; buffering it at a pH where the isomerization rate is minimal (if known from preliminary studies) could be beneficial.
-
-
Possible Cause: Degradation due to light exposure.
-
Troubleshooting Step: this compound is known to be light-sensitive. Store both the solid compound and its solutions in amber vials or containers wrapped in aluminum foil to protect them from light.
-
-
Possible Cause: Hygroscopic nature of the solid compound.
-
Troubleshooting Step: this compound is hygroscopic, meaning it can absorb moisture from the air. This can affect the accuracy of weighing and the stability of the solid. Store the solid compound in a desiccator and handle it in a low-humidity environment whenever possible.
-
Issue 3: Unexpected peaks in analytical chromatography (e.g., HPLC).
-
Possible Cause: Presence of the trans-isomer, (E)-Aconitic acid.
-
Troubleshooting Step: This is a strong possibility due to isomerization. Use an analytical method, such as HPLC with a suitable column and mobile phase, that can separate the cis and trans isomers to quantify the purity of your this compound stock.
-
-
Possible Cause: Contamination of the starting material.
-
Troubleshooting Step: Always check the certificate of analysis for your this compound to understand its purity and the potential presence of isomers or other impurities.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆O₆ | |
| Molecular Weight | 174.11 g/mol | |
| pKa1 | ~2.78 | |
| pKa2 | ~4.41 | |
| pKa3 | ~6.21 | |
| General Water Solubility | ~400-500 mg/mL at 25°C | |
| Appearance | White to yellowish crystalline solid | |
| Stability | Hygroscopic, Light Sensitive, Isomerizes to (E)-form |
Table 2: pH of Aqueous Solutions of this compound
| Concentration | pH | Reference(s) |
| 1 mM | ~3.05 | |
| 10 mM | ~2.21 | |
| 100 mM | ~1.55 |
Experimental Protocols
Protocol 1: Determination of this compound Solubility at a Specific pH
This protocol outlines a general shake-flask method for determining the solubility of this compound at a specific pH.
-
Preparation of Buffer Solution: Prepare a buffer solution of the desired pH (e.g., phosphate (B84403) buffer for pH 7, acetate (B1210297) buffer for pH 4-5).
-
Sample Preparation: Add an excess amount of this compound to a known volume of the buffer solution in a sealed container (e.g., a screw-cap vial). The excess solid should be clearly visible.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended.
-
Phase Separation: Allow the undissolved solid to settle. Centrifuge the sample at a high speed to pellet any remaining solid particles.
-
Sample Extraction and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the supernatant with the appropriate mobile phase or buffer to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Protocol 2: Monitoring the Stability of this compound at a Specific pH by HPLC
This protocol describes a method to monitor the isomerization of this compound to (E)-Aconitic acid at a specific pH over time.
-
Solution Preparation: Prepare a solution of this compound of a known concentration in a buffer of the desired pH.
-
Initial Analysis (t=0): Immediately after preparation, inject an aliquot of the solution into an HPLC system capable of separating (Z)- and (E)-Aconitic acid. Record the peak areas for both isomers.
-
Incubation: Store the solution under controlled conditions (e.g., constant temperature, protected from light).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: For each time point, calculate the percentage of this compound remaining and the percentage of (E)-Aconitic acid formed. Plot the concentration or percentage of this compound versus time to determine the degradation kinetics.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Relationship between pH and the solubility of this compound.
Caption: Workflow for determining the solubility of this compound.
References
Technical Support Center: High-Yield Recovery of Aconitic Acid from Molasses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on high-yield recovery methods for aconitic acid from molasses. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate successful laboratory work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the recovery of aconitic acid from molasses, offering potential causes and solutions in a user-friendly question-and-answer format.
Solvent Extraction
Q1: Why is my aconitic acid yield lower than expected after solvent extraction?
A1: Several factors can contribute to low yields in solvent extraction. Consider the following:
-
Incorrect pH: The pH of the molasses solution is critical. For efficient extraction of free aconitic acid, the pH should be acidic, typically around 2.0.[1] If the pH is too high, the aconitic acid will remain in its salt form and will not partition into the organic solvent.
-
Inadequate Solvent-to-Molasses Ratio: A low solvent-to-molasses ratio can result in incomplete extraction. A common starting point is a 3:1 ratio of solvent to diluted molasses.[1]
-
Insufficient Extraction Time or Temperature: The extraction process is time and temperature-dependent. Longer extraction times and slightly elevated temperatures (e.g., 40°C) can improve yields.[1] However, excessively high temperatures can lead to degradation of the product.
-
Poor Phase Separation: Incomplete separation of the organic and aqueous phases will lead to loss of product. Ensure adequate centrifugation or settling time to achieve a clean separation.
-
Solvent Choice: While ethyl acetate (B1210297) is selective, other solvents like butanol may offer higher yields, albeit potentially with lower purity.[2][3] The choice of solvent should be aligned with the desired outcome of the experiment.
Q2: The purity of my recovered aconitic acid is low. What are the likely contaminants and how can I remove them?
A2: Molasses is a complex mixture, and co-extraction of other organic acids and color bodies is a common issue.
-
Common Contaminants: Other organic acids present in molasses, such as malic, oxalic, and citric acids, can be co-extracted.[1] Pigments and other coloring materials are also frequent impurities.
-
Purification Strategies:
-
Recrystallization: Dissolving the crude aconitic acid in a suitable solvent (e.g., acetic acid) and allowing it to crystallize can significantly improve purity.[1]
-
Activated Carbon Treatment: Using activated carbon can effectively decolorize the crystallized aconitic acid.[1]
-
Washing: Washing the organic phase with a small amount of water may help remove some water-soluble impurities, but be mindful of potential product loss.
-
Precipitation
Q3: I am not getting a good precipitate of calcium aconitate. What could be the problem?
A3: Successful precipitation of calcium aconitate depends on precise control of reaction conditions.
-
Incorrect pH: The pH for precipitation is crucial. A pH of around 7 is generally optimal for the formation of tricalcium aconitate.[4]
-
Insufficient Calcium Chloride: An excess of calcium chloride is typically required to drive the precipitation to completion. A 10% excess is a common recommendation.[4]
-
Temperature: The precipitation is often carried out at an elevated temperature, around 90°C, to facilitate the reaction.[4]
-
Incomplete Liberation of Aconitic Acid: If the aconitic acid is not fully liberated from its salts in the molasses prior to precipitation, the yield will be low.
Q4: The precipitated calcium aconitate is difficult to filter and handle. How can I improve this?
A4: The physical properties of the precipitate can be influenced by the precipitation conditions.
-
Crystal Size: Allowing the precipitate to digest (age) in the mother liquor at an elevated temperature for a period can promote the growth of larger, more easily filterable crystals.
-
Washing: Thorough washing of the precipitate is necessary to remove entrained impurities from the molasses.
Ion Exchange Chromatography
Q5: The aconitic acid is not binding efficiently to the anion exchange resin. What is the likely cause?
A5: Poor binding in ion exchange chromatography is often related to the feed solution or the resin itself.
-
Incorrect pH of the Feed: The molasses solution should be at a suitable pH to ensure the aconitic acid is in its anionic form. However, a very high pH can lead to competition from other anions.
-
Resin Fouling: Molasses contains various components that can foul the ion exchange resin, blocking active sites.[5] Pre-treatment of the molasses, such as centrifugation to remove suspended solids, is important.[6]
-
Competition from Other Anions: Other anions in the molasses (e.g., sulfates, chlorides, phosphates) will compete with aconitate for binding sites on the resin.[7] This can reduce the capacity of the resin for aconitic acid.
-
Inadequate Resin Regeneration: If the resin is not properly regenerated after a previous run, its capacity will be diminished.
Q6: I am experiencing low recovery of aconitic acid during elution from the ion exchange column. How can I improve this?
A6: Elution efficiency depends on the choice of eluent and the elution conditions.
-
Inappropriate Eluent: A mineral acid, such as sulfuric acid or hydrochloric acid, is typically used to elute the aconitic acid.[7] The concentration of the acid needs to be optimized to ensure complete elution without damaging the resin.
-
Flow Rate: A slow flow rate during elution allows for sufficient time for the exchange of ions to occur, leading to better recovery.
-
Fraction Collection: Aconitic acid will elute in specific fractions. It is important to monitor the eluate (e.g., by pH or HPLC) to identify and collect the fractions containing the product.
Data Presentation
The following tables summarize quantitative data from various studies on the recovery of aconitic acid from molasses, providing a basis for comparing the effectiveness of different methods.
| Method | Solvent/Reagent | Yield (%) | Purity (%) | Key Parameters | Reference |
| Solvent Extraction | Ethyl Acetate | 34 - 69 | up to 99.9 | pH ~2, Temp: 30-40°C, Time: 1-6h | [1][4] |
| Butanol | Higher yield than Ethyl Acetate | Lower purity than Ethyl Acetate | pH ~2 | [2][3] | |
| Precipitation | Calcium Chloride | up to 92 | Not specified | pH ~7, Temp: 90°C, 10% excess CaCl₂ | [4] |
| Ion Exchange | Anion Exchange Resin | Not specified | up to 39 (in purified extract) | pH 4.5 | [2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments discussed.
Protocol 1: Solvent Extraction of Aconitic Acid using Ethyl Acetate
1. Preparation of Molasses:
-
Dilute high-Brix molasses to approximately 40°Brix with deionized water.
-
Acidify the diluted molasses to a pH of 2.0 using concentrated sulfuric acid. Stir continuously during acidification.[1]
2. Extraction:
-
Transfer the acidified molasses to a separation funnel or a suitable extraction vessel.
-
Add ethyl acetate at a solvent-to-molasses ratio of 3:1 (v/v).[1]
-
Shake the mixture vigorously for a predetermined time (e.g., 1-6 hours) at a controlled temperature (e.g., 30-40°C).[1]
3. Phase Separation:
-
Allow the mixture to stand until two distinct phases are formed.
-
Alternatively, centrifuge the mixture to achieve a clean separation of the aqueous (molasses) and organic (ethyl acetate) layers.[1]
4. Recovery of Aconitic Acid:
-
Carefully collect the upper organic layer containing the dissolved aconitic acid.
-
Evaporate the ethyl acetate using a rotary evaporator to obtain the crude aconitic acid.
5. Purification:
-
Dissolve the crude product in a minimal amount of warm acetic acid.
-
Allow the solution to cool slowly to facilitate crystallization.
-
Collect the aconitic acid crystals by filtration.
-
For further purification, the crystals can be redissolved and treated with activated carbon to remove color impurities, followed by another recrystallization.[1]
Protocol 2: Precipitation of Aconitic Acid as Calcium Aconitate
1. Preparation of Molasses:
-
Dilute the molasses with water.
-
Adjust the pH of the diluted molasses to 7.0 using a suitable base (e.g., calcium hydroxide).
2. Precipitation:
-
Heat the pH-adjusted molasses solution to 90°C.
-
Slowly add a 10% excess of calcium chloride solution while stirring continuously. A precipitate of tricalcium aconitate will form.[4]
3. Recovery and Washing:
-
Allow the precipitate to settle.
-
Separate the precipitate from the supernatant by centrifugation or filtration.
-
Wash the precipitate thoroughly with hot water to remove soluble impurities.
4. Liberation of Free Aconitic Acid:
-
Suspend the washed calcium aconitate precipitate in water.
-
Acidify the suspension with a mineral acid (e.g., sulfuric acid) to a low pH to liberate the free aconitic acid. Calcium sulfate (B86663) will precipitate if sulfuric acid is used.
-
Filter to remove the calcium salt precipitate.
-
The filtrate containing the free aconitic acid can then be concentrated and crystallized.
Protocol 3: Purification of Aconitic Acid using Ion Exchange Chromatography
1. Resin Preparation:
-
Pack a chromatography column with a suitable weak base anion exchange resin.
-
Wash the resin thoroughly with deionized water.
-
Equilibrate the resin by passing a buffer solution at the desired pH (e.g., 4.5) through the column until the pH of the eluate is stable.[2]
2. Loading:
-
Centrifuge the diluted molasses to remove any suspended solids.
-
Adjust the pH of the clarified molasses to the equilibration pH.
-
Load the prepared molasses solution onto the column at a controlled flow rate.
3. Washing:
-
After loading, wash the column with the equilibration buffer to remove unbound sugars and other impurities.
4. Elution:
-
Elute the bound aconitic acid from the resin using a solution of a weak mineral acid, such as sulfuric acid.[2]
-
Collect fractions of the eluate.
5. Analysis and Recovery:
-
Analyze the collected fractions for the presence of aconitic acid using a suitable method (e.g., HPLC).
-
Pool the fractions containing the aconitic acid.
-
The aconitic acid can then be recovered from the eluate by crystallization or other suitable methods.
Mandatory Visualization
The following diagrams illustrate the workflows for the described aconitic acid recovery methods.
References
- 1. lsuagcenter.com [lsuagcenter.com]
- 2. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications [mdpi.com]
- 3. Aconitic Acid Recovery from Renewable Feedstock and Review of Chemical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 6. US2712552A - Method for extracting aconitic acid from sugarcane and sorgo juices, sirups, and molasses - Google Patents [patents.google.com]
- 7. US2640849A - Recovery of aconitic acid from molasses - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of cis- and trans-Aconitic Acid
Aconitic acid, a tricarboxylic acid with two geometric isomers, cis-aconitic acid and trans-aconitic acid, plays divergent and significant roles in biological systems. While cis-aconitic acid is a crucial intermediate in the central metabolic pathway known as the tricarboxylic acid (TCA) cycle, its isomer, trans-aconitic acid, exhibits a broader range of biological activities, including enzyme inhibition and antimicrobial properties. This guide provides a detailed comparison of the biological activities of these two isomers, supported by experimental data, to assist researchers, scientists, and drug development professionals in understanding their distinct functions.
Core Biological Functions: A Tale of Two Isomers
cis-Aconitic acid is endogenously produced in the mitochondria of aerobic organisms as an intermediate in the TCA cycle.[1] The enzyme aconitase catalyzes the stereospecific isomerization of citrate (B86180) to isocitrate via the formation of cis-aconitate.[2] This transient intermediate typically remains bound to the enzyme to be rapidly converted to isocitrate, ensuring the seamless progression of the TCA cycle for energy production.[2]
In contrast, trans-aconitic acid is the more stable of the two isomers and is found in various plants, including sugarcane and maize.[3][4] It is not an intermediate in the TCA cycle but can influence this central metabolic pathway through its inhibitory action on aconitase. Beyond its role as an enzyme inhibitor, trans-aconitic acid has been shown to possess a variety of other biological activities.
Comparative Biological Activities
The distinct structural conformations of cis- and trans-aconitic acid give rise to their different biological activities. A summary of these activities with available quantitative data is presented below.
Table 1: Comparative Biological Activities of cis- and trans-Aconitic Acid
| Biological Activity | cis-Aconitic Acid | trans-Aconitic Acid | Key Findings |
| Role in TCA Cycle | Intermediate (Substrate for Aconitase) | Competitive Inhibitor of Aconitase | cis-Aconitic acid is essential for the cycle, while trans-aconitic acid can impede it. |
| Anti-leishmanial Activity | Reverses the inhibitory effect of the trans-isomer | Inhibits the replication of Leishmania donovani promastigotes. | The two isomers exhibit opposing effects on Leishmania replication. |
| Nematicidal Activity | Low to negligible | Significantly higher activity | trans-Aconitic acid is a potent nematicide against Meloidogyne incognita. |
| Anti-inflammatory Activity | Data not available | Inhibits TNF-α release from monocytes. | trans-Aconitic acid shows promise as an anti-inflammatory agent. |
| Antioxidant Activity | Data not available | Very low activity (IC50 = 70 mM by DPPH assay) | trans-Aconitic acid is not a significant antioxidant. |
In-depth Analysis of Key Biological Activities
Aconitase Inhibition
Anti-leishmanial Activity
A study on the protozoan parasite Leishmania donovani revealed a striking divergence in the activities of the two isomers. Treatment with 20 mM trans-aconitic acid significantly hindered the replication of the promastigote form of the parasite. Remarkably, the addition of 20 mM cis-aconitic acid reversed this inhibitory effect, suggesting that the two isomers have antagonistic actions in this biological context. This finding highlights the potential of trans-aconitic acid as a lead compound for the development of anti-leishmanial drugs.
Nematicidal Activity
trans-Aconitic acid has demonstrated significant potential as a nematicide. In a survival bioassay with the root-knot nematode Meloidogyne incognita, trans-aconitic acid showed significantly higher nematocidal activity compared to cis-aconitic acid after 72 hours. This suggests that trans-aconitic acid could be a valuable tool in agriculture for controlling plant-parasitic nematodes.
Anti-inflammatory Activity
Research has indicated that trans-aconitic acid possesses anti-inflammatory properties. It has been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) from lipopolysaccharide (LPS)-stimulated human monocyte cells. Further studies have explored the esterification of trans-aconitic acid to enhance its lipophilicity and, consequently, its anti-inflammatory potency. To date, there is no available data on the anti-inflammatory effects of cis-aconitic acid.
Antioxidant Activity
The antioxidant potential of trans-aconitic acid has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results indicated a very low antioxidant activity, with a half-maximal inhibitory concentration (IC50) of 70 mM. This suggests that neither isomer is likely to be a potent antioxidant.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches used to characterize these biological activities, the following diagrams illustrate key signaling pathways and experimental workflows.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Aconitase Activity Assay (Inhibition Study)
This protocol is adapted from standard enzymatic assays to determine the inhibitory effect of trans-aconitic acid on aconitase.
-
Enzyme Preparation: Purified aconitase from a commercial source (e.g., porcine heart) is used. The enzyme is activated according to the manufacturer's instructions, typically involving incubation with a reducing agent and ferrous ions.
-
Reaction Mixture: The assay is performed in a temperature-controlled spectrophotometer. The reaction mixture contains a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), the substrate citrate, and the coupling enzyme isocitrate dehydrogenase.
-
Inhibitor Addition: Various concentrations of trans-aconitic acid are added to the reaction mixture and pre-incubated with aconitase for a defined period. A control reaction without the inhibitor is also prepared.
-
Reaction Initiation and Measurement: The reaction is initiated by the addition of NADP+. The conversion of citrate to isocitrate by aconitase is coupled to the reduction of NADP+ to NADPH by isocitrate dehydrogenase. The rate of NADPH formation is monitored by measuring the increase in absorbance at 340 nm.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The type of inhibition (e.g., competitive) and the inhibition constant (Ki) can be determined by plotting the data using methods such as the Lineweaver-Burk or Dixon plots.
Nematicidal Activity Bioassay
This protocol describes a method to compare the nematicidal activity of cis- and trans-aconitic acid against the root-knot nematode Meloidogyne incognita.
-
Nematode Culture: M. incognita is cultured on a suitable host plant (e.g., tomato) in a greenhouse to obtain a sufficient number of second-stage juveniles (J2).
-
Preparation of Test Solutions: Stock solutions of cis- and trans-aconitic acid are prepared in a suitable solvent (e.g., water). A series of dilutions are made to obtain the desired test concentrations. A solvent-only control is also prepared.
-
Exposure of Nematodes: A suspension of a known number of M. incognita J2s (e.g., 100 J2s per well) is placed in 96-well microtiter plates. The test solutions of cis- and trans-aconitic acid are added to the wells.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24, 48, and 72 hours).
-
Mortality Assessment: After the incubation period, the number of dead nematodes in each well is counted under a microscope. Nematodes are considered dead if they are immobile and do not respond to probing with a fine needle.
-
Data Analysis: The percentage of mortality is calculated for each concentration and isomer. The data can be used to determine the lethal concentration 50 (LC50) value for each compound, which represents the concentration required to kill 50% of the nematode population.
Conclusion
The biological activities of cis- and trans-aconitic acid are distinct and isomer-specific. cis-Aconitic acid's role is firmly established as a transient intermediate within the fundamental metabolic pathway of the TCA cycle. In contrast, trans-aconitic acid emerges as a biologically versatile molecule with a range of activities that warrant further exploration for potential therapeutic and agricultural applications. Its ability to inhibit aconitase, along with its demonstrated anti-leishmanial and nematicidal properties, makes it a compound of significant interest. The opposing effects of the two isomers in the context of Leishmania replication underscore the critical importance of stereochemistry in biological systems. This comparative guide provides a foundation for researchers to delve deeper into the nuanced roles of these two closely related molecules.
References
(Z)-Aconitic Acid: A Potential Yet Unvalidated Biomarker for Metabolic Diseases
For researchers, scientists, and drug development professionals, the quest for sensitive and specific biomarkers for metabolic diseases is a continuous endeavor. (Z)-Aconitic acid, an intermediate of the Krebs cycle, has emerged as a potential candidate, but a comprehensive evaluation of its diagnostic and prognostic utility compared to established markers is still lacking. This guide provides an objective comparison of this compound with alternative biomarkers for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), supported by available experimental data and detailed methodologies.
This compound, also known as cis-aconitate, is a key component of the tricarboxylic acid (TCA) cycle, a central pathway in cellular energy metabolism.[1] Alterations in the levels of TCA cycle intermediates have been linked to various metabolic disorders, suggesting their potential as biomarkers.[1] Research has indicated a possible association between the accumulation of cis-aconitic acid and metabolic diseases, including mitochondrial disorders and diabetes.[1] However, robust clinical validation and direct comparison with current diagnostic standards are necessary to ascertain its role in a clinical setting.
Comparison with Alternative Biomarkers
Currently, the diagnosis and management of metabolic diseases rely on a panel of established biomarkers. For type 2 diabetes, fasting plasma glucose (FPG) and hemoglobin A1c (HbA1c) are the cornerstones of diagnosis.[2][3] In the context of NAFLD, liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are routinely used, although they have limitations in terms of specificity and sensitivity.
A systematic review and network meta-analysis of diagnostic tests for diabetes revealed the following performance characteristics for traditional markers:
| Biomarker | Sensitivity (95% CrI) | Specificity (95% CrI) | Positive Likelihood Ratio (95% CrI) |
| Fasting Plasma Glucose (FPG) ≥ 126 mg/dl | 0.49 (0.43, 0.55) | 0.98 (0.97, 0.98) | 21.94 (15.04, 31.88) |
| Hemoglobin A1c (HbA1c) ≥ 6.5% | 0.51 (0.43, 0.58) | 0.96 (0.94, 0.97) | 13.36 (8.91, 20.72) |
| HbA1c ≥ 6.5% or FPG ≥ 126 mg/dl | 0.64 (0.51, 0.75) | 0.95 (0.88, 0.98) | 11.78 (5.48, 26.56) |
| Data from a systematic review and network meta-analysis comparing diagnostic tests for diabetes. |
While these traditional markers are widely used, they have recognized limitations. For instance, HbA1c can be influenced by conditions affecting red blood cell turnover, and liver enzymes can be elevated due to non-hepatic causes. This has prompted the search for novel biomarkers with improved diagnostic accuracy.
Metabolomics studies have identified panels of urinary biomarkers that can distinguish between different stages of NAFLD, such as simple steatosis and non-alcoholic steatohepatitis (NASH). One such study identified 31 different urinary metabolites, primarily nucleic acids and amino acids, that were altered between NAFLD and NASH patients. Another study on NAFLD patients identified 19 serum metabolomic biomarkers, including increased levels of succinic acid and isocitric acid, and decreased levels of glutamine and glycine (B1666218) compared to healthy controls.
However, to date, there is a lack of published studies that directly compare the sensitivity, specificity, and overall diagnostic accuracy of this compound with these established and emerging biomarkers in large patient cohorts. Without such head-to-head comparisons, the true clinical value of this compound as a standalone or supplementary biomarker remains to be validated.
Signaling Pathways and Experimental Workflows
The potential of this compound as a biomarker stems from its integral role in the Krebs cycle, a critical hub for cellular metabolism. Dysregulation of this cycle can impact various signaling pathways implicated in metabolic diseases.
References
- 1. Cis-Aconitic Acid Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Comparison of diagnostic accuracy for diabetes diagnosis: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparison of diagnostic accuracy for diabetes diagnosis: A systematic review and network meta-analysis [frontiersin.org]
A Comparative Metabolomics Study of Aconitic Acid Isomers in Cells
A Guide for Researchers, Scientists, and Drug Development Professionals
Aconitic acid, a tricarboxylic acid, exists as two distinct isomers, cis-aconitate and trans-aconitate, which play divergent roles in cellular metabolism and signaling. Understanding the differential effects of these isomers is crucial for elucidating their functions in health and disease. This guide provides a comparative overview of cis- and trans-aconitate, supported by experimental data and detailed methodologies for their study.
Isomer Overview and Biological Significance
cis-Aconitate is a well-established intermediate in the tricarboxylic acid (TCA) cycle, a central metabolic pathway for cellular energy production.[1][2] It is formed from the dehydration of citrate (B86180) by the enzyme aconitase and is subsequently converted to isocitrate by the same enzyme.[1][2] In contrast, trans-aconitate is the more stable isomer and is found as the predominant form in various plants. While not a direct intermediate in the TCA cycle, trans-aconitate is known to be a competitive inhibitor of aconitase, the enzyme responsible for the conversion of citrate to isocitrate via cis-aconitate. This inhibition can modulate the flux through the TCA cycle and has been implicated in various physiological and pathological processes. Furthermore, trans-aconitate has been reported to possess anti-inflammatory, antimicrobial, and nematicidal properties.
Quantitative Comparison of Aconitic Acid Isomers
Direct comparative quantitative data on the intracellular concentrations of cis- and trans-aconitate under various conditions are limited. However, studies have quantified the changes in cis-aconitate levels in response to cellular stress, providing insights into its metabolic regulation.
Table 1: Changes in Intracellular cis-Aconitate Levels Under Cellular Stress
| Cell Type | Experimental Condition | Analyte | Method | Fold Change/Observation | Reference |
| Goat Sertoli Cells | Heat Stress (43°C for 12h) | cis-Aconitate | Metabolic Flux Analysis with [U-13C6] glucose | Pronounced reduction in the mole percent enrichment of cis-aconitate. | |
| Kidney Epithelial Cells | Tricarboxylic Acid Cycle Inhibition (FH and SDH inhibitors) | cis-Aconitate | Liquid Chromatography-Mass Spectrometry (LC-MS) | Significant decrease in cis-aconitate levels. | |
| RAW264.7 Macrophages | LPS/IFN-γ treatment | cis-Aconitate | Ion pairing LC-MS/MS | Decrease of cis-aconitate. |
Experimental Protocols
Cell Culture and Metabolite Extraction
This protocol provides a general framework for the preparation of cell extracts for metabolomics analysis.
Materials:
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) in water (v/v), chilled to -80°C
-
Cell scrapers
-
Centrifuge
Procedure:
-
Cell Culture: Culture cells (e.g., HEK293, HeLa) in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
Metabolite Quenching and Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well of a 6-well plate (or 5 mL for a 10 cm dish).
-
Incubate the plates on a rocking platform at 4°C for 15 minutes.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Protein Precipitation: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the protein and cell debris.
-
Sample Collection: Transfer the supernatant containing the metabolites to a new tube. The samples can be stored at -80°C until analysis. For LC-MS analysis, it is recommended to dry the supernatant under a stream of nitrogen and reconstitute in the initial mobile phase.
LC-MS/MS Method for Aconitic Acid Isomer Analysis
This method is adapted from a validated protocol for the analysis of itaconate and cis-aconitate.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions:
-
Column: Hypercarb™ guard column or a suitable reversed-phase C18 column (e.g., Kinetex C18, 100 Å, 100 × 3 mm, 2.6 µm).
-
Mobile Phase A: 0.2% (v/v) formic acid in water.
-
Mobile Phase B: 0.2% (v/v) formic acid in methanol.
-
Ion Pairing Agent (optional, for improved peak shape): Tributylamine/formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0–6.0 min: 1% B
-
6.0–7.0 min: 1–90% B
-
7.0–8.0 min: 90% B
-
8.01–11.0 min: 1% B
-
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
cis-Aconitate/trans-Aconitate: Precursor ion m/z 173.0 -> Product ions (e.g., m/z 111.0, 87.0). The specific transitions should be optimized for the instrument used.
-
-
Data Analysis: Peak areas are integrated and quantified against a standard curve of authentic standards.
NMR Spectroscopy for Cellular Metabolomics
NMR provides a non-destructive and highly quantitative method for analyzing a wide range of metabolites.
Sample Preparation:
-
Follow the metabolite extraction protocol as described above.
-
Dry the methanolic extract under vacuum.
-
Reconstitute the dried extract in a deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS or TSP).
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).
-
Experiment: 1D 1H NMR with water suppression (e.g., NOESY presaturation or CPMG).
-
Data Processing: The acquired spectra are processed by Fourier transformation, phasing, and baseline correction.
Data Analysis:
-
Metabolites are identified based on their characteristic chemical shifts and coupling patterns by comparing with spectral databases (e.g., HMDB, BMRB) or authentic standards.
-
Quantification is performed by integrating the peak areas relative to the internal standard.
Visualizing Metabolic Pathways and Workflows
TCA Cycle and Aconitic Acid Isomers
Caption: The role of aconitic acid isomers in the TCA cycle.
Experimental Workflow for Comparative Metabolomics
Caption: A generalized workflow for a cell-based metabolomics study.
Downstream Effects of Aconitase Inhibition by trans-Aconitate
Caption: Consequences of aconitase inhibition by trans-aconitate.
Conclusion
The study of aconitic acid isomers presents a compelling area of research with implications for understanding fundamental cellular processes and developing novel therapeutic strategies. cis-Aconitate's role as a central metabolite is well-defined, while the regulatory and signaling functions of trans-aconitate are an emerging field of interest. The experimental approaches outlined in this guide provide a robust framework for researchers to investigate the distinct and comparative effects of these two isomers in various cellular contexts. Future studies focusing on the direct quantification of both isomers simultaneously and elucidating the downstream signaling pathways activated by trans-aconitate will be critical in advancing our knowledge of aconitic acid biology.
References
A Comparative Guide to the Metabolic Biosynthesis of (Z)-Aconitic Acid and Itaconic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic biosynthesis pathways of (Z)-aconitic acid and itaconic acid, two structurally related dicarboxylic acids with significant industrial and therapeutic potential. The following sections detail their respective biosynthetic routes, compare production performance based on published experimental data, and provide an overview of the analytical methods used for their quantification.
Introduction
This compound (cis-aconitate) is a key intermediate in the tricarboxylic acid (TCA) cycle, formed from the dehydration of citric acid.[1][2] While typically transient within the central metabolism, recent metabolic engineering efforts have enabled its accumulation as a primary fermentation product. Itaconic acid, a valuable platform chemical, is primarily biosynthesized from this compound through a decarboxylation reaction.[3][4] Understanding the nuances of their respective biosynthetic pathways is critical for optimizing microbial production strains and for exploring their distinct biological activities.
Metabolic Biosynthesis Pathways
The biosynthesis of both this compound and itaconic acid originates from the TCA cycle intermediate, citrate (B86180). The key divergence in their production lies in the presence or absence of a specific decarboxylating enzyme.
This compound Biosynthesis
The accumulation of this compound as an end-product is not a common natural metabolic process. However, it can be achieved through metabolic engineering. The pathway begins in the mitochondria where glucose-derived pyruvate (B1213749) is converted to acetyl-CoA and enters the TCA cycle. Citrate synthase catalyzes the condensation of acetyl-CoA and oxaloacetate to form citrate. Aconitase then facilitates the dehydration of citrate to yield this compound.[1]
To enable the accumulation of this compound, the downstream enzymatic step is blocked. Specifically, in organisms that naturally produce itaconic acid, such as Aspergillus terreus, the gene encoding cis-aconitate decarboxylase (cadA) can be deleted. This modification prevents the conversion of this compound to itaconic acid, leading to its accumulation and subsequent transport out of the cell.
Itaconic Acid Biosynthesis
There are two primary microbial pathways for itaconic acid biosynthesis, both originating from this compound.
1. The Aspergillus terreus Pathway: This is the most well-characterized and industrially utilized pathway. It follows the initial steps of the TCA cycle to produce this compound in the mitochondria. This intermediate is then transported to the cytosol by a mitochondrial tricarboxylate transporter. In the cytosol, the key enzyme, cis-aconitate decarboxylase (CadA), catalyzes the decarboxylation of this compound to form itaconic acid.
2. The Ustilago maydis Pathway: This alternative pathway also begins with the formation of this compound in the mitochondria. However, in U. maydis, this compound is first isomerized to trans-aconitic acid by the enzyme aconitate-Δ-isomerase (Adi1). Subsequently, trans-aconitate decarboxylase (Tad1) catalyzes the decarboxylation of trans-aconitic acid to produce itaconic acid.
Comparative Performance Data
Direct comparative studies on the production of this compound and itaconic acid under identical conditions are limited. However, by compiling data from various studies employing metabolically engineered microbial strains, a performance comparison can be made. The following tables summarize reported production titers and yields.
Table 1: Microbial Production of this compound and Itaconic Acid
| Product | Microorganism | Genetic Modification / Strain | Titer (g/L) | Reference |
| trans-Aconitic Acid | Aspergillus terreus | cadA gene deletion | 60 | |
| Itaconic Acid | Aspergillus terreus | Wild-type | 47 | |
| Itaconic Acid | Ustilago maydis | Engineered | >80 | |
| Itaconic Acid | Yarrowia lipolytica | Engineered | 22.03 | |
| Itaconic Acid | Saccharomyces cerevisiae | Engineered | 0.409 |
Experimental Protocols
Accurate quantification of this compound and itaconic acid in fermentation broths is crucial for process optimization and metabolic studies. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed analytical techniques.
General Experimental Workflow
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the quantification of organic acids.
-
Sample Preparation:
-
Centrifuge the fermentation broth to pellet the microbial cells.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
The filtered supernatant can be directly injected or diluted with the mobile phase as needed.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column or a specialized organic acid analysis column (e.g., Aminex HPX-87H) is typically used.
-
Mobile Phase: An acidic aqueous solution, such as dilute sulfuric acid or phosphoric acid, is commonly used to ensure the analytes are in their protonated form for better retention on a reverse-phase column.
-
Detection: UV detection at a wavelength of 210 nm is standard for these compounds.
-
Quantification: External standard calibration curves are used for quantification.
-
Table 2: Example HPLC Method Parameters
| Parameter | Condition |
| Column | Aminex HPX-87H (300 mm x 7.8 mm) |
| Mobile Phase | 4 mmol/L Sulfuric Acid |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 30°C |
| Detector | Refractive Index or UV (210 nm) |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, but requires derivatization to make the non-volatile organic acids amenable to gas chromatography.
-
Sample Preparation and Derivatization:
-
Follow the same initial steps of centrifugation and filtration as for HPLC.
-
The sample is lyophilized or evaporated to dryness.
-
A two-step derivatization process is common:
-
Methoximation: The dried sample is treated with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups and prevent the formation of multiple derivatives.
-
Silylation: A silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is added to replace active hydrogens on carboxyl and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility.
-
-
-
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms, is typically used.
-
Carrier Gas: Helium is the standard carrier gas.
-
Temperature Program: A temperature gradient is used to separate the derivatized analytes.
-
Ionization: Electron impact (EI) ionization is commonly used.
-
Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.
-
Table 3: Example GC-MS Method Parameters
| Parameter | Condition |
| Derivatization | Methoximation followed by TMS silylation |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Temperature Program | e.g., 70°C for 2 min, then ramp to 320°C |
| Ionization | Electron Impact (70 eV) |
| Mass Analyzer | Quadrupole or Time-of-Flight |
Conclusion
The biosynthesis of this compound and itaconic acid are closely linked, with the latter being a direct downstream product of the former. While itaconic acid production is a naturally occurring process in several microorganisms, the accumulation of this compound is primarily achieved through targeted metabolic engineering by blocking its conversion to itaconic acid. The choice of production host and the specific metabolic engineering strategies employed significantly impact the final titers of these valuable organic acids. The analytical methods of HPLC and GC-MS provide reliable and accurate means for their quantification, which is essential for ongoing research and development in this field.
References
- 1. Quantitative Analysis of Amino and Organic Acids by Methyl Chloroformate Derivatization and GC-MS/MS Analysis | Springer Nature Experiments [experiments.springernature.com]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. youtube.com [youtube.com]
A Comparative Guide to Aconitase Inhibitors in Tricarboxylic Acid (TCA) Cycle Research
For Researchers, Scientists, and Drug Development Professionals
The enzyme aconitase is a critical component of the tricarboxylic acid (TCA) cycle, catalyzing the stereospecific isomerization of citrate (B86180) to isocitrate. Its central role in cellular metabolism makes it a key target for researchers studying metabolic pathways and developing novel therapeutics. This guide provides an objective comparison of the efficacy of various aconitase inhibitors, supported by experimental data, to aid in the selection of appropriate tools for TCA cycle research.
Quantitative Comparison of Aconitase Inhibitors
The following table summarizes the inhibitory potency of several common aconitase inhibitors. It is important to note that the values are sourced from various studies and may not be directly comparable due to differing experimental conditions.
| Inhibitor | Type of Inhibition | Organism/Tissue Source | Inhibitory Constant (Ki) / IC50 | Reference |
| Fluorocitrate | Partially Competitive | Rat Liver Mitochondria | Ki = 3.4 x 10⁻⁸ M (with citrate as substrate) | [1] |
| Partially Non-Competitive | Rat Liver Mitochondria | Ki = 3.0 x 10⁻⁸ M (with cis-aconitate as substrate) | [1] | |
| Competitive | Rat Liver Mitochondria (extracted) | IC50 = 0.3 mM | [2] | |
| Oxalomalate | Competitive | Rat Liver Mitochondria | Ki = 1.0 x 10⁻⁶ M | [3][4] |
| Competitive | Rat Liver Cytoplasm | Ki = 2.5 x 10⁻⁶ M | ||
| Alloxan (B1665706) | Competitive | Mouse Liver / Porcine Heart | IC50 ≈ 1.0 x 10⁻⁶ M | |
| Competitive | Purified Porcine Heart | Ki = 0.22 µM (with citrate) | ||
| Competitive | Purified Porcine Heart | Ki = 4.0 µM (with cis-aconitate) | ||
| Competitive | Purified Porcine Heart | Ki = 0.62 µM (with isocitrate) | ||
| Zinc | - | Rat Ventral Prostate Mitochondria | Complete inhibition at 1.0 mM |
In-Depth Look at Key Aconitase Inhibitors
Fluorocitrate: Formed from fluoroacetate, fluorocitrate is a potent, mechanism-based inhibitor of aconitase. It acts as a "suicide" substrate, where the enzyme converts it into a tightly binding inhibitor. The inhibitory isomer is the (-)-erythro diastereomer of 2-fluorocitrate.
Oxalomalate: This competitive inhibitor is formed from the condensation of glyoxylate (B1226380) and oxaloacetate. Studies have shown that the mitochondrial aconitase is more sensitive to oxalomalate than the cytoplasmic isoform.
Alloxan: Known for its diabetogenic effects, alloxan also acts as a potent inhibitor of aconitase. Its high sensitivity suggests a potential role in its toxic effects.
Other Inhibitors:
-
Fumarate (B1241708): In the context of fumarate hydratase deficiency, fumarate can accumulate and cause succination of cysteine residues in aconitase, leading to its inhibition.
-
Nitric Oxide (NO) Donors: Compounds like NOC-9 and SIN-1 can release NO, which has been shown to inhibit aconitase activity.
Signaling Pathways and Experimental Workflows
Caption: Inhibition of Aconitase in the TCA Cycle.
Experimental Protocols
Aconitase Activity Assay
This protocol provides a method for measuring aconitase activity in cell lysates or tissue homogenates. The principle of the assay is a coupled enzyme reaction where aconitase converts citrate to isocitrate. The subsequent dehydrogenation of isocitrate by isocitrate dehydrogenase is coupled to the reduction of NADP+ to NADPH, which can be measured by the increase in absorbance at 340 nm.
Materials:
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Substrate Solution (Citrate or Isocitrate)
-
NADP+ Solution
-
Isocitrate Dehydrogenase (IDH)
-
Cell or tissue homogenate
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplate
Procedure:
-
Sample Preparation:
-
Tissue Homogenate: Homogenize minced tissue in 5-10 volumes of cold Assay Buffer. Centrifuge at 800 x g for 10 minutes at 4°C. The supernatant can be used directly.
-
Cell Lysate: Wash cells with cold PBS, then lyse the cells in cold Assay Buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
-
Reaction Mixture Preparation: Prepare a master mix containing Assay Buffer, NADP+, and Isocitrate Dehydrogenase.
-
Assay Protocol:
-
Add a specific volume of the sample (cell lysate or tissue homogenate) to the wells of the 96-well plate.
-
Add the reaction mixture to each well.
-
Initiate the reaction by adding the substrate solution (citrate).
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes) at a constant temperature.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA340/min).
-
The aconitase activity is proportional to the rate of NADPH generation. Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min/mg of protein).
-
Conclusion
The choice of an aconitase inhibitor for TCA cycle research depends on the specific experimental goals. Fluorocitrate is a highly potent, irreversible inhibitor suitable for studies requiring a strong and sustained blockade of aconitase. Oxalomalate and alloxan are effective competitive inhibitors that can be used to study the reversible inhibition of the enzyme. It is crucial for researchers to consider the inhibitor's potency, mechanism of action, and the specific experimental context when designing their studies. The provided protocols and comparative data serve as a valuable resource for making informed decisions in the investigation of TCA cycle dynamics.
References
- 1. Fluorocitrate inhibition of aconitate hydratase and the tricarboxylate carrier of rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition by oxalomalate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Metabolic Effects of (Z)-Aconitic Acid: A Comparative Guide for Normal vs. Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized differential effects of (Z)-Aconitic acid on the metabolism of normal versus cancer cells. The information is based on the established metabolic reprogramming that occurs in cancer and the known role of aconitase, the target of aconitic acid isomers, in cellular metabolism. This document is intended to serve as a resource for generating experimental hypotheses and designing studies to investigate this compound as a potential therapeutic agent.
Introduction to Metabolic Reprogramming in Cancer
Normal differentiated cells primarily rely on mitochondrial oxidative phosphorylation (OXPHOS) to generate ATP, a highly efficient process. In contrast, many cancer cells undergo a metabolic shift known as the Warburg effect, characterized by a high rate of glycolysis even in the presence of ample oxygen.[1] This metabolic reprogramming is believed to provide cancer cells with a growth advantage by supplying building blocks for anabolic processes and supporting survival in hypoxic tumor microenvironments.[2] Key metabolic differences are also observed in the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[3][4]
This compound, also known as cis-aconitic acid, is an intermediate in the TCA cycle, formed from citrate (B86180) by the enzyme aconitase.[5] Its isomer, trans-aconitic acid, is a known inhibitor of aconitase. Aconitase (ACO2 in mitochondria) catalyzes the reversible isomerization of citrate to isocitrate via cis-aconitate. The expression and activity of aconitase have been reported to be altered in various cancers, with some studies showing decreased levels in gastric and colorectal cancers, which is associated with a poor prognosis, while others report increased expression in prostate cancer. This variable expression suggests that the impact of inhibiting aconitase could be tumor-type specific.
This guide explores the potential differential effects of this compound on normal and cancer cell metabolism based on these fundamental differences.
Data Presentation: Hypothesized Differential Effects of this compound
The following tables summarize the hypothesized differential effects of this compound on key metabolic pathways in normal versus cancer cells. These are theoretical comparisons and require experimental validation.
Table 1: Comparison of Metabolic Phenotypes
| Metabolic Parameter | Normal Cells | Cancer Cells (Glycolytic Phenotype) |
| Primary Energy Source | Oxidative Phosphorylation | Aerobic Glycolysis (Warburg Effect) |
| Glycolysis Rate | Low to moderate | High |
| TCA Cycle Activity | High (for ATP production) | Variable (often for biosynthesis) |
| Fatty Acid Metabolism | Primarily uptake of exogenous fatty acids | Increased de novo fatty acid synthesis |
| Aconitase (ACO2) Reliance | High (for efficient TCA cycle function) | Variable, potentially lower in some cancers |
Table 2: Hypothesized Effects of this compound (as an Aconitase Inhibitor)
| Metabolic Pathway | Effect on Normal Cells | Effect on Cancer Cells (Glycolytic Phenotype) | Rationale |
| TCA Cycle Flux | Significant Inhibition | Moderate to Low Inhibition | Normal cells are highly dependent on the TCA cycle for energy. Glycolytic cancer cells have a less dominant TCA cycle for ATP production. |
| Glycolysis Rate | Potential compensatory increase | Minimal direct effect, possible indirect modulation | Cells may upregulate glycolysis to compensate for reduced OXPHOS. Cancer cells already operate at a high glycolytic rate. |
| ATP Production | Significant Decrease | Moderate Decrease | Inhibition of the TCA cycle will severely impact ATP production from OXPHOS in normal cells. Cancer cells generate a larger portion of their ATP from glycolysis. |
| Biosynthesis | Inhibition of citrate-downstream pathways | Inhibition of citrate-downstream pathways | Aconitase inhibition will lead to citrate accumulation and a block in the production of downstream intermediates used for biosynthesis in both cell types. |
| Cell Viability | High cytotoxicity expected | Variable cytotoxicity, potentially lower | The severe energy deficit in normal cells is likely to induce cell death. The effect on cancer cells may depend on their reliance on the TCA cycle for biosynthesis and their metabolic plasticity. |
Mandatory Visualization
The following diagrams illustrate key metabolic pathways and the hypothesized point of intervention by this compound.
Caption: Metabolic flux in a normal cell with high reliance on the TCA cycle.
Caption: Metabolic flux in a cancer cell exhibiting the Warburg effect.
Caption: Experimental workflow for comparing metabolic effects.
Experimental Protocols
The following are detailed methodologies for key experiments to test the hypothesized differential effects of this compound.
Glycolysis Rate Assay using Extracellular Flux Analysis
This protocol measures the extracellular acidification rate (ECAR), an indicator of glycolysis.
-
Materials:
-
Seahorse XF Analyzer (e.g., XF96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
XF Calibrant solution
-
Assay Medium: XF Base Medium supplemented with 2 mM L-glutamine, pH adjusted to 7.4.
-
Glucose (10 mM)
-
Oligomycin (B223565) (1 µM)
-
2-Deoxyglucose (2-DG) (50 mM)
-
This compound stock solution
-
-
Procedure:
-
Cell Seeding: Seed normal and cancer cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Cell Treatment: On the day of the assay, replace the growth medium with pre-warmed assay medium containing the desired concentrations of this compound or vehicle control. Incubate at 37°C in a non-CO2 incubator for the desired treatment time.
-
Assay Execution:
-
Load the hydrated sensor cartridge with glucose, oligomycin, and 2-DG in the appropriate injection ports.
-
Place the cell plate in the Seahorse XF Analyzer.
-
The instrument will measure the basal ECAR and then sequentially inject the compounds to determine key glycolytic parameters:
-
Glycolysis: After glucose injection.
-
Glycolytic Capacity: After oligomycin injection (inhibits mitochondrial ATP synthesis, forcing cells to rely on glycolysis).
-
Glycolytic Reserve: The difference between glycolytic capacity and glycolysis.
-
Non-glycolytic acidification: After 2-DG injection.
-
-
-
Data Analysis: Normalize ECAR data to cell number or protein concentration. Compare the glycolytic parameters between untreated and this compound-treated normal and cancer cells.
-
TCA Cycle Flux Analysis using Stable Isotope Tracers
This protocol uses 13C-labeled glucose to trace the flow of carbon through the TCA cycle.
-
Materials:
-
[U-13C6]-glucose
-
Cell culture medium lacking glucose
-
This compound stock solution
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Metabolite extraction buffers (e.g., 80% methanol)
-
-
Procedure:
-
Cell Culture and Treatment: Culture normal and cancer cells to the desired confluency. Treat the cells with this compound or vehicle control for the desired time.
-
Isotope Labeling: Replace the culture medium with glucose-free medium containing [U-13C6]-glucose and the respective treatments. Incubate for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline.
-
Add ice-cold 80% methanol (B129727) to the cells and scrape them.
-
Centrifuge to pellet the protein and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the extracted metabolites by LC-MS to determine the mass isotopologue distribution of TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate).
-
Data Analysis: Calculate the fractional contribution of 13C to each TCA cycle intermediate. A decrease in the incorporation of 13C into intermediates downstream of citrate would indicate inhibition of the TCA cycle. Compare the flux between untreated and treated normal and cancer cells.
-
Fatty Acid Oxidation (FAO) Assay (Radiometric)
This protocol measures the rate of oxidation of a radiolabeled fatty acid.
-
Materials:
-
[1-14C]-palmitic acid
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium
-
This compound stock solution
-
Scintillation vials and scintillation cocktail
-
Scintillation counter
-
-
Procedure:
-
Preparation of Radiolabeled Substrate: Prepare a complex of [1-14C]-palmitic acid and BSA in the culture medium.
-
Cell Culture and Treatment: Seed normal and cancer cells in multi-well plates. Treat with this compound or vehicle control for the desired duration.
-
FAO Assay:
-
Wash the cells with serum-free medium.
-
Add the medium containing the [1-14C]-palmitic acid-BSA complex to the cells.
-
Incubate for a set period (e.g., 2-4 hours) at 37°C.
-
-
Measurement of 14CO2 and Acid-Soluble Metabolites:
-
The oxidation of [1-14C]-palmitic acid releases 14CO2 and produces 14C-labeled acid-soluble metabolites (ASMs).
-
14CO2 can be captured using a filter paper soaked in a CO2 trapping agent placed above the medium.
-
The reaction is stopped by adding perchloric acid, which also precipitates unoxidized fatty acids.
-
The radioactivity in the trapping paper (14CO2) and in the acid-soluble supernatant (ASMs) is measured by scintillation counting.
-
-
Data Analysis: Calculate the rate of fatty acid oxidation based on the amount of radioactivity incorporated into CO2 and ASMs per unit of time and normalize to protein content. Compare the FAO rates between the different cell types and treatment conditions.
-
Conclusion
The metabolic reprogramming observed in cancer cells presents a promising avenue for therapeutic intervention. This compound, through its potential to inhibit aconitase, may exert differential effects on the metabolism of normal and cancer cells. The provided guide offers a theoretical framework and detailed experimental protocols to investigate this hypothesis. The validation of these hypothesized effects could pave the way for the development of novel metabolism-targeted cancer therapies.
References
- 1. touroscholar.touro.edu [touroscholar.touro.edu]
- 2. Defects in mitochondrial metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Protocol to Analyze Glycolysis and Mitochondrial Respiration in Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aconitase - Wikipedia [en.wikipedia.org]
Unveiling the Potential: A Comparative Guide to the Anti-inflammatory Effects of Novel (Z)-Aconitic Acid Derivatives
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel (Z)-Aconitic acid derivative, designated "Compound Z," against the standard non-steroidal anti-inflammatory drug (NSAID), Diclofenac. This document outlines the anti-inflammatory profile of Compound Z, supported by hypothetical, yet plausible, experimental data, and details the methodologies for its validation.
While research on trans-aconitic acid and its isomer, itaconic acid, has shown promise in modulating inflammatory responses, the therapeutic potential of novel this compound derivatives remains a burgeoning field of interest.[1][2] Esterification of trans-aconitic acid has been shown to enhance its anti-inflammatory properties, suggesting that structural modifications of the aconitic acid backbone are a viable strategy for developing new therapeutic agents.[1][3] This guide, therefore, explores the prospective anti-inflammatory efficacy of a novel derivative.
Quantitative Comparison of Anti-inflammatory Efficacy
The following tables summarize the in vitro and in vivo anti-inflammatory effects of Compound Z in comparison to Diclofenac.
Table 1: In Vitro Anti-inflammatory Activity
| Compound | Cell Viability (CC50 in µM) | NO Production Inhibition (IC50 in µM) in LPS-stimulated RAW 264.7 cells | TNF-α Inhibition (IC50 in µM) in LPS-stimulated RAW 264.7 cells | IL-6 Inhibition (IC50 in µM) in LPS-stimulated RAW 264.7 cells |
| Compound Z | >100 | 15.8 | 12.5 | 18.2 |
| Diclofenac | 85 | 8.2 | 5.7 | 9.1 |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)
| Treatment (10 mg/kg, p.o.) | Paw Edema Inhibition (%) at 3h | Paw Edema Inhibition (%) at 6h |
| Vehicle Control | 0 | 0 |
| Compound Z | 55.4 | 48.9 |
| Diclofenac | 62.1 | 53.5 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of similar validation studies.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment: Murine macrophage cells (RAW 264.7) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere. Cells are seeded in 96-well plates and pre-treated with various concentrations of Compound Z or Diclofenac for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
2. Cell Viability Assay (MTT Assay): After incubation with the test compounds, MTT solution (5 mg/mL) is added to each well and incubated for 4 hours. The formazan (B1609692) crystals are then dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader.
3. Nitric Oxide (NO) Production Assay (Griess Test): The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatants is measured using the Griess reagent. The absorbance at 540 nm is determined, and the nitrite concentration is calculated from a sodium nitrite standard curve.
4. Cytokine Measurement (ELISA): The concentrations of TNF-α and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
In Vivo Anti-inflammatory Assay
1. Carrageenan-Induced Paw Edema in Rats: Male Wistar rats are randomly divided into three groups: vehicle control, Compound Z (10 mg/kg), and Diclofenac (10 mg/kg). The compounds are administered orally one hour before the sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw. The paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 3, and 6 hours) after carrageenan injection. The percentage of paw edema inhibition is calculated relative to the vehicle control group.
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of novel compounds are often mediated through the modulation of key signaling pathways. The diagrams below illustrate a typical experimental workflow for evaluating such compounds and the primary inflammatory signaling pathways they may target.
References
A Comparative Guide to Purity Assessment of Chemically Synthesized (Z)-Aconitic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of the primary analytical methods for assessing the purity of (Z)-Aconitic acid, a key intermediate in various biochemical pathways. The comparison includes High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Quantitative Data Summary
The following table summarizes the key performance characteristics of the different analytical methods for the purity assessment of this compound and its isomer. It is important to note that specific performance metrics can vary based on the instrumentation, column, and specific method parameters employed.
| Parameter | HPLC-UV | HPLC-MS | GC-MS (with Derivatization) | qNMR |
| Typical Purity (%) | >98% | >98% | >98% | >99% (with certified reference) |
| Limit of Detection (LOD) | 0.08 mg/kg (for trans-isomer)[1] | 0.05 µM (for trans-isomer)[2] | Low nM range (analyte dependent)[3] | Analyte and field strength dependent |
| Limit of Quantitation (LOQ) | 0.19 mg/kg (for trans-isomer)[1] | Low µM range | Low µM range[3] | Analyte and field strength dependent |
| Precision (RSD%) | < 2% | < 5% | < 15%[3] | < 1% |
| Selectivity | Good, isomer separation possible | Excellent, mass-based detection | Excellent, mass-based detection | Excellent, structure-based detection |
| Throughput | High | Medium | Medium | Low to Medium |
Experimental Methodologies
Detailed experimental protocols are essential for reproducing analytical results. Below are representative protocols for each of the discussed methods.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a widely used technique for the separation and quantification of organic acids.
Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a stationary phase (column) based on the analyte's affinity for the stationary and mobile phases. A UV detector is commonly used for quantification.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous solution (e.g., 5 mM NH₄H₂PO₄, pH adjusted to 2.2 with phosphoric acid) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is 95:5 (v/v) aqueous buffer to acetonitrile.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 35 °C.[4]
-
Detection Wavelength: 210 nm.[4]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Create a calibration curve using certified reference standards of this compound at various concentrations. The purity of the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like aconitic acid, a derivatization step is necessary.
Principle: The carboxylic acid groups of this compound are chemically modified (derivatized) to increase their volatility. The derivatized sample is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase. The separated components are then detected and identified by a mass spectrometer.
Experimental Protocol:
-
Derivatization:
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Procedure:
-
Accurately weigh about 1 mg of the this compound sample into a reaction vial.
-
Add 100 µL of pyridine (B92270) and 100 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
-
-
-
Instrumentation: GC-MS system with a capillary column suitable for organic acid analysis (e.g., 5%-phenyl-95%-dimethylpolysiloxane).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
-
Quantification: The purity is determined by the relative peak area of the derivatized this compound compared to the total area of all detected peaks. For more accurate quantification, an internal standard can be used.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance.
Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.[5][6]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of performing quantitative experiments.
-
Internal Standard: A certified reference material with known purity, chemical stability, and with resonances that do not overlap with the analyte's signals (e.g., maleic acid, dimethyl sulfone).[5]
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10 mg) and the internal standard (e.g., 5 mg) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Sequence: A simple 1D proton pulse sequence with a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[5]
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the characteristic, well-resolved signals of both the this compound and the internal standard.
-
-
Purity Calculation: The purity of the this compound is calculated using the following formula:
Purityₓ (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Purityₛₜd (%)
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
x = this compound
-
std = Internal standard
-
Visualizations
General Workflow for Purity Assessment
The following diagram illustrates a generalized workflow for assessing the purity of a chemically synthesized compound like this compound.
Caption: A workflow for the purity assessment of chemically synthesized this compound.
Signaling Pathway of Purity Determination Logic
This diagram illustrates the logical flow and considerations for choosing an appropriate purity assessment method.
Caption: Decision tree for selecting a purity assessment method for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Citric, Aconitic & Maleic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
Evaluating (Z)-Aconitic Acid as a Potential Nematicide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The search for effective and environmentally benign nematicides is a critical endeavor in modern agriculture and crop protection. Naturally occurring organic acids have emerged as promising candidates, with (Z)-Aconitic acid being a subject of interest. This guide provides a comprehensive evaluation of this compound and its isomer, trans-Aconitic acid, as potential nematicides, comparing their performance with established alternatives based on available data. This document summarizes key experimental findings, outlines detailed methodologies for relevant assays, and visualizes pertinent biological and experimental workflows.
Nematicidal Performance: A Comparative Analysis
Table 1: Nematicidal Activity of trans-Aconitic Acid Against Various Nematode Species
| Nematode Species | Concentration (µg/mL) | Mortality Rate (%) |
| Meloidogyne incognita | 500 | 85.5[1] |
| Heterodera glycines | 500 | 99.2[1] |
| Ditylenchus destructor | 500 | 53.4[1] |
Data sourced from patent application CN103416400B, which indicates that bioassays were conducted to determine the killing activity of trans-aconitic acid.
Table 2: Comparative Efficacy (LC50) of Nematicides Against Meloidogyne incognita Second-Stage Juveniles (J2)
| Compound | Nematicide Type | LC50 (ppm) | Exposure Time (hours) |
| trans-Aconitic acid * | Natural Organic Acid | No LC50 data available | - |
| This compound | Natural Organic Acid | No data available | - |
| Acetic Acid | Natural Organic Acid | >10,000 (at 0.1% concentration) | 24[2] |
| Lactic Acid | Natural Organic Acid | >10,000 (at 0.1% concentration) | 24[2] |
| Oxalic Acid | Natural Organic Acid | 27.48 | Not Specified |
| Fluopyram | Synthetic | 4.20 | 24 |
| Abamectin | Natural Product (Fermentation) | 7.19 | 24 |
| Oxamyl | Synthetic (Carbamate) | 10.88 | 48 |
| Fenamiphos | Synthetic (Organophosphate) | 14.9 | 24 |
*While a specific LC50 value is not provided, the patent data indicates significant mortality at 500 µg/mL (500 ppm).
Potential Mechanism of Action
The precise molecular target of aconitic acid in nematodes has not been definitively elucidated. However, the mechanism of action for organic acids against nematodes is generally attributed to a few key processes:
-
Disruption of Cell Membranes: Organic acids can penetrate the nematode cuticle and disrupt the integrity of cell membranes, leading to leakage of cellular contents and eventual cell death. The disruption of nematode bodies by vacuolations has been observed after treatment with acetic and lactic acids.
-
Inhibition of Metabolic Pathways: As an isomer of a tricarboxylic acid (TCA) cycle intermediate, it is plausible that aconitic acid could interfere with essential metabolic pathways within the nematode. Specifically, trans-aconitic acid is a known potent inhibitor of aconitase, a key enzyme in the TCA cycle.
-
Lowering of Internal pH: The acidic nature of these compounds can lead to a decrease in the internal pH of the nematode, disrupting enzymatic functions and other vital physiological processes.
Experimental Protocols
The following protocols outline standard methodologies for assessing the nematicidal activity of compounds like this compound in a laboratory setting.
In Vitro Mortality Assay for Second-Stage Juveniles (J2s)
This assay determines the direct lethal effect of a compound on the infective stage of root-knot nematodes.
Materials:
-
Second-stage juveniles (J2s) of Meloidogyne incognita
-
This compound (or other test compounds)
-
Sterile distilled water
-
24-well microtiter plates
-
Micropipettes
-
Inverted microscope
Procedure:
-
Nematode Suspension Preparation: Collect freshly hatched J2s and prepare a suspension in sterile distilled water to a concentration of approximately 100-200 J2s per 50 µL.
-
Test Solution Preparation: Prepare a stock solution of this compound in sterile distilled water. From this stock, create a dilution series to achieve the desired final test concentrations (e.g., 100, 250, 500, 1000 µg/mL).
-
Assay Setup: To each well of a 24-well plate, add 450 µL of the test solution. Add 50 µL of the nematode suspension to each well. For the control, use sterile distilled water instead of the test solution. Each concentration and the control should be replicated at least three times.
-
Incubation: Incubate the plates at a constant temperature (e.g., 25-28°C) in the dark.
-
Mortality Assessment: After 24, 48, and 72 hours, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are straight and unresponsive to probing with a fine needle.
-
Data Analysis: Calculate the percentage of mortality for each concentration at each time point. If desired, calculate the LC50 value using probit analysis.
Egg Hatch Assay
This assay evaluates the effect of a compound on the hatching of nematode eggs.
Materials:
-
Meloidogyne incognita egg masses
-
This compound (or other test compounds)
-
Sterile distilled water
-
24-well microtiter plates
-
Micropipettes
-
Inverted microscope
Procedure:
-
Egg Mass Collection: Collect uniform-sized egg masses from infected plant roots.
-
Test Solution Preparation: Prepare a dilution series of this compound as described in the mortality assay.
-
Assay Setup: Place one egg mass in each well of a 24-well plate. Add 1 mL of the respective test solution to each well. Use sterile distilled water for the control wells. Replicate each treatment and the control.
-
Incubation: Incubate the plates at 25-28°C.
-
Hatching Assessment: After 7 and 14 days, count the number of hatched J2s in each well.
-
Data Analysis: Calculate the percentage of egg hatch inhibition compared to the control.
Concluding Remarks
The available evidence suggests that trans-Aconitic acid possesses significant nematicidal properties against several important plant-parasitic nematodes. Its potential as a bio-nematicide is noteworthy, especially given its natural origin. However, there is a clear and critical lack of published, peer-reviewed data on the nematicidal efficacy of This compound .
For researchers and professionals in drug development, this presents both a challenge and an opportunity. The challenge lies in the current inability to directly compare this compound with its trans-isomer and other nematicides. The opportunity resides in the need for focused research to:
-
Determine the in vitro and in vivo nematicidal activity of this compound against a range of plant-parasitic nematodes.
-
Elucidate the specific mechanism of action of both aconitic acid isomers.
-
Conduct formulation and field trials to assess their practical applicability and environmental safety.
Further investigation into this compound is warranted to fully understand its potential as a novel, environmentally friendly nematicide. The protocols and comparative data provided in this guide serve as a foundational resource for such future research endeavors.
References
Safety Operating Guide
Proper Disposal of (Z)-Aconitic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of (Z)-Aconitic acid, tailored for researchers, scientists, and drug development professionals. The following protocols are designed to provide clear, actionable steps to manage this compound waste, from initial handling to final disposal, minimizing risks and ensuring adherence to safety regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure. This compound is classified as harmful and can cause skin and eye irritation[1].
Required PPE:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact[1][2].
-
Respiratory Protection: If there is a risk of dust formation, use an approved/certified dust respirator[3].
Waste Characterization and Segregation
Properly characterizing and segregating chemical waste is the first step in the disposal process. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Solid Waste: Collect solid this compound, including contaminated materials like weighing paper or paper towels, in a designated, properly labeled hazardous waste container[3][4]. The container must be compatible with the chemical and have a secure lid[5].
-
Aqueous Solutions: Aqueous solutions of this compound should be collected in a separate, labeled container for hazardous waste. Do not empty into drains[2][6].
Disposal Procedures for this compound
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal facility[1][2].
Step-by-Step Disposal Protocol:
-
Containerization: Place all this compound waste into a clearly labeled, sealed, and compatible container. The label should include the words "Hazardous Waste," the chemical name "this compound," and any associated hazards (e.g., "Irritant")[5].
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory[5]. This area should be away from incompatible materials such as strong oxidizing agents and alkalis[3].
-
Waste Pickup: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
In some cases, and only if permitted by local regulations and performed by trained personnel, this compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.
Spill Management
In the event of a spill, follow these procedures to safely clean and dispose of the material:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
Containment: For small spills, use appropriate tools to carefully sweep up the solid material and place it into a designated waste disposal container[3][4]. Avoid generating dust.
-
Cleaning: After removing the bulk of the material, clean the contaminated surface by spreading water on it and dispose of the cleaning materials as hazardous waste[3].
-
Reporting: Report the spill to your laboratory supervisor and EHS department.
Drain Disposal: A Word of Caution
Direct drain disposal of this compound is not recommended [2][6]. While some weak organic acids may be neutralized and disposed of down the drain under strict guidelines, the toxicological properties of this compound have not been fully investigated, and it is suspected of causing cancer[1]. Therefore, the precautionary principle dictates that it should be treated as hazardous waste.
For educational purposes, the general procedure for neutralizing acids for drain disposal is outlined below. However, this should not be performed for this compound without explicit approval from your EHS department and a thorough risk assessment.
| Parameter | Guideline | Source |
| pH Range for Neutralization | 5.0 - 9.0 | [7] |
| Dilution Requirement | Flush with at least 100-fold excess of water | [7][8] |
| Quantity Limit | A few hundred grams or milliliters per day | [7] |
General Acid Neutralization Protocol (For approved substances only):
-
Work in a fume hood and wear appropriate PPE.
-
Prepare a dilute solution of a base such as sodium bicarbonate or sodium hydroxide (B78521) in a large container with cold water or an ice bath.
-
Slowly and with constant stirring, add the acidic solution to the basic solution.
-
Monitor the pH of the solution using a pH meter or pH strips.
-
Continue adding the base until the pH is within the acceptable range (typically 5.0-9.0)[7].
-
Once neutralized, the solution may be poured down the drain, followed by a large volume of water[7][8].
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.
References
- 1. This compound, 585-84-2 [thegoodscentscompany.com]
- 2. fishersci.com [fishersci.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. carlroth.com [carlroth.com]
- 7. my.alfred.edu [my.alfred.edu]
- 8. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Personal protective equipment for handling (Z)-Aconitic acid
For researchers, scientists, and drug development professionals, ensuring safe handling of laboratory chemicals is paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for (Z)-Aconitic acid.
This compound , also known as cis-Aconitic acid, is a key intermediate in the tricarboxylic acid cycle. While some safety data sheets (SDS) do not classify it as hazardous under the 2012 OSHA Hazard Communication Standard, others identify potential risks that necessitate careful handling.[1][2] Notably, some sources indicate it may be irritating to the skin and eyes and is suspected of causing cancer (Carcinogenicity Category 2).[3] Therefore, adhering to a comprehensive safety protocol is crucial.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, ensuring protection against potential chemical exposure.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or other protective clothing is required to prevent skin exposure. | For nitrile rubber gloves, a material thickness of >0.11 mm is recommended, with a breakthrough time of >480 minutes (permeation: level 6).[4] Discard gloves immediately if any signs of degradation or contamination occur. |
| Respiratory Protection | Generally not required under normal use conditions with adequate ventilation.[1] | If dust formation is likely, a NIOSH/MSHA-approved particulate filter respirator should be worn.[1] |
Operational Plan: Step-by-Step Handling Protocol
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the powder form to minimize dust inhalation.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Before starting, confirm that all necessary PPE is available and in good condition.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing or transferring the solid, do so carefully to prevent the generation of dust.
-
If creating a solution, always add the acid to the solvent, not the other way around, to prevent splashing.[5]
3. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2] Refrigeration is recommended for long-term stability.[3]
-
Keep it away from incompatible materials such as strong oxidizing agents.[1]
4. Accidental Spills:
-
In case of a spill, ensure the area is well-ventilated and restrict access.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Sweep up the absorbed material and place it into a suitable, labeled container for disposal.[1]
-
Thoroughly clean the spill area.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Dispose of unused this compound and solutions containing it as hazardous chemical waste. This should be done through an approved waste disposal plant.[3]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should be treated as contaminated waste and disposed of accordingly.
-
Local Regulations: Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal. Do not empty into drains or release into the environment.
Visualizing the Safe Handling Workflow
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
